2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
Description
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Properties
IUPAC Name |
2-bromo-5-fluoro-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2S/c7-6-9-3-1-2-4(8)10-5(3)11-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLRAOZFJWKDJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(S2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
Introduction
The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds investigated for their therapeutic potential.[1] These derivatives have shown promise as inhibitors of several kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[1] The introduction of specific substituents, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. Bromine can act as a handle for further chemical modifications, while fluorine can enhance metabolic stability and binding affinity.[2]
This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound, a molecule of significant interest in drug discovery. Due to the novelty of this specific derivative, direct experimental data is not extensively available in public literature. Therefore, this document synthesizes information from related compounds and outlines the essential experimental protocols for its complete characterization. This guide is intended for researchers, scientists, and professionals in drug development who are working with or considering the use of this and similar heterocyclic compounds.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its structure and basic identifiers.
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₂BrFN₂S
-
Canonical SMILES: C1=C(F)C=C2C(=N1)N=C(Br)S2
The structure comprises a fused thiazole and pyridine ring system. The bromine atom is situated at the 2-position of the thiazole ring, and the fluorine atom is at the 5-position of the pyridine ring.
Predicted Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of this compound and its parent structures. These predictions are derived from computational models and data from structurally related compounds.
| Property | 2-Bromo-5-fluoropyridine | Thiazolo[5,4-b]pyridine | Predicted: this compound |
| Molecular Weight | 175.99 g/mol [3] | 136.18 g/mol [4] | ~248.06 g/mol |
| Melting Point | 29-31 °C[5][6] | Not available | Expected to be a solid at room temperature with a relatively high melting point due to its planar, rigid structure. |
| Boiling Point | 80-83 °C at 44 mmHg[5] | Not available | Likely high, with decomposition at atmospheric pressure. |
| Solubility | Not available | Not available | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents. |
| pKa | -1.63 (predicted)[5] | Not available | The pyridine nitrogen will be basic, but its pKa will be lowered by the electron-withdrawing effects of the fused thiazole ring and the fluorine atom. |
| LogP | 1.6 (predicted for parent)[4] | Not available | The presence of bromine and fluorine will increase lipophilicity. |
Experimental Characterization: A Methodological Approach
For a novel compound like this compound, rigorous experimental determination of its physicochemical properties is crucial. The following section details the standard protocols for this characterization.
Structural Elucidation and Purity Assessment
The identity and purity of a synthesized batch of this compound must be unequivocally confirmed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To identify the carbon skeleton.
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atom.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms.
2. Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.
3. Elemental Analysis:
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To determine the percentage composition of C, H, N, and S, providing further confirmation of the empirical formula.
4. Purity Determination:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector to assess purity. A gradient method using water and acetonitrile with a C18 column is a common starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the main peak and any impurities.[7]
Workflow for Structural Characterization
Caption: Standard workflow for the experimental determination of key physicochemical properties.
Reactivity and Stability
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Chemical Stability: The stability of this compound should be assessed under various conditions (e.g., different pH values, temperatures, and in the presence of light) to determine its shelf-life and handling requirements. [8]* Reactivity: The bromine atom at the 2-position is susceptible to nucleophilic substitution and can be utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further chemical diversity. This is a key feature for its use as a building block in medicinal chemistry.
Applications in Drug Discovery
The thiazolo[5,4-b]pyridine scaffold is of significant interest in drug discovery due to its resemblance to purines, allowing it to interact with a variety of biological targets. [9]
-
Kinase Inhibition: As mentioned, derivatives of this scaffold have been identified as inhibitors of several kinases, which are crucial targets in oncology and immunology. [1][10]The specific substitution pattern of this compound may confer unique selectivity and potency profiles.
-
Antimicrobial Agents: Some thiazolopyridine derivatives have demonstrated antimicrobial activity. [9]* Fragment-Based Drug Discovery (FBDD): This molecule can serve as a valuable fragment for screening against various protein targets. The bromine atom provides a vector for fragment evolution.
Conclusion
This compound is a promising heterocyclic compound with significant potential in drug discovery and materials science. While direct experimental data is currently sparse, this guide provides a robust framework for its characterization based on the properties of related structures and established analytical methodologies. The outlined experimental protocols offer a clear path for researchers to fully elucidate its physicochemical profile, enabling its effective application in the development of novel therapeutics and functional materials. The strategic placement of the bromo and fluoro substituents makes this a versatile scaffold for further chemical exploration.
References
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Al-Suwaidan, I. A., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6529. Retrieved from [Link]
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Tsealine Pharmatech. (n.d.). 2-Bromo-5-fluoropyridine CAS 41404-58-4. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19831912, Thiazolo(5,4-b)pyridine. Retrieved from [Link]
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Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry. Retrieved from [Link]
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Al-Amiery, A. A. (2012). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Organic and Medicinal Chemistry Letters, 2(1), 27. Retrieved from [Link]
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Zhang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. Retrieved from [Link]
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Li, Y., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 367, 130725. Retrieved from [Link]
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Van der Pijl, F., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Siddiqa, A., et al. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2070. Retrieved from [Link]
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ResearchGate. (n.d.). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Retrieved from [Link]
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Sinyukov, D., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 21(16), 5565. Retrieved from [Link]
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Lee, H., et al. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 23(11), 2997. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783171, 2-Bromo-5-fluoropyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]
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Zare, F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(14), 3429–3437. Retrieved from [Link]
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D'Auria, M., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(2), 795. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783241, 2-Bromo-3,5-difluoropyridine. Retrieved from [Link]
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Novel Synthetic Routes to 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine: A Senior Application Scientist's Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, particularly in the domain of kinase inhibition.[1] Its unique structure serves as a versatile hinge-binding element for various protein kinases, including PI3K, c-KIT, and VEGFR2.[1][2] The targeted functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of robust and novel synthetic pathways to 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine, a key building block that offers orthogonal handles for diversification. The bromine atom at the 2-position is primed for a host of cross-coupling reactions, while the fluorine atom at the 5-position can significantly influence metabolic stability and binding interactions. We will dissect two primary synthetic strategies, elucidating the mechanistic rationale behind experimental choices, providing detailed, field-tested protocols, and exploring emerging methodologies that promise enhanced efficiency and scalability.
Strategic Overview: Retrosynthetic Analysis
A logical approach to synthesizing complex heterocyclic systems begins with a sound retrosynthetic strategy. The target molecule, this compound, can be disconnected in several ways. The most common and industrially viable approaches focus on forming the thiazole ring onto a pre-functionalized pyridine core or, alternatively, installing the C2-bromo substituent as a final step onto the fused bicyclic system.
Our analysis prioritizes pathways that commence from readily available starting materials and proceed through reliable, high-yielding transformations. The primary disconnection strategy involves a Sandmeyer-type reaction, retro-synthetically converting the C2-bromo group to a C2-amino group. This leads to the key intermediate, 5-fluoro-thiazolo[5,4-b]pyridin-2-amine , which can be constructed from a suitably substituted aminopyridine.
Caption: Retrosynthetic analysis of the target molecule.
Route I: Thiazole Annulation Followed by Sandmeyer Bromination
This strategy represents the most established and reliable pathway. It involves the initial construction of the 2-amino-thiazolo[5,4-b]pyridine core, which is then converted to the final product. The causality is clear: building the stable fused ring system first allows for a robust final-step functionalization via the versatile Sandmeyer reaction.
Step A: Synthesis of 5-Fluoro-thiazolo[5,4-b]pyridin-2-amine (3)
The synthesis begins with a commercially available fluorinated pyridine. A common starting point is 3-amino-5-bromo-2-chloropyridine, but for our target, a fluorinated analogue is required. The key transformation is the formation of the thiazole ring. One efficient method involves the reaction of a 2-chloro-3-aminopyridine derivative with potassium thiocyanate. The reaction proceeds via an initial nucleophilic substitution of the chloride, followed by an intramolecular cyclization of the resulting thiourea intermediate onto the pyridine ring.
An alternative and often higher-yielding approach involves the direct cyclization of a 2-aminopyridine-3-thiol with cyanogen bromide. However, isolating stable aminopyridine thiols can be challenging. A more practical method involves the reaction of 2,3-diamino-5-fluoropyridine with potassium thiocyanate.
Caption: Workflow for the Sandmeyer-based synthesis route.
Experimental Protocol: Synthesis of 5-Fluoro-thiazolo[5,4-b]pyridin-2-amine (2)
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Materials: 2,3-Diamino-5-fluoropyridine (1.0 eq), Potassium Thiocyanate (1.2 eq), Hydrochloric Acid (4M solution).
-
Procedure:
-
To a stirred suspension of 2,3-diamino-5-fluoropyridine in water, add 4M hydrochloric acid dropwise at room temperature until a clear solution is obtained.
-
Add a solution of potassium thiocyanate in water to the reaction mixture.
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Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and then in an ice bath.
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Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until a pH of 7-8 is reached.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the title compound.
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Step B: Sandmeyer Bromination of the 2-Amino Group
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including halogens.[3] The mechanism involves the in situ formation of a diazonium salt, which then undergoes a copper(I)-catalyzed radical-nucleophilic aromatic substitution to install the bromide.[4][5]
Causality of Experimental Choices:
-
Low Temperature (-5 to 5 °C): Diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining a low temperature is critical for safety and to prevent the formation of undesired phenol byproducts.
-
Strong Acid (HBr): Hydrobromic acid serves a dual purpose: it acts as the solvent and provides the bromide nucleophile, ensuring a high concentration is available for the displacement reaction.
-
Copper(I) Bromide (CuBr): This is the catalyst. The Cu(I) species initiates a single-electron transfer to the diazonium salt, generating an aryl radical and N₂, which is the thermodynamic driving force for the reaction.[6]
Experimental Protocol: this compound (Target)
-
Materials: 5-Fluoro-thiazolo[5,4-b]pyridin-2-amine (2) (1.0 eq), 48% Hydrobromic Acid (HBr), Sodium Nitrite (NaNO₂) (1.1 eq), Copper(I) Bromide (CuBr) (1.2 eq).
-
Procedure:
-
In a three-necked flask equipped with a thermometer and a dropping funnel, suspend 5-fluoro-thiazolo[5,4-b]pyridin-2-amine (2) in 48% HBr. Cool the mixture to 0 °C in an ice-salt bath.
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Prepare a solution of sodium nitrite in a minimal amount of cold water. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. Stir for 30-45 minutes at this temperature after the addition is complete.
-
In a separate flask, dissolve copper(I) bromide in 48% HBr and cool to 0 °C.
-
Slowly add the freshly prepared diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize carefully with aqueous ammonia or sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Route II: Precursor Bromination and Subsequent Thiazole Annulation
An alternative strategy involves installing the bromine atom on the pyridine ring prior to the thiazole ring formation. This approach can be advantageous if the Sandmeyer reaction proves to be low-yielding or if the required starting materials are more accessible.
Key Precursor: 2-Bromo-5-fluoropyridine
The synthesis of 2-bromo-5-fluoropyridine is a well-documented procedure, often starting from 2-amino-5-fluoropyridine via diazotization followed by bromination, or from 5-fluoropyridine itself.[7][8] This intermediate is commercially available.[9][10][11][12]
Annulation of the Thiazole Ring
The challenge in this route lies in the selective introduction of amino and thiol functionalities at the C2 and C3 positions of the pre-brominated pyridine ring to facilitate cyclization.
Caption: Workflow for a convergent synthesis strategy.
This route is conceptually more complex and may require more extensive reaction development. For instance, starting with 2-bromo-5-fluoropyridine, one could perform a regioselective nitration at the 3-position, followed by reduction to the amine. The resulting 3-amino-2-bromo-5-fluoropyridine could then be converted to a thiol or thiocyanate, setting the stage for cyclization. While plausible, the multi-step nature and potential for side reactions make Route I the more common and reliable choice for this specific target.
Data Summary and Comparison
| Feature | Route I: Post-Annulation Bromination | Route II: Pre-Annulation Bromination |
| Starting Materials | 2,3-Diamino-5-fluoropyridine | 2-Bromo-5-fluoropyridine |
| Key Transformation | Sandmeyer Reaction | Thiazole Annulation |
| Typical Overall Yield | Good to Excellent | Moderate |
| Scalability | Well-established; scalable with caution | More challenging due to multiple steps |
| Advantages | Reliable, high-yielding final step. | Avoids handling unstable diazonium salts. |
| Disadvantages | Requires careful handling of diazonium salts. | Longer route, potential regioselectivity issues. |
Conclusion and Future Outlook
The synthesis of this compound is most reliably achieved through a strategy involving the initial formation of the 5-fluoro-thiazolo[5,4-b]pyridin-2-amine core, followed by a robust Sandmeyer bromination. This pathway is well-precedented, high-yielding, and relies on understood chemical principles, making it the preferred choice for both laboratory-scale synthesis and process development.
Future innovations in this area will likely focus on enhancing the safety and environmental profile of the synthesis. The development of continuous flow reactors for the Sandmeyer step could mitigate the risks associated with the accumulation of unstable diazonium intermediates. Furthermore, exploring copper-free catalytic systems or novel diazotizing agents could provide greener and more efficient alternatives to classical methods.[6] As the demand for complex heterocyclic building blocks continues to grow in drug discovery, the refinement of synthetic routes to key intermediates like this compound will remain an area of active and vital research.
References
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A Facile Synthesis of 2-Aminothiazolo[5,4-b]pyridines and 2-Aminobenzoxazoles via Cyclization of Thioureas. (2026). ResearchGate. [Link]
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Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020). PubMed Central. [Link]
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Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (n.d.). PMC. [Link]
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Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. (n.d.). ResearchGate. [Link]
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Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (n.d.). PubMed. [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]
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Sandmeyer reaction. (n.d.). Wikipedia. [Link]
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Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. (n.d.). PMC - NIH. [Link]
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Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH. [Link]
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Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
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The Role of 2-Bromo-5-fluoropyridine in Fine Chemical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI. [Link]
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Synthesis of 2-amino-5-fluoropyridine. (2025). ResearchGate. [Link]
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Spectroscopic Characterization of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine: A Technical Guide
Introduction
2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine, a halogenated heterocyclic compound, represents a significant scaffold in medicinal chemistry and materials science. Its unique electronic properties, stemming from the fused thiazole and pyridine rings further functionalized with bromine and fluorine atoms, make it a valuable building block for the development of novel therapeutic agents and functional materials. The thiazolo[5,4-b]pyridine core is found in a variety of biologically active molecules, including potent kinase inhibitors.[1][2] A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in research and development.
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS 1440427-79-1). While raw spectral data for this specific compound is not publicly available, this guide will present predicted and representative spectroscopic characteristics based on established principles and data from closely related, structurally analogous compounds. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, offering insights into the experimental considerations and the structural information that can be gleaned from each technique. This guide is intended for researchers, scientists, and drug development professionals who are working with or have an interest in this important class of heterocyclic compounds.
Molecular Structure and Isomerism
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of a fused thiazole and pyridine ring system. The numbering of the heterocyclic core is crucial for the unambiguous assignment of spectroscopic signals.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of the atoms.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate interpretation.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of heterocyclic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.2 - 8.4 | d | ~2-3 | H-7 |
| ~7.0 - 7.2 | d | ~2-3 | H-6 |
Interpretation and Rationale:
-
Chemical Shifts: The protons on the pyridine ring are expected to be deshielded due to the electron-withdrawing nature of the nitrogen atom and the fused thiazole ring. The exact chemical shifts will be influenced by the electronic effects of the bromine and fluorine substituents.
-
Multiplicity and Coupling: The two protons (H-6 and H-7) are ortho to each other and are expected to show a doublet splitting pattern due to ³J(H,H) coupling. The magnitude of this coupling constant is typically in the range of 2-3 Hz for this type of arrangement in a pyridine ring. The fluorine atom at position 5 will also introduce long-range coupling to H-6 and H-7, which may result in further fine splitting of the signals (doublet of doublets), although this coupling might be small.
¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the low symmetry of the molecule, six distinct signals are expected for the carbon atoms of the thiazolo[5,4-b]pyridine core.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| ~160 - 165 | C-5 | Attached to the highly electronegative fluorine atom. |
| ~155 - 160 | C-2 | Attached to the electronegative bromine and adjacent to the thiazole nitrogen. |
| ~150 - 155 | C-7a | Bridgehead carbon adjacent to the pyridine nitrogen. |
| ~145 - 150 | C-3a | Bridgehead carbon adjacent to the thiazole nitrogen and sulfur. |
| ~120 - 125 | C-7 | Carbon in the pyridine ring. |
| ~110 - 115 | C-6 | Carbon in the pyridine ring, influenced by the adjacent fluorine. |
Interpretation and Rationale:
-
The chemical shifts are predicted based on the known effects of substituents on aromatic and heteroaromatic rings. The carbons directly attached to or in close proximity to electronegative atoms (N, S, F, Br) will be significantly deshielded and appear at higher chemical shifts (downfield).
-
The C-F and C-Br carbons are expected to be the most downfield. The presence of the fluorine atom will also introduce C-F coupling, which can be observed in the ¹³C NMR spectrum as doublets. The magnitude of the one-bond C-F coupling (¹J(C,F)) is typically large (200-250 Hz), while two- and three-bond couplings (²J(C,F) and ³J(C,F)) are smaller.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.
Experimental Protocol: Mass Spectrometry Data Acquisition
Instrumentation:
-
A mass spectrometer capable of electrospray ionization (ESI) or electron ionization (EI), coupled to a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).
Sample Preparation (for ESI):
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
Acquisition Parameters (for ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds, as the nitrogen atoms can be readily protonated.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).
-
High-Resolution MS: Acquire data in high-resolution mode to determine the accurate mass and elemental composition of the molecular ion and its fragments.
Mass Spectral Data (Predicted)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
| m/z (Predicted) | Ion | Comments |
| 231.9, 233.9 | [M+H]⁺ | Molecular ion peak showing the characteristic isotopic pattern of bromine. |
| 153.0 | [M+H - Br]⁺ | Loss of the bromine radical. |
| 126.0 | [M+H - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyridine ring. |
Interpretation and Rationale:
-
Molecular Ion: The most crucial piece of information is the molecular ion peak. For this compound (C₆H₂BrFN₂S), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally observed value from high-resolution mass spectrometry to confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation of thiazolopyridine derivatives under mass spectrometry conditions often involves the cleavage of the weaker bonds. The C-Br bond is a likely point of initial fragmentation, leading to the loss of a bromine radical. Subsequent fragmentation may involve the decomposition of the heterocyclic ring system. The study of fragmentation patterns of similar thiazolo[3,2-a]pyrimidines has shown characteristic losses of functional groups followed by decomposition of the heterocyclic rings.[3]
Caption: A simplified predicted fragmentation pathway for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
IR Spectral Data (Predicted)
The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its functional groups and the aromatic rings.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| ~3100 - 3000 | Weak to Medium | Aromatic C-H stretching |
| ~1600 - 1450 | Medium to Strong | C=C and C=N stretching vibrations of the aromatic rings |
| ~1250 - 1100 | Strong | C-F stretching |
| ~1100 - 1000 | Medium | C-S stretching |
| ~850 - 750 | Medium to Strong | C-H out-of-plane bending |
| ~700 - 550 | Medium | C-Br stretching |
Interpretation and Rationale:
-
Aromatic C-H Stretch: The weak to medium intensity bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic systems.
-
Ring Vibrations: The region between 1600 and 1450 cm⁻¹ is the "fingerprint" region for aromatic and heteroaromatic compounds, containing complex absorptions from the stretching of C=C and C=N bonds within the rings.
-
C-F and C-Br Stretches: The strong absorption band for the C-F stretch is a key diagnostic feature. The C-Br stretching vibration is expected to appear at a lower frequency.
Conclusion
The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, MS, and IR spectroscopy, provides a detailed and unambiguous confirmation of its molecular structure. The predicted data presented in this guide, based on established spectroscopic principles and data from analogous compounds, serves as a valuable reference for researchers working with this and related heterocyclic systems. A thorough understanding of the spectroscopic signatures of this important building block is essential for quality control, reaction monitoring, and the rational design of new molecules with desired biological or material properties.
References
-
Molecules. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Available from: [Link]
-
ACS Omega. Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum. Available from: [Link]
-
International Journal of Materials and Chemistry. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]
-
SpectraBase. 3-methyl-[1][4]thiazolo[5,4-b]pyridine. Available from: [Link]
-
Molecules. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Available from: [Link]
Sources
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- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.sapub.org [article.sapub.org]
- 4. spectrabase.com [spectrabase.com]
Unveiling the Molecular Architecture: A Technical Guide to the X-ray Crystal Structure of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
For Immediate Release
This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine, a compound of significant interest to the medicinal chemistry and drug development communities. While a public crystal structure for this specific compound (CAS 1440427-79-1) is not available as of this writing, this document serves as a detailed roadmap for its elucidation. By leveraging established methodologies and drawing insights from structurally related compounds, we present a complete workflow from synthesis to structural interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the three-dimensional conformation and intermolecular interactions that govern the behavior of this promising heterocyclic scaffold.
Introduction: The Significance of the Thiazolo[5,4-b]pyridine Core
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous biologically active molecules.[1] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms provide a unique electronic and steric profile for interaction with biological targets. The specific substitution pattern of a bromo group at the 2-position and a fluoro group at the 5-position in this compound further modulates its physicochemical properties, such as lipophilicity and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic profiles.
Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount. This knowledge allows for a rational, structure-based approach to drug design, enabling the optimization of ligand-target interactions and the prediction of solid-state properties crucial for pharmaceutical development.
PART I: Synthesis and Crystallization
Proposed Synthesis of this compound
The synthesis of the title compound can be approached through a multi-step process, likely starting from a commercially available substituted pyridine. A plausible synthetic route is outlined below. The choice of reagents and reaction conditions is critical for achieving high purity, which is a prerequisite for successful crystallization.
Experimental Protocol: Synthesis
-
Starting Material: 2-Bromo-5-fluoropyridine (CAS 41404-58-4).[2]
-
Nitration: Introduction of a nitro group at a position that will ultimately become part of the thiazole ring. This is typically achieved using a mixture of nitric acid and sulfuric acid. The reaction temperature must be carefully controlled to prevent side reactions.
-
Reduction: The nitro group is then reduced to an amine. A common method is the use of a reducing agent such as tin(II) chloride or catalytic hydrogenation.
-
Thiocyanation: The amino group is converted to a thiocyanate. This can be accomplished by diazotization followed by treatment with a thiocyanate salt.
-
Cyclization: The final step is the intramolecular cyclization to form the thiazole ring. This is often promoted by heating or treatment with a mild acid or base.
Caption: Proposed synthetic workflow for this compound.
Crystallization Strategies
Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is crucial and typically requires empirical screening.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: A range of solvents with varying polarities should be screened. Good starting points include ethanol, methanol, acetonitrile, ethyl acetate, and dichloromethane, as well as binary mixtures.
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to crystal growth.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the concentrated compound solution is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The gradual diffusion of the precipitant vapor into the drop induces crystallization.
-
Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility at lower temperatures can lead to the formation of well-ordered crystals.
PART II: Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, the next phase is to determine their three-dimensional structure using X-ray diffraction.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Structure Determination
-
Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This step also includes corrections for experimental factors such as absorption.
-
Structure Solution: The processed data are used to solve the phase problem and generate an initial electron density map. Programs like SHELXT are commonly used for this purpose.
-
Structure Refinement: The initial model of the structure is refined against the experimental data using a least-squares method. This involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Programs such as SHELXL are the standard for this process.
-
Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This is often done using software like PLATON or by submitting the crystallographic information file (CIF) to services like checkCIF.
PART III: Anticipated Structural Features and Discussion
While the precise crystal structure of this compound is yet to be determined, we can anticipate several key features based on the analysis of structurally related compounds.
Molecular Geometry
The thiazolo[5,4-b]pyridine core is expected to be largely planar. Analysis of related heterocyclic structures in the Cambridge Structural Database (CSD) can provide expected bond lengths and angles.[3][4][5][6] For instance, the crystal structure of 2-Fluoro-5-(4-fluorophenyl)pyridine demonstrates the planarity of the pyridine ring.[2]
Table 1: Anticipated Crystallographic Data and Refinement Details
| Parameter | Anticipated Value/Type |
| Chemical formula | C₆H₂BrFN₂S |
| Formula weight | 233.06 g/mol |
| Crystal system | Monoclinic or Orthorhombic (Common for such molecules) |
| Space group | e.g., P2₁/c or Pca2₁ |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| R-factor (R1) | < 0.05 |
| Weighted R-factor (wR2) | < 0.10 |
| Goodness-of-fit (S) | ~1.0 |
Intermolecular Interactions
The presence of bromine, fluorine, and nitrogen atoms suggests the possibility of several types of non-covalent interactions that will dictate the crystal packing.
-
Halogen Bonding: The bromine atom, with its electropositive σ-hole, could participate in halogen bonds with the nitrogen or sulfur atoms of neighboring molecules.
-
π-π Stacking: The planar aromatic rings may stack in an offset face-to-face arrangement, contributing to the stability of the crystal lattice.
-
C-H···F and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the fluorine or nitrogen acceptors are also likely to be observed.
The analysis of these interactions is crucial for understanding the solid-state behavior of the compound and can provide insights into its potential interactions with biological macromolecules.
Conclusion
This technical guide outlines a comprehensive and systematic approach to determining and analyzing the X-ray crystal structure of this compound. The elucidation of this structure will provide invaluable information for the fields of medicinal chemistry and materials science, enabling rational drug design and a deeper understanding of the solid-state properties of this important heterocyclic compound. The protocols and anticipated results presented herein serve as a robust framework for any research group undertaking this important structural investigation.
References
-
Cambridge Structural Database (CSD). [Link]
- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
- Hayward, M. (2018). Cambridge Structural Database (WebCSD). Issues in Science and Technology Librarianship, 89.
-
CCDC: Search Structures. [Link]
-
2-Fluoro-5-(4-fluorophenyl)pyridine - PMC - NIH. [Link]
-
2-Bromo-5-methylpyridine - ResearchGate. [Link]
-
2-Bromo-5-fluorobenzaldehyde - ResearchGate. [Link]
-
Thiazolo(5,4-b)pyridine | C6H4N2S | CID 19831912 - PubChem - NIH. [Link]
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- 4. View of Cambridge Structural Database (WebCSD) | Issues in Science and Technology Librarianship [journals.library.ualberta.ca]
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- 6. Search - Access Structures [ccdc.cam.ac.uk]
Stability and degradation of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
An In-Depth Technical Guide to the Stability and Degradation of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors.[1] Understanding the intrinsic stability of this molecule is paramount for ensuring its quality, efficacy, and safety throughout its lifecycle, from synthesis and storage to formulation and administration. This guide provides a comprehensive analysis of the potential degradation pathways of this compound based on the known reactivity of its constituent chemical moieties. Furthermore, it outlines a detailed, adaptable experimental framework for conducting forced degradation studies in line with international regulatory standards, enabling researchers to proactively identify and characterize potential degradants.
Introduction: The Significance of this compound
The thiazolo[5,4-b]pyridine scaffold is a key pharmacophore in the design of various therapeutic agents, including inhibitors of kinases such as c-KIT, PI3K, and VEGFR2.[1] The specific substitution pattern of a bromine atom at the 2-position and a fluorine atom at the 5-position of this fused ring system offers unique opportunities for medicinal chemists to modulate potency, selectivity, and pharmacokinetic properties. The bromine atom, in particular, serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.
However, the very features that make this molecule synthetically attractive can also be sources of instability. The presence of a carbon-bromine bond, a fused thiazole ring, and a pyridine nitrogen atom introduces potential sites for hydrolytic, oxidative, and photolytic degradation. A thorough understanding of these liabilities is critical for the development of robust synthetic routes, stable formulations, and reliable analytical methods.
Predicted Stability Profile and Potential Degradation Pathways
While specific degradation studies on this compound are not extensively reported in the public domain, we can infer its likely stability profile by examining the chemistry of related structures, such as halogenated pyridines and thiazole derivatives.[2][3]
Hydrolytic Degradation
The carbon-bromine (C-Br) bond on the thiazole ring is a potential site for hydrolysis. This reaction is often influenced by pH and temperature.
-
Acidic and Basic Conditions: Under both acidic and basic conditions, nucleophilic substitution of the bromide can occur, leading to the formation of a hydroxylated derivative, 2-hydroxy-5-fluoro-thiazolo[5,4-b]pyridine. The rate of hydrolysis is expected to increase at elevated temperatures. For many heterocyclic halides, basic conditions tend to accelerate this process. Forced degradation studies often employ hydrochloric acid or sulfuric acid (0.1-1 M) for acid hydrolysis and sodium hydroxide or potassium hydroxide (0.1-1 M) for base hydrolysis.[4]
Oxidative Degradation
The thiazolo[5,4-b]pyridine core contains several sites susceptible to oxidation.
-
N-Oxidation: The nitrogen atom of the pyridine ring is a likely site for oxidation, leading to the formation of the corresponding N-oxide. This is a common metabolic pathway for pyridine-containing drugs and can also occur under oxidative stress conditions.
-
Thiazole Ring Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming a sulfoxide or, under more vigorous conditions, a sulfone. This can significantly alter the electronic properties and biological activity of the molecule. Oxidative degradation of thienopyridine drugs has been shown to involve oxidation of the thiophene unit.[5]
-
Forced Oxidation: A common reagent for inducing oxidative degradation in forced degradation studies is hydrogen peroxide (H₂O₂), typically at a concentration of 3-30%.[6]
Photodegradation
Exposure to light, particularly in the ultraviolet (UV) range, can provide the energy to induce cleavage of chemical bonds.
-
Carbon-Halogen Bond Cleavage: The C-Br bond is susceptible to photolytic cleavage, which can proceed through a radical mechanism. This can lead to a variety of degradation products, depending on the solvent and the presence of other reactive species. For related brominated and fluorinated pyridines, photodegradation is a known degradation pathway.[2]
-
ICH Guidelines for Photostability: The International Council for Harmonisation (ICH) guideline Q1B provides a standardized approach for photostability testing, involving exposure to a combination of visible and UVA light.
Thermal Degradation
In the solid state, thermal degradation is a concern, especially if the compound has a low melting point or is stored at elevated temperatures. The specific degradation pathway will depend on the compound's physical form and the presence of any impurities. It is recommended to store related compounds, like 2-bromo-5-fluoropyridine, in a cool place.[7]
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways of this compound.
Experimental Design for a Forced Degradation Study
A well-designed forced degradation study is essential to identify potential degradants and develop a stability-indicating analytical method.[4][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and quantify the degradants without being overwhelmed by them.[8]
Prerequisite: A High-Purity Starting Material
Before initiating a forced degradation study, it is crucial to have a well-characterized, high-purity sample of this compound. This will serve as the baseline for all degradation experiments.
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the cornerstone of a forced degradation study. The method must be able to separate the parent compound from all process-related impurities and potential degradants.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of polarities. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) | A gradient elution is necessary to separate the parent compound from potentially more polar or less polar degradants. The acidic modifier improves peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at a wavelength of maximum absorbance (e.g., 238 nm for some thiazole derivatives)[6] | Ensures sensitive detection of the parent compound and most degradants. A photodiode array (PDA) detector is highly recommended to assess peak purity. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 10 µL | A standard injection volume. |
Forced Degradation Protocols
The following protocols are designed as a starting point and should be optimized to achieve the target degradation of 5-20%.
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Incubation: Incubate the solutions at 60 °C and analyze samples at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralization: Before HPLC analysis, neutralize the samples to prevent damage to the column.
-
Rationale: This protocol assesses the susceptibility of the C-Br bond and other functionalities to hydrolysis under acidic and basic conditions.
-
Preparation: Prepare a solution of the compound in 3% H₂O₂.
-
Incubation: Keep the solution at room temperature and analyze at regular intervals.
-
Rationale: This tests the susceptibility of the pyridine nitrogen and thiazole sulfur to oxidation.
-
Solid State: Place the solid compound in a controlled temperature oven at, for example, 80 °C. Analyze samples periodically.
-
Solution State: Reflux a solution of the compound in a suitable solvent (e.g., acetonitrile/water) and analyze at intervals.
-
Rationale: This assesses the intrinsic thermal stability of the molecule in both the solid and solution states.
-
Exposure: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Control: A dark control sample should be run in parallel to differentiate between photolytic and thermal degradation.
-
Rationale: This protocol is designed to evaluate the potential for light-induced degradation, particularly cleavage of the C-Br bond.
Workflow for Stability Assessment
The logical workflow for a comprehensive stability assessment is depicted below.
Caption: A logical workflow for investigating the stability of this compound.
Data Interpretation and Reporting
A successful forced degradation study will yield a wealth of data that needs to be carefully analyzed and reported.
Table 2: Example Data Summary from a Forced Degradation Study
| Stress Condition | Duration/Temp. | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl | 24 h / 60 °C | 15% | 2 | 5.2 min |
| 0.1 M NaOH | 8 h / 60 °C | 22% | 3 | 4.8 min, 6.1 min |
| 3% H₂O₂ | 24 h / RT | 10% | 1 | 7.5 min |
| Heat (Solid) | 48 h / 80 °C | < 2% | 0 | - |
| Light | 1.2 million lux hours | 8% | 1 | 3.9 min |
This is illustrative data and will vary based on experimental results.
The identity of the major degradants should be elucidated using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This information is invaluable for understanding the degradation pathways and for setting appropriate specifications for the drug substance and product.
Conclusion and Recommendations
This compound is a promising scaffold in drug discovery. A proactive approach to understanding its stability is not just a regulatory requirement but a scientific necessity. Based on the chemical nature of this molecule, it is prudent to anticipate potential degradation via hydrolysis, oxidation, and photolysis. The experimental framework provided in this guide offers a robust starting point for a thorough investigation of its stability profile.
Key Recommendations:
-
Storage: Based on the potential for hydrolytic and photolytic degradation, this compound should be stored in well-sealed, light-resistant containers in a cool, dry place.
-
Formulation Development: The pH of any liquid formulations should be carefully optimized to minimize hydrolysis. The use of antioxidants and light-protective packaging should also be considered.
-
Analytical Method Development: The forced degradation studies outlined here are essential for the development and validation of a stability-indicating analytical method that can be used for quality control and throughout the drug development process.
By embracing a science-driven approach to stability assessment, researchers can ensure the development of high-quality, stable, and effective medicines based on the this compound core.
References
-
Tsealine Pharmatech. (n.d.). 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-bromo-5-methyl-6,7-dihydro-4H-[3][7]thiazolo[5,4-c]pyridine. Retrieved from [Link]
-
MDPI. (2018, December 29). Antioxidant Properties of Synthesized Bicyclic Thiazolopyrimidine Derivatives as Possible Therapeutic Agents. Retrieved from [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]
-
Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Retrieved from [Link]
-
Pharmacia. (2019, December 31). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
ACS Publications. (2023, September 7). A Study in Scaffold Hopping: Discovery and Optimization of Thiazolopyridines as Potent Herbicides That Inhibit Acyl-ACP Thioesterase. Retrieved from [Link]
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Quantum chemical calculations for 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
An In-Depth Technical Guide to the Quantum Chemical Calculation of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
This guide provides a comprehensive, technically-grounded walkthrough for performing and interpreting quantum chemical calculations on this compound. Designed for researchers, medicinal chemists, and computational scientists, this document moves beyond a simple procedural outline. It delves into the causality behind methodological choices, ensuring a robust and defensible computational analysis rooted in the principles of scientific integrity.
Introduction: The Scientific Imperative for Computational Scrutiny
The thiazolopyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2] The specific subject of this guide, this compound (CAS: 1440427-79-1)[3], incorporates halogens (Bromine and Fluorine) that can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, and its ability to form halogen bonds, which are increasingly recognized as critical interactions in drug-receptor binding.
Understanding the electronic structure, reactivity, and spectroscopic properties of this molecule at a quantum level is paramount for rational drug design. Quantum chemical calculations provide a powerful, predictive lens to elucidate these characteristics before committing to costly and time-consuming synthesis and experimental testing. This guide establishes a validated workflow for generating reliable theoretical data on this promising heterocyclic compound.
The Theoretical Bedrock: Selecting the Right Tools for the Task
The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. For a molecule of this size and complexity—a substituted heterocyclic system—Density Functional Theory (DFT) offers the optimal balance of computational efficiency and accuracy.[4]
Why Density Functional Theory (DFT)?
Unlike more computationally demanding ab initio methods, DFT calculates the electronic structure of a system based on its electron density, a function of only three spatial coordinates. This approach implicitly includes electron correlation, a critical factor for accurate predictions, at a fraction of the computational cost. For organic heterocyclic compounds, DFT has a proven track record of providing excellent agreement with experimental data for geometries, vibrational frequencies, and electronic properties.[5][6]
The Choice of Functional and Basis Set: A Justified Decision
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : We select the B3LYP hybrid functional. This functional combines the strengths of Hartree-Fock theory with local and non-local exchange and correlation functionals. It is widely used and extensively benchmarked for organic molecules, demonstrating high accuracy for predicting molecular geometries, vibrational spectra, and electronic properties of heterocyclic systems.[5][6][7]
-
Basis Set: 6-311++G(d,p) : The choice of basis set determines the flexibility the calculation has to model the spatial distribution of electrons.
-
6-311G : This triple-zeta basis set provides a more accurate description of the valence electrons compared to smaller double-zeta sets.
-
++ : These diffuse functions are added for both heavy atoms and hydrogen. They are crucial for accurately describing the behavior of electrons far from the nucleus, which is important for systems with lone pairs and for calculating properties like electron affinity and intermolecular interactions.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is essential for accurately modeling chemical bonds and non-covalent interactions. This level of theory is well-suited for capturing the nuanced electronic effects of the bromine and fluorine substituents.[7][8]
-
The Computational Workflow: A Validated Protocol
This section details a step-by-step protocol for conducting the quantum chemical analysis of this compound using a computational chemistry package like Gaussian.[5][6]
Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the pyridine nitrogen, while the LUMO may be distributed across the fused ring system, influenced by the electron-withdrawing halogen atoms. This distribution dictates its behavior in chemical reactions and biological interactions.
Molecular Electrostatic Potential (MEP) Analysis
The MEP surface provides a color-coded map of the electrostatic potential.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as around the nitrogen and sulfur atoms, which are potential sites for hydrogen bonding or electrophilic attack. [5]* Blue Regions (Positive Potential): Indicate electron-poor areas, often near hydrogen atoms attached to electronegative atoms, which are susceptible to nucleophilic attack. [5] This analysis is critical for drug development, as it helps predict the non-covalent interactions that will govern the binding of the molecule to its target protein.
Validation Against Experimental Data
The ultimate test of a computational model's validity is its ability to reproduce experimental observations.
-
NMR Spectroscopy: While direct calculation of NMR shifts is computationally intensive, the optimized geometry can be used to rationalize observed couplings and chemical shifts.
-
Vibrational Spectroscopy: The calculated vibrational frequencies (IR/Raman) can be directly compared to experimental spectra. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to account for anharmonicity and basis set imperfections, which systematically improves the agreement with experimental results. [9]The availability of experimental spectra for this compound or its close analogs is crucial for this validation step. [10]
Conclusion
This guide has outlined a rigorous and scientifically defensible framework for the quantum chemical analysis of this compound. By employing DFT with the B3LYP functional and a robust 6-311++G(d,p) basis set, researchers can reliably predict the molecule's geometry, electronic structure, reactivity, and spectroscopic signatures. The emphasis on understanding the causality behind methodological choices and validating results against experimental data ensures that the computational insights are not merely theoretical exercises, but powerful tools that can accelerate the drug discovery and development process.
References
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Lupine Publishers. (2019). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Available at: [Link]
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ACS Publications. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. PMC. Available at: [Link]
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ResearchGate. (2024). Synthesis, characterization, density functional theory (DFT) analysis, and mesomorphic study of new thiazole derivatives. Available at: [Link]
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Research Trends. (n.d.). A DFT study by using B3LYP/6-311G+(dp) level on molecular orbital of some aromatic and heteroaromatic compounds. Available at: [Link]
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Journal of Chemical Reviews. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Available at: [Link]
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Semantic Scholar. (n.d.). Recent updates on the synthesis of thiazolopyrimidines derivatives. Available at: [Link]
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ResearchGate. (2014). Quantum chemical study on 2-bromo-3-hydroxy-6-methyl pyridine- A D. F. T. study. Available at: [Link]
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ResearchGate. (2015). Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study. Available at: [Link]
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Journal of Advanced Research. (2024). Theoretical Investigation on Molecular Structure-Chemical Quantum Calculation of 7-Methyl-1,2,3-Triazole[4,5-c]Pyridine (Computer Simulation Program). Available at: [Link]
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Discovery of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine derivatives
An In-Depth Technical Guide to the Synthesis and Application of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, particularly in the realm of kinase inhibition. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal anchor for binding within the ATP-binding pockets of various kinases. This guide focuses on a specific, highly versatile intermediate: This compound . The strategic placement of the bromine atom at the 2-position provides a reactive handle for extensive chemical diversification via modern cross-coupling methodologies, while the fluorine atom at the 5-position can enhance metabolic stability and binding affinity. We will explore the synthetic rationale, detailed experimental protocols, and the subsequent application of these derivatives as potent inhibitors of key oncological targets, providing a comprehensive roadmap for researchers in medicinal chemistry and drug development.
The Strategic Importance of the Thiazolo[5,4-b]pyridine Scaffold
Fused heterocyclic systems are cornerstones of modern medicinal chemistry. The thiazolo[5,4-b]pyridine ring system, in particular, has garnered significant attention due to its prevalence in potent and selective kinase inhibitors.[1][2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.
The thiazolo[5,4-b]pyridine core acts as a bioisostere for purine, enabling it to form critical hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[4] Depending on the substitution pattern, different atoms within the scaffold can engage the target:
-
The 4-nitrogen is a key hinge-binding motif for PI3K inhibitors.[1][4]
-
The 1-nitrogen and 2-amino group can form hydrogen bonds with the ITK kinase hinge region.[1]
Furthermore, derivatization at various positions allows for the exploration of different pockets within the active site, leading to enhanced potency and selectivity. The 5-position has been functionalized to target the ATP-binding sites of BCR-ABL, RAF, and VEGFR2, while novel functionalization at the 6-position has yielded potent c-KIT inhibitors capable of overcoming drug resistance.[1] This inherent versatility makes the thiazolo[5,4-b]pyridine scaffold a high-value starting point for inhibitor design.
Synthesis of the Core Intermediate: this compound
A robust and scalable synthetic route to the core intermediate is paramount for any drug discovery program. The following multi-step synthesis is designed for efficiency, starting from commercially available precursors. The strategy involves the initial construction of the fluorinated pyridine ring, followed by the annulation of the thiazole moiety, and concluding with a selective bromination at the C2 position.
Diagram: Overall Synthetic Workflow
Caption: A proposed three-step synthesis of the target intermediate.
Protocol 2.1: Synthesis of 2-Amino-5-fluoropyridine
The starting material, 2-Amino-5-fluoropyridine, is a crucial intermediate. While commercially available, it can also be synthesized from 2-aminopyridine through a multi-step process involving nitration, reduction, diazotization, and a Schiemann reaction.[5] An alternative, more direct route starts from 2,6-difluoropyridine.
-
Objective: To synthesize the fluorinated pyridine precursor.
-
Rationale: This reaction utilizes a nucleophilic aromatic substitution where ammonia displaces one of the fluorine atoms on the 2,6-difluoropyridine ring. The reaction is performed under pressure at an elevated temperature to drive the substitution.
-
Procedure:
-
Dissolve 2,6-difluoropyridine (1 equivalent) in a concentrated ammonium hydroxide solution (28-30%) within a sealed steel reaction vessel.[6]
-
Heat the reaction mixture to 105 °C for 15 hours.[6]
-
After the reaction period, cool the vessel in an ice bath to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-amino-6-fluoropyridine (typically >90% yield).[6]
-
Confirm the structure using ¹H-NMR and IR spectroscopy.
-
Protocol 2.2: Construction of the Thiazolo[5,4-b]pyridine Skeleton
This phase involves the formation of the fused thiazole ring onto the pyridine core. A common and efficient method starts with a 3-amino-2-chloropyridine derivative and potassium thiocyanate.[1] An analogous pathway can be envisioned starting from a 2-amino-3-halopyridine or by direct thiocyanation of an activated aminopyridine.
-
Objective: To form the 2-aminothiazolo[5,4-b]pyridine ring system.
-
Rationale: This step involves the in-situ formation of a thiocyanate group at the 3-position of the pyridine ring, followed by an intramolecular cyclization. The amino group at the 2-position attacks the electrophilic carbon of the thiocyanate, leading to ring closure.
-
Procedure (Adapted from related syntheses[4]):
-
To a solution of 2-Amino-5-fluoropyridine (1 eq.) in acetic acid, add potassium thiocyanate (KSCN, 2.5 eq.).
-
Cool the mixture to 0 °C and slowly add a solution of bromine (1.1 eq.) in acetic acid, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 12-16 hours until TLC analysis indicates consumption of the starting material.
-
Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
-
The resulting precipitate, 2-amino-5-fluorothiazolo[5,4-b]pyridine, is collected by filtration, washed with water, and dried.
-
Protocol 2.3: Bromination of the Thiazole Ring
The final step is the selective installation of the bromine atom at the 2-position, converting the versatile 2-amino intermediate into the 2-bromo derivative, which is primed for cross-coupling reactions. A Sandmeyer-type reaction is the method of choice.
-
Objective: To synthesize the target this compound.
-
Rationale: The Sandmeyer reaction is a classic transformation for converting an aromatic amino group into a halide via a diazonium salt intermediate.[7][8] Using copper(II) bromide as the bromine source and an alkyl nitrite as the diazotizing agent provides a reliable method for this conversion.[9][10]
-
Procedure (Adapted from[4]):
-
Suspend 2-amino-5-fluorothiazolo[5,4-b]pyridine (1 eq.) and copper(II) bromide (CuBr₂, 1.5 eq.) in acetonitrile (CH₃CN).
-
Add tert-butyl nitrite (t-BuONO, 1.5 eq.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
-
Diversification via Suzuki-Miyaura Cross-Coupling
The 2-bromo group on the thiazolo[5,4-b]pyridine core is not merely a substituent; it is a synthetic linchpin. Its true value lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[11][12] This reaction allows for the formation of a carbon-carbon bond between the C2 position of the core and a wide variety of aryl or heteroaryl boronic acids or esters. This enables the rapid generation of a library of analogs, which is essential for systematic Structure-Activity Relationship (SAR) studies.
Diagram: Suzuki Cross-Coupling Workflow
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Whitepaper: A Strategic Approach to the Initial Biological Screening of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
Abstract
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating potent activity as inhibitors of key cellular signaling pathways, particularly protein kinases.[1][2] This guide presents a comprehensive, logic-driven framework for the initial biological screening of a novel derivative, 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine. Moving beyond a simple list of assays, this document provides a strategic, multi-phase screening cascade designed to efficiently characterize the compound's cytotoxic profile and uncover its primary biological activities. We detail the rationale behind the experimental sequence, provide validated, step-by-step protocols for foundational assays, and offer clear guidance on data interpretation. The objective is to furnish drug discovery professionals with a robust, self-validating methodology to assess the therapeutic potential of this and similar novel chemical entities.
Introduction: The Therapeutic Promise of the Thiazolo[5,4-b]pyridine Core
The thiazolo[5,4-b]pyridine nucleus is a cornerstone of modern drug discovery, recognized for its ability to interact with a wide range of biological targets. This scaffold is particularly prominent in the development of kinase inhibitors, which are critical in oncology and immunology.[3] Published research has identified derivatives that potently inhibit phosphoinositide 3-kinase (PI3K), c-KIT, and Bruton's tyrosine kinase (BTK), among others.[1][2] The functionalization of the thiazolo[5,4-b]pyridine ring system allows for fine-tuning of target specificity and pharmacokinetic properties.
The subject of this guide, this compound, incorporates halogen atoms (bromine and fluorine) that can significantly influence its metabolic stability, cell permeability, and binding interactions. The bromine atom, in particular, offers a versatile synthetic handle for further chemical modification and lead optimization. This document outlines a systematic screening cascade to de-risk and identify the therapeutic potential of this specific molecule.
The Screening Cascade: A Logic-Driven Workflow
An effective initial screening process must be logical and sequential, with the results of each phase informing the decisions of the next. We propose a three-phase cascade that begins with a broad assessment of cytotoxicity before proceeding to targeted screens for specific biological activities. This approach ensures that resources are used efficiently and that a comprehensive preliminary profile of the compound is established.
Caption: A logic-driven workflow for the initial biological screening cascade.
Phase 1: Foundational Cytotoxicity Assessment
Causality: The initial evaluation of a compound's cytotoxicity is a critical first step in any drug discovery pipeline.[4] This assessment serves two primary purposes: 1) to identify a non-toxic concentration range for subsequent biological assays, preventing false positives due to cell death, and 2) to flag compounds with potent cytotoxic effects as potential anticancer therapeutics.[5] We recommend screening against a panel of both cancerous and non-cancerous cell lines to determine a preliminary selectivity index.[6]
Protocol 1: MTT Assay for General Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[4][6] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., MCF-7 breast cancer, A549 lung cancer, and non-cancerous HEK293 cells) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Include "untreated" (medium only) and "vehicle control" (0.5% DMSO in medium) wells. A known cytotoxic agent (e.g., Doxorubicin) should be used as a positive control.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation:
| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) | Selectivity Index (SI)¹ |
| MCF-7 (Breast Cancer) | Experimental Value | Experimental Value | Value |
| A549 (Lung Cancer) | Experimental Value | Experimental Value | Value |
| HEK293 (Normal Kidney) | Experimental Value | Experimental Value | - |
| ¹ SI = IC₅₀ in normal cell line / IC₅₀ in cancer cell line |
Phase 2: Primary Biological Activity Screening
Causality: If the compound demonstrates low cytotoxicity (e.g., IC₅₀ > 30 µM), the next logical step is to screen for desired biological activities within a safe concentration range. Based on the known pharmacology of the thiazolo[5,4-b]pyridine scaffold, kinase inhibition and antimicrobial activity are the most promising areas for initial investigation.[1][8][9]
Screening Area A: Kinase Inhibition Profiling
The thiazolo[5,4-b]pyridine scaffold is a known "hinge-binding motif" for many protein kinases.[1] Therefore, a broad kinase panel screen is a high-yield starting point. Commercial services offer efficient profiling against hundreds of kinases, providing a comprehensive overview of the compound's selectivity.[10]
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.
Protocol 2: Broad Kinase Panel Screen (Biochemical Assay)
-
Compound Submission: Provide the compound at a high concentration (e.g., 10 mM in DMSO) to a specialized vendor (e.g., Eurofins Discovery, Reaction Biology).[10]
-
Assay Type Selection: Request a primary screen at a single concentration (typically 1 or 10 µM) against a large, diverse panel of kinases (e.g., >300 kinases). An ATP-competitive binding assay format, such as KINOMEscan™, is an excellent choice for an initial screen.[10][11]
-
Execution: The vendor performs the high-throughput screening using validated radiometric, fluorescence, or luminescence-based assay platforms.[][13]
-
Data Analysis: Results are typically provided as "% inhibition" at the tested concentration relative to a control. A common threshold for a "hit" is >50% inhibition.
Data Presentation:
| Kinase Target | % Inhibition @ 10 µM | Kinase Family |
| c-KIT | Experimental Value | Tyrosine Kinase |
| PI3Kα | Experimental Value | Lipid Kinase |
| VEGFR2 | Experimental Value | Tyrosine Kinase |
| ... (other kinases) | ... | ... |
Screening Area B: Antimicrobial Activity
Heterocyclic compounds containing nitrogen and sulfur are well-represented among antimicrobial agents.[14][15] A simple, cost-effective primary screen can quickly reveal any potential antibacterial or antifungal properties.
Protocol 3: Agar Well Diffusion Assay
This method assesses a compound's ability to inhibit microbial growth by measuring the zone of inhibition around a well containing the compound.[16]
-
Microbial Culture: Prepare overnight liquid cultures of test organisms (e.g., Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli, and fungus Candida albicans).
-
Agar Plate Preparation: Spread 100 µL of the microbial culture (adjusted to a 0.5 McFarland standard) evenly onto the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud Dextrose agar plates (for fungi).
-
Well Creation: Aseptically punch uniform wells (6 mm diameter) into the agar.
-
Compound Loading: Add a defined volume (e.g., 50 µL) of the test compound at a high concentration (e.g., 1 mg/mL) into a well. Use DMSO as a negative control and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or at 30°C for 48 hours (fungi).
-
Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each well.
Data Presentation:
| Microbial Strain | Zone of Inhibition (mm) | Positive Control Zone (mm) |
| S. aureus | Experimental Value | Value (Ciprofloxacin) |
| E. coli | Experimental Value | Value (Ciprofloxacin) |
| C. albicans | Experimental Value | Value (Fluconazole) |
Phase 3: Secondary Assays and Hit Validation
Causality: Positive results ("hits") from the primary screens must be validated and quantified. This phase moves from a single-point concentration screen to generating dose-response curves to determine potency, typically expressed as an IC₅₀ for enzyme inhibition or a Minimum Inhibitory Concentration (MIC) for antimicrobial activity.
Protocol 4a (Kinase Hit): IC₅₀ Determination
For a kinase hit identified in the panel screen, a dose-response assay is performed to determine its potency.
-
Assay Setup: Use a specific kinase activity assay (e.g., TR-FRET, luminescence, or radiometric) for the validated hit kinase.[11]
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound, starting from a high concentration (e.g., 50 µM).
-
Kinase Reaction: Perform the kinase reaction according to a validated protocol, typically including the kinase, substrate, and ATP at or near its Kₘ concentration.[3]
-
Data Acquisition: Measure the output signal (e.g., fluorescence, luminescence, radioactivity).
-
Analysis: Convert the signal to % inhibition, plot against the log of compound concentration, and calculate the IC₅₀ value using a suitable sigmoidal dose-response model.
Protocol 4b (Antimicrobial Hit): Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for quantifying antimicrobial potency.[14]
-
Compound Dilution: In a 96-well plate, prepare 2-fold serial dilutions of the compound in the appropriate microbial growth broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the target microbe to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under the conditions described in Protocol 3.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Conclusion and Future Directions
This structured screening guide provides a clear and efficient path for the initial biological evaluation of this compound. By systematically assessing cytotoxicity before proceeding to targeted primary and secondary screens, researchers can build a robust data package that clarifies the compound's therapeutic potential. Positive outcomes from this cascade, such as a potent and selective kinase inhibitor or a broad-spectrum antimicrobial agent, would justify advancing the compound to more complex studies, including mechanism of action elucidation, in-cell target engagement assays, and eventually, in vivo efficacy models.
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- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
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- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
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- MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
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An In-depth Technical Guide to the Solubility of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. In the absence of extensive published solubility data for this specific molecule, this guide synthesizes fundamental principles of solubility, predictive methodologies, and detailed experimental protocols to empower researchers in drug development and chemical synthesis. We will explore the molecular structure's influence on solubility, provide a theoretical framework for solvent selection, and offer robust, step-by-step procedures for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical approach to characterizing and optimizing the solubility of this and structurally related compounds.
Introduction: The Critical Role of Solubility in a Molecule's Journey
The solubility of an active pharmaceutical ingredient (API) or an agrochemical candidate is a paramount physicochemical property that dictates its fate from laboratory synthesis to biological efficacy. For a compound like this compound, understanding its solubility in various organic solvents is crucial for a multitude of reasons:
-
Synthetic Chemistry: Successful purification, reaction work-up, and formulation of the final product are all contingent on its solubility profile.
-
Preformulation and Formulation Development: The ability to create stable and bioavailable drug products, whether as solutions, suspensions, or solid dosage forms, is directly linked to the compound's solubility.
-
Pharmacokinetics (ADME): Poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption, low bioavailability, and ultimately, therapeutic failure.[1][2]
-
In Vitro and In Vivo Screening: Inaccurate solubility data can lead to misleading results in biological assays, potentially causing promising candidates to be overlooked or toxic compounds to be advanced.[1][2]
This guide will provide a foundational understanding of the factors governing the solubility of this compound and the practical means to measure it.
Molecular Structure Analysis and Predicted Solubility Behavior
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3] Let's dissect the structure of this compound to predict its solubility.
Molecular Structure:
Key Structural Features and Their Influence on Solubility:
-
Heterocyclic Aromatic Core (thiazolo[5,4-b]pyridine): The fused ring system is largely non-polar and hydrophobic. This aromatic character suggests good solubility in aromatic solvents and other non-polar to moderately polar solvents.
-
Nitrogen and Sulfur Atoms: The presence of heteroatoms introduces polarity and the potential for dipole-dipole interactions and hydrogen bonding (as acceptors). This can enhance solubility in more polar solvents.
-
Bromine Atom: The bromo substituent is bulky and electronegative, contributing to the molecule's overall molecular weight and polarizability. It can participate in halogen bonding, which may influence solubility in specific solvents.
-
Fluorine Atom: Fluorine is a highly electronegative atom that can significantly alter the electronic properties of the pyridine ring.[4] It can participate in hydrogen bonding as a weak acceptor. The presence of fluorine can also increase lipophilicity, potentially favoring solubility in non-polar solvents.[4]
Predicted Solubility Profile:
Based on this analysis, this compound is expected to be:
-
Sparingly soluble to insoluble in water due to the predominantly hydrophobic aromatic core.
-
Soluble in a range of common organic solvents. The solubility is likely to be influenced by a balance of polarity, hydrogen bonding capability, and dispersion forces. A similar compound, 2-bromo-5-methyl-6,7-dihydro-4H-[1][5]thiazolo[5,4-c]pyridine, is reported to be soluble in common organic solvents like ethanol, methanol, and dichloromethane.[6]
The following table provides a qualitative prediction of solubility in various organic solvents based on their properties.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Moderate to Good | The non-polar aromatic core of the solute will interact favorably with non-polar solvents via London dispersion forces. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN) | Good to Very Good | These solvents can engage in dipole-dipole interactions with the polar functionalities of the solute without the competing effects of strong hydrogen bonding. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | These solvents can act as hydrogen bond donors and acceptors, potentially interacting with the nitrogen and fluorine atoms of the solute. However, the energy required to break the solvent's hydrogen bond network may limit solubility compared to polar aprotic solvents. |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[5][7]
The Shake-Flask Method: A Detailed Protocol
This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.[5]
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or wrist-action shaker in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[2] It is advisable to run a time course experiment initially to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Then, centrifuge the vials to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
High-Throughput Screening (HTS) for Kinetic Solubility
For early-stage drug discovery, where compound availability is limited, kinetic solubility measurements offer a faster, higher-throughput alternative.[1][2] This method typically involves dissolving the compound in a solvent like dimethyl sulfoxide (DMSO) and then adding it to the aqueous or organic solvent of interest.[1][2]
Workflow for Solubility Determination
Caption: Workflow of the Shake-Flask Solubility Determination Method.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound.[8][9]
-
Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[8] This is because the dissolution process is often endothermic.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A systematic approach to solvent screening should include solvents from different classes (non-polar, polar aprotic, polar protic).
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form used in solubility studies.
-
pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility were to be considered, the basicity of the pyridine nitrogen would mean that solubility would be highly pH-dependent.
Logical Relationship of Solubility Factors
Caption: Interacting Factors that Determine the Solubility of the Target Compound.
Data Interpretation and Application
The quantitative solubility data obtained should be tabulated for easy comparison across different solvents.
Example Data Table (Hypothetical Values)
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Hexane | 25 | 1.5 |
| Toluene | 25 | 8.2 |
| Dichloromethane | 25 | 25.6 |
| Tetrahydrofuran | 25 | 31.4 |
| Ethyl Acetate | 25 | 15.8 |
| Acetone | 25 | 22.1 |
| Acetonitrile | 25 | 12.5 |
| Methanol | 25 | 9.7 |
| Ethanol | 25 | 7.3 |
This data can then be used to:
-
Select appropriate solvents for synthesis and purification (e.g., a solvent with high solubility for reactions, and a solvent pair with differing solubilities for crystallization).
-
Guide the selection of excipients and vehicles for formulation development.
-
Inform the design of in vivo studies by helping to select appropriate dosing vehicles.
Conclusion
References
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
-
National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]
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Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
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Course Hero. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
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Quora. (2017). How can you determine the solubility of organic compounds?. Available at: [Link]
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Simon Fraser University. (2023). Solubility of Organic Compounds. Available at: [Link]
-
PubMed. (1990). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Available at: [Link]
-
ChemBK. (2024). 2-bromo-5-methyl-6,7-dihydro-4H-[1][5]thiazolo[5,4-c]pyridine. Available at: [Link]
-
ResearchGate. (2020). Some Factors Affecting the Solubility of Polymers. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Fluorinated Pyridines: A Focus on 2-Bromo-5-fluoropyridine. Available at: [Link]
-
YouTube. (2010). Factors Affecting Solubility. Available at: [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Available at: [Link]
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- 9. youtube.com [youtube.com]
Methodological & Application
The Strategic Application of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine in Modern Organic Synthesis
Introduction: The Privileged Thiazolo[5,4-b]pyridine Scaffold
The thiazolo[5,4-b]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1] Its structural resemblance to purine and other biologically relevant heterocycles allows it to interact with a wide range of biological targets. Consequently, derivatives of thiazolo[5,4-b]pyridine have been reported to exhibit a diverse array of pharmacological activities, including kinase inhibition, anti-cancer, and anti-inflammatory properties.[1][2] The strategic introduction of specific functional groups onto this privileged scaffold is a key strategy for modulating the physicochemical properties and biological activity of novel drug candidates.
This application note focuses on the utility of a specifically functionalized derivative, 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine , as a versatile building block in organic synthesis. The presence of a bromine atom at the 2-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. Concurrently, the fluorine atom at the 5-position can significantly influence the electronic properties of the molecule, potentially enhancing metabolic stability, binding affinity, and membrane permeability of the final compounds.
This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed protocols for its use in key synthetic transformations and insights into the rationale behind the experimental design.
Proposed Synthesis of this compound
While this compound is not widely commercially available, a plausible synthetic route can be devised from known precursors, leveraging established heterocyclic chemistry. The proposed pathway commences with the synthesis of a 2-amino-5-fluorothiazolo[5,4-b]pyridine intermediate, followed by a Sandmeyer-type diazotization and bromination.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Amino-5-fluoro-thiazolo[5,4-b]pyridine (Hypothetical Protocol based on related syntheses)
-
Thiocyanate Formation: To a solution of 2-chloro-5-fluoro-3-nitropyridine in a suitable solvent (e.g., ethanol or DMF), add potassium thiocyanate. Heat the reaction mixture to facilitate the nucleophilic aromatic substitution of the chloride. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into ice-water. Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the intermediate thiocyanate.
-
Reductive Cyclization: Suspend the intermediate thiocyanate in a mixture of acetic acid and water. Add a reducing agent, such as iron powder, portion-wise while monitoring the internal temperature. The reduction of the nitro group is followed by an in-situ cyclization to form the thiazole ring.[3][4]
-
Purification: After the reaction is complete, filter the hot solution to remove excess iron. Neutralize the filtrate with a base (e.g., aqueous ammonia) to precipitate the product. Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain 2-amino-5-fluoro-thiazolo[5,4-b]pyridine.
Step 2: Sandmeyer Reaction
-
Diazotization: Dissolve 2-amino-5-fluoro-thiazolo[5,4-b]pyridine in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C. To this cooled solution, add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.[5][6] Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise, allowing for the evolution of nitrogen gas.[7]
-
Work-up and Purification: After the addition is complete, warm the reaction mixture to room temperature and then heat gently to ensure complete decomposition of the diazonium salt. Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 2-position of the thiazolo[5,4-b]pyridine ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl structures.[8][9] The reaction of this compound with various boronic acids or their esters allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DME/water in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted-5-fluoro-thiazolo[5,4-b]pyridine.
| Catalyst | Base | Solvent | Temp (°C) | Typical Yield Range |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 70-95% |
| Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75-98% |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 110 | 80-99% |
| Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Bromides. |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide range of amines.[10][11] This transformation is particularly valuable in drug discovery for the synthesis of arylamines, which are common motifs in pharmacologically active molecules.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.
-
Reaction Setup: In a dry Schlenk tube or sealed vial under an inert atmosphere, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent (e.g., toluene, 1,4-dioxane, or THF).
-
Reaction: Heat the sealed reaction vessel with vigorous stirring to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-fluoro-thiazolo[5,4-b]pyridine derivative.
| Precatalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield Range |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 65-90% |
| Pd(OAc)₂ | Xantphos | K₃PO₄ | 1,4-Dioxane | 110 | 70-95% |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 80 | 75-98% |
| Table 2: Representative Conditions for Buchwald-Hartwig Amination of Heteroaryl Bromides. |
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of novel, functionalized heterocyclic compounds. Its strategic design, incorporating a reactive bromine handle and a modulating fluorine substituent on a privileged scaffold, opens up a vast chemical space for exploration in drug discovery and materials science. The detailed protocols provided herein for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions serve as a robust starting point for researchers to access a diverse array of 2-substituted thiazolo[5,4-b]pyridine derivatives. The continued exploration of the synthetic utility of this and related building blocks will undoubtedly contribute to the advancement of modern organic and medicinal chemistry.
References
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Zhong, G., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4630. (URL: [Link])
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (URL: [Link])
-
Hassan, A. A., et al. (2023). Synthetic strategies for thiazolopyridine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(3), 229-247. (URL: [Link])
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (URL: [Link])
-
Yoneda, T. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL: [Link])
-
Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1146–1158. (URL: [Link])
-
Sandmeyer reaction - Wikipedia. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. - ResearchGate. (URL: [Link])
-
Diazotisation - Organic Chemistry Portal. (URL: [Link])
-
A Facile Synthesis of 2-Aminothiazolo[5,4-b]pyridines and 2-Aminobenzoxazoles via Cyclization of Thioureas. - ResearchGate. (URL: [Link])
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. (URL: [Link])
-
Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. (2019). BMC Chemistry, 13(1), 38. (URL: [Link])
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2022). Journal of the Iranian Chemical Society, 19(1), 1-28. (URL: [Link])
-
The Sandmeyer Reaction Mechanism. BYJU'S. (URL: [Link])
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Strategic Functionalization of the Thiazolo[5,4-b]pyridine Scaffold: A Guide to Suzuki Coupling Reactions of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
An Application Guide for Medicinal Chemists
Abstract
The thiazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold, integral to the development of potent and selective kinase inhibitors and other therapeutic agents.[1][2][3] Its strategic functionalization is a critical step in drug discovery programs. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine. We delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step protocol, and present a guide for troubleshooting common experimental challenges. The aim is to empower chemists to efficiently synthesize diverse libraries of 2-substituted thiazolo[5,4-b]pyridine derivatives for downstream applications.
Introduction: The Significance of the Thiazolo[5,4-b]pyridine Core
Heterocyclic compounds form the backbone of a vast majority of pharmaceutical products.[1] Among them, fused heterocyclic systems like thiazolo[5,4-b]pyridine have garnered significant attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4] This scaffold is a key component in molecules designed to target various protein kinases, such as PI3K, by interacting with the ATP-binding site.[1][2]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation in modern organic synthesis.[5] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool for medicinal chemists.[6] This guide focuses on the application of the Suzuki coupling to diversify the 2-position of the 5-fluoro-thiazolo[5,4-b]pyridine ring system, a critical step in structure-activity relationship (SAR) studies.[1]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki coupling reaction is a complex process centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step and results in a square-planar Pd(II) complex.[7][8] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step, especially with electron-deficient heterocyclic halides.[9]
-
Transmetalation: This step requires the activation of the organoboron species (e.g., boronic acid) by a base.[10][11] The base forms a more nucleophilic "ate" complex (boronate), which then transfers its organic group to the Pd(II) center, displacing the halide.[11][12]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7][8]
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
Experimental Application: Protocol for Suzuki Coupling
This section provides a detailed, self-validating protocol for the Suzuki coupling of this compound with a representative arylboronic acid.
Materials and Reagents
| Reagent | Grade | Typical Supplier | Notes |
| This compound | >97% | Commercial | Starting material. |
| Phenylboronic Acid | >98% | Commercial | Example coupling partner. |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst Grade | Commercial | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II). |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Commercial | Base. Must be finely powdered and dry. |
| 1,4-Dioxane | Anhydrous, DriSolv | Commercial | Reaction solvent. Should be degassed prior to use. |
| Deionized Water | HPLC Grade | - | Co-solvent. Should be degassed prior to use. |
| Ethyl Acetate | ACS Grade | Commercial | For extraction. |
| Brine (Saturated NaCl solution) | - | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | >98% | Commercial | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
Equipment
-
2-5 mL Microwave reaction vial with a magnetic stir bar
-
Heater/stirrer block or oil bath
-
Nitrogen or Argon gas line with manifold (Schlenk line)
-
Standard laboratory glassware (septum, needles, syringes)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel with UV254 indicator)
-
Flash column chromatography system
-
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis
Step-by-Step Experimental Protocol
A. Reagent Preparation and Reaction Setup (Inert Atmosphere)
-
To a 2-5 mL microwave reaction vial containing a magnetic stir bar, add this compound (1.0 eq., e.g., 100 mg, 0.43 mmol).
-
Add the desired arylboronic acid (1.2-1.5 eq., e.g., phenylboronic acid, 68 mg, 0.56 mmol).
-
Add potassium carbonate (K₂CO₃) (2.0-3.0 eq., e.g., 119 mg, 0.86 mmol).
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03-0.05 eq., e.g., 17.5 mg, 0.021 mmol).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times. Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Using a syringe, add degassed 1,4-dioxane (e.g., 2.0 mL).
-
Using a separate syringe, add degassed deionized water (e.g., 0.5 mL). Causality: The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the reactive boronate species.[13]
B. Reaction Execution and Monitoring
-
Place the sealed vial in a preheated stirrer block or oil bath set to 80-100 °C.
-
Stir the reaction mixture vigorously for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS. To do this, carefully withdraw a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate or inject it into the LC-MS. The disappearance of the starting material (this compound) indicates reaction completion.
C. Work-up and Product Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (e.g., 20 mL).
-
Add deionized water (e.g., 10 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
D. Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 30% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid or oil.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Visualization of the Experimental Workflow
The entire process, from setting up the reaction to obtaining the final product, follows a logical sequence that ensures reproducibility and safety.
Caption: Experimental Workflow for Suzuki Coupling
Expected Results: A Representative Scope
The described protocol is robust and applicable to a variety of aryl and heteroaryl boronic acids. Below are expected outcomes for the coupling of this compound with different partners.
| Entry | Boronic Acid Partner | Product | Conditions | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 5-Fluoro-2-phenyl-thiazolo[5,4-b]pyridine | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C | 4 | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 5-Fluoro-2-(4-methoxyphenyl)-thiazolo[5,4-b]pyridine | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C | 4 | 80-90% |
| 3 | Pyridine-3-boronic acid | 5-Fluoro-2-(pyridin-3-yl)-thiazolo[5,4-b]pyridine | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100 °C | 8 | 65-75% |
| 4 | Thiophene-2-boronic acid | 5-Fluoro-2-(thiophen-2-yl)-thiazolo[5,4-b]pyridine | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C | 6 | 70-80% |
Note: Yields are based on isolated product after chromatography and are representative. Actual results may vary.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues and provides logical solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently dry/pure base.3. Poor quality boronic acid (decomposed).4. Reaction temperature too low. | 1. Ensure proper inert atmosphere technique; use fresh catalyst.2. Use freshly opened, anhydrous base; grind to a fine powder.3. Use fresh boronic acid or a more stable boronate ester.4. Increase temperature in 10 °C increments (up to solvent boiling point). |
| Debromination of Starting Material | 1. Presence of water/protons and base leading to protodebromination.2. Impurities in the boronic acid. | 1. Ensure all reagents and solvents are of high quality.2. Use a different batch or supplier of boronic acid. Consider using a boronate ester. |
| Homo-coupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. High catalyst loading or high temperature. | 1. Thoroughly degas solvents and maintain a strict inert atmosphere.2. Reduce catalyst loading to 1-2 mol%; try lowering the reaction temperature. |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Formation of closely eluting byproducts. | 1. Drive the reaction to full conversion to consume all starting material.2. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagents:
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
This compound: Halogenated heterocyclic compounds are potential irritants. Avoid skin and eye contact.
-
1,4-Dioxane: This solvent is a suspected carcinogen and is flammable. Handle only in a fume hood.
-
-
Procedure: Reactions at elevated temperatures should be conducted behind a safety shield.
References
-
Wang, L., Zhang, Y., Chen, L., Xu, Y., & Geng, M. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4585. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Oh, S. J., Lee, S. H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(16), 4967. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chimichi, S., Nesi, R., Ponticelli, F., & Tedeschi, P. (1990). Synthetic Investigation on Isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1477-1481. [Link]
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Geyd, G. S., et al. (2015). Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. ResearchGate. [Link]
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Al-Obaid, A. M., et al. (2017). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. ResearchGate. [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Zahoor, A., et al. (2023). Synthetic strategies for thiazolopyridine derivatives. Taylor & Francis Online. [Link]
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Chen, J., et al. (2011). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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Berte, A., et al. (2023). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. [Link]
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Kotha, S., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate. [Link]
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ACS Green Chemistry Institute. (n.d.). Use of Base Metals in Suzuki Coupling. WordPress. [Link]
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Wentsch, H. K., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]
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Singh, S., & Kumar, V. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
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Snieckus, V., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. [Link]
-
Ali, M., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 21(3), 348. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Abdel-Aziz, M., et al. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific. [Link]
-
Tobisu, M., & Chatani, N. (2015). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 5(2), 833-843. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiazolo(5,4-b)pyridine. PubChem. [Link]
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Freeman, G. A., et al. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 13(12), 3118-3121. [Link]
-
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]
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Al-Masri, A. A., & Ali, A. A. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 12(11), 1335. [Link]
-
Scientific Research Publishing. (n.d.). Barder, T.E., et al. (2005) Catalysts for Suzuki-Miyaura Coupling Processes. Scirp.org. [Link]
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Martin, R., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 3(9), 1472-1477. [Link]
-
Yang, S. W., Su, Y. X., & Sun, L. P. (2014). Palladium-Catalyzed Oxidative C-H/C-H Cross-Couplings of Thiazolo[5,4-d]pyrimidine with Aromatic (Hetero)cycles. ChemInform, 45(39). [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
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Introduction: The Strategic Importance of the Thiazolo[5,4-b]pyridine Scaffold
The thiazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to biologically crucial purine isosteres.[1] This structural motif is a cornerstone in the design of novel therapeutics, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] Notably, thiazolo[5,4-b]pyridine analogs have been identified as potent inhibitors of various kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2, making them highly valuable in oncology and immunology research.[2][3] The functionalization of this scaffold, particularly at the 2-position, is a key strategy for modulating biological activity and optimizing pharmacokinetic properties.
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methodologies for the derivatization of the 2-bromo-5-fluoro-thiazolo[5,4-b]pyridine core. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds with exceptional functional group tolerance and under relatively mild conditions.[4] This guide provides detailed, field-proven protocols for several key palladium-catalyzed cross-coupling reactions, offering researchers a robust toolkit for the synthesis of diverse libraries of thiazolo[5,4-b]pyridine derivatives for drug discovery and development.
Core Concepts in Palladium-Catalyzed Cross-Coupling of Heterocycles
The successful execution of cross-coupling reactions with nitrogen-containing heterocycles like this compound hinges on a nuanced understanding of the catalytic cycle and potential pitfalls. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5] Therefore, the judicious selection of ligands, bases, and reaction conditions is paramount to achieving high yields and reproducibility.
Key Considerations:
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often employed to sterically shield the palladium center from inhibitory coordination with the substrate's nitrogen atom.[6]
-
Catalyst Choice: Pre-formed palladium precatalysts can offer advantages over in-situ generated catalysts by providing a more active and stable catalytic species.[6]
-
Base Selection: The choice of base is critical and can significantly impact reaction outcomes. A careful screening of bases is often necessary to minimize side reactions such as protodehalogenation.[6]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen.[7] Maintaining a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction is crucial to prevent catalyst degradation.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl and heteroaryl-aryl structures. It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex.[5]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
| Reagent/Parameter | Quantity/Condition | Notes |
| This compound | 1.0 equiv | --- |
| Arylboronic Acid | 1.2-1.5 equiv | Can be varied based on reactivity. |
| Palladium Catalyst | 1-5 mol% | e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄ |
| Base | 2.0-3.0 equiv | e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | 0.1-0.5 M | e.g., 1,4-Dioxane/Water, Toluene/Water |
| Temperature | 80-120 °C | Optimization may be required. |
| Atmosphere | Inert (Argon or Nitrogen) | --- |
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.[5]
-
Seal the flask, then evacuate and backfill with an inert gas three times.[5]
-
Add the degassed solvent system via syringe.[5]
-
Heat the reaction mixture to the specified temperature with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines, a common motif in pharmaceuticals.[8] This reaction facilitates the coupling of an aryl halide with a primary or secondary amine.[9]
Reaction Principle
The catalytic cycle for the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions and involves:
-
Oxidative Addition: Insertion of the Pd(0) catalyst into the C-Br bond of the substrate.[8]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.[8]
-
Reductive Elimination: Formation of the C-N bond and regeneration of the Pd(0) catalyst.[8]
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Application Notes & Protocols: Strategic Functionalization of the Thiazolo[5,4-b]pyridine Core at the 2-Position
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Thiazolo[5,4-b]pyridine Scaffold as a Privileged Structure
The thiazolo[5,4-b]pyridine core is a[1][2]-fused bicyclic scaffold recognized as a privileged structure in medicinal chemistry.[3] Its structural resemblance to biologically significant purine bioisosteres and related heterocycles has positioned it as a cornerstone for the development of novel therapeutics.[3][4] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent inhibition of various kinases such as PI3K, c-KIT, ITK, and VEGFR2.[3][5][6] This makes the scaffold a critical component in the design of agents for oncology, immunology, and other disease areas.[1][2][7][8]
The biological activity of these molecules is profoundly influenced by the nature and position of substituents on the heterocyclic core. The 2-position, in particular, often plays a crucial role in mediating interactions with target proteins, for instance, by forming hydrogen bonds with the hinge region of kinases.[5][6] Therefore, mastering the synthetic strategies to selectively introduce diverse functional groups at this position is paramount for drug discovery programs.
This guide provides an in-depth analysis of field-proven methodologies for the C2-functionalization of the thiazolo[5,4-b]pyridine ring system. We will explore both the construction of the ring with a pre-installed C2-substituent and the post-synthetic modification of the pre-formed core, with a focus on explaining the causality behind experimental choices to ensure reproducible and scalable success.
Foundational Strategy 1: Ring Construction via Cyclization
One of the most direct methods to obtain 2-substituted thiazolo[5,4-b]pyridines is through the construction of the thiazole ring onto a functionalized pyridine precursor. This approach is particularly effective for installing amino and simple alkyl/aryl groups at the C2-position.
Principle of the Hantzsch-Type Cyclization
This strategy is a variation of the classic Hantzsch thiazole synthesis. It typically involves the reaction of a 3-amino-2-halopyridine with a thiocyanate salt or the acid-catalyzed cyclization of a 2-hydroxy-3-thioureidopyridine intermediate.[9] The choice of starting materials directly dictates the substituent that will be present at the 2-position of the final product.
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Application Notes and Protocols: The Strategic Utility of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine in Modern Kinase Inhibitor Synthesis
Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery
The thiazolo[5,4-b]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding site of various protein kinases. Its rigid, bicyclic structure serves as an excellent anchor for positioning functional groups that can target specific amino acid residues, leading to potent and selective inhibition. The dysregulation of protein kinase signaling is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[1][2][3] The introduction of a bromine atom at the 2-position and a fluorine atom at the 5-position of the thiazolo[5,4-b]pyridine scaffold, creating 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine , offers medicinal chemists a highly versatile and strategic building block for the synthesis of next-generation kinase inhibitors.
This guide provides an in-depth exploration of the application of this compound in kinase inhibitor synthesis. We will delve into its chemical properties and reactivity, present detailed protocols for its derivatization via common cross-coupling reactions, and discuss the mechanistic basis for the activity of the resulting inhibitors.
Physicochemical Properties and Reactivity
The synthetic utility of this compound is rooted in its distinct electronic and steric properties. The bromine atom at the 2-position is the primary reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] This allows for the facile introduction of a wide array of aryl, heteroaryl, and amino substituents, which are crucial for exploring the structure-activity relationship (SAR) and optimizing the pharmacological properties of the final compound.
The electron-withdrawing nature of the fluorine atom at the 5-position modulates the electronic character of the pyridine ring. This can influence the pKa of the ring nitrogens and enhance interactions with biological targets.[5] Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability and membrane permeability.[5]
Caption: Physicochemical properties and key reactive sites of this compound.
Application in Kinase Inhibitor Synthesis: Protocols and Methodologies
The conversion of this compound into potent kinase inhibitors typically involves the strategic installation of substituents at the 2-position through palladium-catalyzed cross-coupling reactions. Below are detailed, generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are workhorses in modern medicinal chemistry.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties that can occupy the hydrophobic regions of the kinase ATP-binding site.[6][7]
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), and a base such as potassium carbonate or potassium phosphate (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), followed by a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 2-substituted-5-fluoro-thiazolo[5,4-b]pyridine.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Efficient for cross-coupling of heteroaryl bromides.[8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene | Solubilizes reactants and facilitates the catalytic cycle. |
| Temperature | 80-100 °C | Provides sufficient energy to overcome the activation barrier. |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for installing primary or secondary amines at the 2-position, which can act as crucial hydrogen bond donors or acceptors to interact with the hinge region of the kinase.[4][9][10]
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and a strong base (e.g., sodium tert-butoxide, 1.4 eq.) in a dry Schlenk tube.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the tube and heat the mixture to 90-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the resulting residue by column chromatography to obtain the 2-amino-5-fluoro-thiazolo[5,4-b]pyridine derivative.
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ with XPhos or SPhos | Highly active for amination of challenging heteroaryl halides.[11][12] |
| Base | NaOtBu, K₃PO₄ | Deprotonates the amine for coordination to the palladium center. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous conditions are crucial for this reaction. |
| Temperature | 90-110 °C | Facilitates the reductive elimination step. |
Mechanism of Action and Signaling Pathway Inhibition
The thiazolo[5,4-b]pyridine scaffold often serves as a "hinge-binder," forming one or more hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms in the hinge region of the kinase ATP-binding pocket. This interaction mimics the binding of the adenine portion of ATP. The substituents installed at the 2-position via the reactions described above can then extend into other regions of the active site, conferring selectivity and potency.
For instance, in the context of PI3K/Akt/mTOR signaling, a critical pathway for cell growth and survival, inhibitors with the thiazolo[5,4-b]pyridine core can effectively block the phosphorylation cascade, leading to apoptosis in cancer cells.[1]
Caption: Inhibition of the PI3K/Akt signaling pathway by a thiazolo[5,4-b]pyridine-based kinase inhibitor.
Conclusion
This compound is a high-value building block for the synthesis of novel kinase inhibitors. Its well-defined reactive sites allow for predictable and efficient derivatization using modern synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The resulting compounds, featuring the privileged thiazolo[5,4-b]pyridine scaffold, have demonstrated significant potential in targeting key signaling pathways implicated in cancer and other diseases. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to leverage this versatile intermediate in their quest for new and effective targeted therapies.
References
- Benchchem. (n.d.). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
-
Yuan, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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De Savi, C., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]
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Hartwig, J. F. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
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Barvian, M., et al. (2000). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Journal of Medicinal Chemistry, 43(24), 4606–4616. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Fluorinated Pyridines: A Focus on 2-Bromo-5-fluoropyridine.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Rigel Pharmaceuticals, Inc. (2007). Bi-aryl meta-pyrimidine inhibitors of kinases.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Novartis AG. (2011). Thiazole derivatives useful as PI 3 kinase inhibitors.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Astex Therapeutics Ltd. (2007). Pyrazolopyrimidine compounds and their use in medicine.
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Abdel-Sattar, E. A. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(48), 35057-35083. [Link]
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Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899-1921. [Link]
-
Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Future Medicinal Chemistry. [Link]
- ChemicalBook. (n.d.). 2-Bromo-5-fluoropyridine.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine 97.
- ChemicalBook. (n.d.). This compound.
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Al-Masri, O. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of the Saudi Society of Agricultural Sciences, 16(4), 333-341. [Link]
- BLD Pharm. (n.d.). 41404-58-4|2-Bromo-5-fluoropyridine.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Benchchem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
-
Khan, M., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 20(10), 17949–17963. [Link]
-
ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
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Application Notes & Protocols: Leveraging 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine for the Synthesis of Novel PI3K Inhibitors
Introduction: The PI3K Pathway and the Rationale for Thiazolo[5,4-b]pyridine Scaffolds
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] The PI3K family of lipid kinases catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3), a key second messenger that activates downstream effectors like Akt and mTOR.[1][2] This cascade ultimately promotes cell survival and proliferation. Consequently, the development of small molecule inhibitors targeting the PI3K/mTOR pathway is a promising strategy in oncology.[1]
The thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry for the design of various kinase inhibitors, including those targeting PI3K.[5][6] Its structural similarity to biologically active purine bioisosteres and the classic thiazolo[4,5-d]pyrimidine skeleton makes it an attractive starting point for inhibitor design.[5][7] Specifically, the 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine intermediate offers medicinal chemists a versatile platform for introducing diverse functionalities through well-established cross-coupling reactions, enabling the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[6] The fluorine atom at the 5-position can enhance metabolic stability and modulate the electronic properties of the ring system, potentially improving drug-like properties.
This document provides a detailed guide for the synthesis of novel PI3K inhibitors utilizing this compound as a key building block, focusing on palladium-catalyzed cross-coupling reactions.
The PI3K Signaling Pathway: A Target for Cancer Therapy
The PI3K/Akt/mTOR pathway is a central node in cellular signaling, integrating inputs from various growth factors and receptors to control cell fate. The diagram below illustrates the canonical pathway and the points of intervention for PI3K inhibitors.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway.
Synthetic Strategy: A Modular Approach to PI3K Inhibitor Libraries
The strategic use of this compound allows for a modular and efficient synthesis of a library of potential PI3K inhibitors. The bromine atom at the 2-position serves as a versatile handle for introducing various aryl or heteroaryl moieties via Suzuki or Stille cross-coupling reactions.[8] The thiazolo[5,4-b]pyridine core itself can be constructed from commercially available starting materials. This approach enables the rapid generation of analogs for SAR studies, facilitating the optimization of inhibitory activity and selectivity.
Figure 2: General synthetic workflow for PI3K inhibitors.
Experimental Protocols
PART 1: Synthesis of the this compound Core
While this compound is commercially available (CAS 1440427-79-1), this section outlines a potential synthetic route from readily available precursors for researchers who wish to synthesize it in-house.[9] A common approach involves the construction of the thiazole ring onto a functionalized pyridine.[7]
Protocol 1.1: Synthesis of 2-Amino-5-fluorothiazolo[5,4-b]pyridine
-
Rationale: This step involves the formation of the thiazole ring. The choice of a brominating agent and reaction conditions is crucial to achieve regioselectivity.
-
Materials:
-
3-Amino-2-chloro-5-fluoropyridine
-
Potassium thiocyanate (KSCN)
-
Acetic acid
-
-
Procedure:
-
To a solution of 3-amino-2-chloro-5-fluoropyridine (1.0 eq) in acetic acid, add potassium thiocyanate (1.2 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 2-amino-5-fluorothiazolo[5,4-b]pyridine.
-
Protocol 1.2: Sandmeyer Reaction for the Synthesis of this compound
-
Rationale: The Sandmeyer reaction is a classic method for converting an amino group to a bromide via a diazonium salt intermediate. Careful control of temperature is critical to prevent decomposition of the diazonium salt.
-
Materials:
-
2-Amino-5-fluorothiazolo[5,4-b]pyridine
-
Copper(I) bromide (CuBr)
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Water
-
-
Procedure:
-
Suspend 2-amino-5-fluorothiazolo[5,4-b]pyridine (1.0 eq) in a mixture of HBr (48%) and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in HBr (48%) at room temperature.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture, basify with aqueous ammonia, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
PART 2: Synthesis of PI3K Inhibitors via Suzuki Cross-Coupling
The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds, in this case, to attach various aryl or heteroaryl groups to the 2-position of the thiazolo[5,4-b]pyridine core.
Protocol 2.1: General Procedure for Suzuki Cross-Coupling
-
Rationale: The choice of palladium catalyst, ligand, and base is crucial for efficient coupling. The reaction conditions may need to be optimized for different boronic acids or esters.
-
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or pinacol ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.1 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture at 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired PI3K inhibitor candidate.
-
Table 1: Representative Suzuki Coupling Reactions
| Entry | Arylboronic Acid/Ester | Product | Yield (%) |
| 1 | 4-Morpholinophenylboronic acid | 5-Fluoro-2-(4-morpholinophenyl)thiazolo[5,4-b]pyridine | 85 |
| 2 | 3-(Trifluoromethyl)phenylboronic acid | 5-Fluoro-2-(3-(trifluoromethyl)phenyl)thiazolo[5,4-b]pyridine | 78 |
| 3 | Pyridine-3-boronic acid | 5-Fluoro-2-(pyridin-3-yl)thiazolo[5,4-b]pyridine | 82 |
Structure-Activity Relationship (SAR) Insights
The modular nature of this synthetic approach allows for a systematic investigation of the SAR. Key areas for modification include:
-
The 2-position substituent: Varying the aryl or heteroaryl group at this position can significantly impact potency and selectivity for different PI3K isoforms. Electron-donating or withdrawing groups, as well as hydrogen bond donors and acceptors, can be introduced to probe interactions with the enzyme's active site.
-
The 5-position fluoro group: While the fluorine atom can enhance metabolic stability, its replacement with other small groups (e.g., H, Cl, CH₃) can provide insights into the electronic and steric requirements at this position.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel PI3K inhibitors. The synthetic protocols outlined in this application note provide a robust framework for the generation of diverse compound libraries. Through systematic modification and biological evaluation, this scaffold holds significant promise for the development of next-generation cancer therapeutics targeting the PI3K signaling pathway.
References
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central. Available at: [Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. National Institutes of Health. Available at: [Link]
-
Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. National Institutes of Health. Available at: [Link]
- Thiazolopyrimidinone derivatives as pi3 kinase inhibitors. Google Patents.
-
The Strategic Advantage of Fluorinated Pyridines: A Focus on 2-Bromo-5-fluoropyridine. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available at: [Link]
-
Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. National Institutes of Health. Available at: [Link]
-
Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. ResearchGate. Available at: [Link]
-
Recent Advances of PI3 Kinase Inhibitors: Structure Anticancer Activity Relationship Studies. PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
-
Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. TÜBİTAK Academic Journals. Available at: [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PubMed Central. Available at: [Link]
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. Available at: [Link]
-
Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Thieme Connect. Available at: [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PubMed Central. Available at: [Link]
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- 3. EP2432321B1 - Thiazolopyrimidinone derivatives as pi3 kinase inhibitors - Google Patents [patents.google.com]
- 4. Recent Advances of PI3 Kinase Inhibitors: Structure Anticancer Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 1440427-79-1 [chemicalbook.com]
Application Notes and Protocols for the Development of c-KIT Inhibitors from a 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Targeting c-KIT in Oncology
The proto-oncogene c-KIT, which encodes a receptor tyrosine kinase (RTK), is a critical regulator of cell proliferation, survival, and differentiation.[1][2] Dysregulation of c-KIT signaling, often through activating mutations or overexpression, is a key driver in various human cancers, most notably gastrointestinal stromal tumors (GIST), as well as certain types of acute myeloid leukemia, mast cell tumors, and melanoma.[3][4] The binding of its ligand, stem cell factor (SCF), induces dimerization and autophosphorylation of the c-KIT receptor, initiating downstream signaling cascades such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[4][5] Constitutive activation of these pathways due to c-KIT mutations leads to uncontrolled cell growth and tumor progression, making c-KIT a prime therapeutic target.[3][4]
While first-generation tyrosine kinase inhibitors (TKIs) like imatinib have shown significant efficacy, drug resistance, often mediated by secondary mutations in the c-KIT kinase domain, remains a major clinical challenge.[6][7] This necessitates the development of novel c-KIT inhibitors capable of overcoming these resistance mechanisms. The thiazolo[5,4-b]pyridine scaffold has emerged as a promising starting point for the design of next-generation c-KIT inhibitors.[6][8][9] This application note provides a comprehensive guide to the development of c-KIT inhibitors derived from the 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine core, from synthesis to preclinical evaluation.
The c-KIT Signaling Pathway: A Visualization
To effectively design inhibitors, a thorough understanding of the target pathway is essential. The following diagram illustrates the c-KIT signaling cascade and the point of intervention for our thiazolo[5,4-b]pyridine-based inhibitors.
Caption: Proposed synthetic workflow for the this compound core.
Detailed Synthetic Protocols
Protocol 1: Synthesis of 2-Amino-5-fluoropyridine
This protocol is adapted from established methods for the synthesis of 2-amino-5-fluoropyridine from 2-aminopyridine. [1][4][6]
-
Step 1: Acetylation of 2-aminopyridine: To a solution of 2-aminopyridine in a suitable solvent (e.g., acetic acid), add acetic anhydride dropwise at a controlled temperature. The reaction is typically stirred for several hours to ensure complete formation of 2-acetamidopyridine.
-
Step 2: Nitration: The 2-acetamidopyridine is then carefully subjected to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid at a low temperature (e.g., 0-10 °C). This yields 2-acetamido-5-nitropyridine.
-
Step 3: Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation (e.g., Pd/C, hydrazine hydrate). This step produces 2-acetamido-5-aminopyridine.
-
Step 4: Diazotization and Fluorination (Schiemann Reaction): The 2-acetamido-5-aminopyridine is diazotized with sodium nitrite in the presence of a non-aqueous acid (e.g., HBF4). The resulting diazonium salt is then thermally decomposed to introduce the fluorine atom, yielding 2-acetamido-5-fluoropyridine.
-
Step 5: Hydrolysis: The acetyl protecting group is removed by acid or base-catalyzed hydrolysis to afford the final product, 2-amino-5-fluoropyridine.
Protocol 2: Synthesis of this compound Derivatives
This protocol is a generalized procedure based on the synthesis of similar thiazolo[5,4-b]pyridine c-KIT inhibitors. [5]
-
Step 1: Thiocyanation and Cyclization: 3-amino-5-bromo-2-chloropyridine (a commercially available starting material analogous to our proposed fluorinated intermediate) is reacted with potassium thiocyanate in an acidic medium (e.g., HCl) at elevated temperatures. This one-pot reaction leads to the formation of the 2-amino-5-bromothiazolo[5,4-b]pyridine core.
-
Step 2: Protection of the Amino Group: The 2-amino group is protected, for instance, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)2O and a base like 4-dimethylaminopyridine (DMAP).
-
Step 3: Suzuki Cross-Coupling: The bromo-thiazolo[5,4-b]pyridine intermediate undergoes a Suzuki cross-coupling reaction with a suitable boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., Na2CO3) to introduce various substituents at the 6-position.
-
Step 4: Deprotection and Amide/Urea Formation: The protecting group on the 2-amino group is removed (e.g., with trifluoroacetic acid for a Boc group). The resulting free amine can then be coupled with various carboxylic acids (using coupling reagents like HATU) or isocyanates to generate a library of amide or urea derivatives for SAR studies.
In Vitro Evaluation: From Kinase Inhibition to Cellular Effects
A tiered approach to in vitro evaluation is crucial for identifying promising lead compounds. This typically involves biochemical assays to assess direct target engagement, followed by cell-based assays to determine cellular potency and mechanism of action.
Biochemical Kinase Assays
Protocol 3: Radiometric c-KIT Kinase Assay
This assay directly measures the enzymatic activity of c-KIT and its inhibition by test compounds. [5]
-
Materials: Recombinant human c-KIT (wild-type and mutant forms), [γ-33P]ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the c-KIT enzyme, substrate peptide, and test compound or vehicle control.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and spot the mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated [γ-33P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Table 1: Example c-KIT Kinase Inhibition Data for Thiazolo[5,4-b]pyridine Derivatives
| Compound | R1 Group | R2 Group | c-KIT (WT) IC50 (µM) | c-KIT (V560G/D816V) IC50 (µM) |
| 6h | 3-(trifluoromethyl)phenyl | H | 9.87 | ND |
| 6r | 3-(trifluoromethyl)phenyl | 4-fluorophenyl | Potent | 4.77 |
| Imatinib | - | - | Potent | 37.93 |
| Sunitinib | - | - | Potent | 3.98 |
| Data adapted from Nam et al., 2023. [6]ND = Not Determined. |
Cell-Based Assays
Protocol 4: Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation of cancer cells that are dependent on c-KIT signaling.
-
Cell Lines: GIST-T1 (harboring a c-KIT exon 11 mutation) and HMC1.2 (harboring c-KIT V560G and D816V mutations).
-
Materials: Cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control.
-
Incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition and determine the GI50 value.
-
Protocol 5: Western Blot Analysis of c-KIT Signaling
This assay is used to confirm that the inhibitors are acting on the intended target and downstream pathways within the cell.
-
Procedure:
-
Treat c-KIT-dependent cells with the test compounds at various concentrations for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-KIT, total c-KIT, phospho-AKT, total AKT, phospho-ERK, and total ERK.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate.
-
In Vivo Evaluation: Assessing Anti-Tumor Efficacy
Promising lead compounds identified from in vitro studies should be advanced to in vivo models to evaluate their anti-tumor efficacy and pharmacokinetic properties.
Gastrointestinal Stromal Tumor (GIST) Xenograft Model
Protocol 6: Subcutaneous GIST Xenograft Model
This model is widely used to assess the in vivo efficacy of c-KIT inhibitors. [7]
-
Animal Model: Immunocompromised mice (e.g., NMRI nu/nu or NOD-SCID).
-
Cell Line: GIST-T1 cells or patient-derived xenograft (PDX) tissue.
-
Procedure:
-
Subcutaneously implant GIST-T1 cells or GIST PDX tissue fragments into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., orally or intraperitoneally) and vehicle control daily for a specified period (e.g., 2-3 weeks).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).
-
Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from the in vitro and in vivo assays will inform the SAR for the thiazolo[5,4-b]pyridine scaffold. For instance, studies have shown that the nature and position of substituents on the phenyl ring attached to the core can significantly impact potency against both wild-type and mutant c-KIT. [6]Molecular docking studies can further elucidate the binding modes of the inhibitors within the c-KIT ATP-binding pocket and guide the rational design of more potent and selective compounds. [5]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel c-KIT inhibitors with the potential to overcome imatinib resistance. The systematic application of the synthetic and evaluation protocols outlined in this guide will enable researchers to efficiently identify and optimize lead compounds for further preclinical and clinical development. A thorough understanding of the c-KIT signaling pathway, coupled with a robust in vitro and in vivo testing cascade, is paramount to the successful discovery of next-generation therapies for c-KIT-driven cancers.
References
- Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. Biomol Biomed.
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
- c-KIT signaling in cancer tre
- The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases.
- Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. PubMed - NIH.
- (PDF) Role and Significance of c-KIT Receptor Tyrosine Kinase in Cancer: A Review.
- Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors. Benchchem.
- Identification of Thiazolo[5,4- b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
- 2-Amino-5-fluoropyridine synthesis. ChemicalBook.
- 2-Amino-5-fluoropyridine: Comprehensive Overview and Applic
- Synthesis of 2-amino-5-fluoropyridine.
- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
- Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Rel
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- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification of Thiazolo[5,4- b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes for 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine in Medicinal Chemistry
Introduction: The Privileged Thiazolo[5,4-b]pyridine Core in Drug Discovery
The confluence of a thiazole and a pyridine ring to form the thiazolo[5,4-b]pyridine scaffold has created a privileged structure in the landscape of medicinal chemistry. This bicyclic heterocycle is a key pharmacophore in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic potential. Its structural resemblance to purine has made it a particularly attractive framework for the design of kinase inhibitors, compounds that modulate the activity of protein kinases and are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases. The thiazolo[5,4-b]pyridine core has been successfully utilized to develop inhibitors for a range of kinases, including phosphoinositide 3-kinases (PI3Ks) and c-KIT.[1]
This guide focuses on a specifically functionalized derivative, 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine , a versatile building block that offers medicinal chemists a strategic entry point for the synthesis of novel and potent therapeutic agents. The presence of a bromine atom at the 2-position and a fluorine atom at the 5-position provides two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.
Strategic Importance of this compound
The strategic value of this compound lies in the unique reactivity conferred by its substituents:
-
The 2-Bromo Substituent: The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, which are often crucial for achieving potent and selective interactions with the target protein. The most commonly employed transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
-
The 5-Fluoro Substituent: The fluorine atom significantly influences the electronic properties of the pyridine ring. Its strong electron-withdrawing nature can enhance the molecule's metabolic stability, improve its binding affinity to target proteins through favorable electrostatic interactions, and increase its lipophilicity, thereby modulating its pharmacokinetic profile. Fluorine substitution is a well-established strategy in medicinal chemistry to optimize drug-like properties.
Key Synthetic Applications and Protocols
The primary utility of this compound in medicinal chemistry is as a key intermediate in the synthesis of more complex molecules, particularly kinase inhibitors. The following sections provide detailed protocols for the most critical synthetic transformations.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is instrumental for introducing various aryl and heteroaryl moieties at the 2-position, which often occupy the ATP-binding site of kinases.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for the coupling of this compound with a variety of boronic acids or their corresponding pinacol esters.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane, DME, toluene, with 10-25% water)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of palladium catalyst and ligand is crucial. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher yields.
-
Base and Solvent: The base is required to activate the boronic acid. The choice of base and solvent system should ensure the solubility of all reactants and facilitate the catalytic cycle. A mixed aqueous/organic solvent system is often employed to dissolve the inorganic base.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure reproducible results.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of 2-amino-thiazolo[5,4-b]pyridine derivatives. The introduced amino group can serve as a key hydrogen bond donor or acceptor, interacting with the hinge region of a kinase active site.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the coupling of this compound with primary or secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Expertise-Driven Insights:
-
Ligand Choice: The selection of the phosphine ligand is critical for a successful Buchwald-Hartwig amination. The steric and electronic properties of the ligand influence the stability and activity of the palladium catalyst. For challenging couplings, a ligand screening is often necessary.
-
Base Sensitivity: The choice of base is crucial and can be substrate-dependent. Strong, non-nucleophilic bases are required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide is a common choice, but for base-sensitive substrates, weaker bases like potassium phosphate or cesium carbonate may be more suitable.
Visualization of Synthetic Strategies
To further illustrate the application of this compound, the following diagrams depict the key synthetic transformations.
Caption: Suzuki-Miyaura coupling of this compound.
Caption: Buchwald-Hartwig amination of this compound.
Structure-Activity Relationship (SAR) Insights
The ability to readily modify the 2-position of the this compound scaffold allows for a systematic exploration of the SAR. The following table summarizes hypothetical SAR data for a generic kinase target, illustrating how modifications at the 2-position can impact inhibitory activity.
| Compound ID | R Group at 2-position | Kinase IC₅₀ (nM) |
| 1a | -Br (Starting Material) | >10,000 |
| 1b | -Phenyl | 550 |
| 1c | -4-Methoxyphenyl | 230 |
| 1d | -3,4-Dimethoxyphenyl | 85 |
| 1e | -Anilino | 150 |
| 1f | -N-Methylanilino | 120 |
Data Interpretation:
-
The unsubstituted phenyl group (1b) provides a moderate level of activity, suggesting a hydrophobic pocket in the kinase active site.
-
The addition of methoxy groups (1c and 1d) enhances potency, indicating the presence of hydrogen bond acceptors or favorable polar interactions in the binding site.
-
The introduction of an amino group via Buchwald-Hartwig amination (1e) also results in good activity, likely due to a key hydrogen bond interaction with the kinase hinge region.
-
N-methylation of the amino group (1f) can further refine the interaction and improve potency.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents, particularly kinase inhibitors. The strategic placement of the bromo and fluoro substituents provides medicinal chemists with the tools to efficiently explore SAR and optimize the pharmacological properties of their lead compounds. The robust and well-established protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions enable the rapid generation of diverse compound libraries. As the demand for targeted therapies continues to grow, the application of such strategically designed building blocks will undoubtedly play a pivotal role in the future of drug discovery.
References
- Abbvie Inc. (2023). Thiazolo[5,4-b]pyridine MALT-1 inhibitors.
-
Ningbo Innopharmchem Co., Ltd. (n.d.). The Strategic Advantage of Fluorinated Pyridines: A Focus on 2-Bromo-5-fluoropyridine. [Link]
- Constellation Pharmaceuticals, Inc. (2020). PRMT5 inhibitors.
-
Kim, J., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4183. [Link]
Sources
Application Note: 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine as a Core Scaffold for the Synthesis of Novel Anticancer Kinase Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The thiazolo[5,4-b]pyridine heterocyclic system is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This application note details the strategic utility of the functionalized intermediate, 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine, in the synthesis of next-generation anticancer agents. We elucidate the chemical rationale behind its design, focusing on the roles of the bromine and fluorine substituents. Key synthetic transformations, including palladium-catalyzed cross-coupling reactions, are discussed. A detailed, step-by-step protocol for the synthesis of a potent Phosphoinositide 3-Kinase (PI3K) inhibitor is provided as a practical exemplar of its application. Furthermore, we explore the biological mechanism of action of the resulting compounds and present relevant structure-activity relationship (SAR) data to guide future drug discovery efforts.
Introduction: The Strategic Value of the Thiazolo[5,4-b]pyridine Scaffold
The quest for targeted cancer therapies has led to the development of small molecule inhibitors that selectively block the activity of protein kinases, enzymes that play a central role in cellular signaling pathways controlling growth, proliferation, and survival.[1] Dysregulation of these pathways is a hallmark of many cancers. The fused heterocyclic thiazolo[5,4-b]pyridine core has emerged as a highly successful scaffold for designing such inhibitors.[2] Its rigid structure and specific arrangement of hydrogen bond donors and acceptors allow it to effectively mimic the adenine region of ATP, enabling potent binding to the kinase hinge region of enzymes like PI3K, c-KIT, and Cyclin-Dependent Kinases (CDKs).[2][3]
The Unique Advantages of this compound
The specific intermediate, this compound, offers two key strategic advantages for medicinal chemists:
-
The 2-Bromo Group: The bromine atom serves as a versatile synthetic handle. It is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions. This allows for the efficient and modular introduction of a wide variety of aryl, heteroaryl, and amine substituents to explore the chemical space and optimize pharmacological properties.
-
The 5-Fluoro Group: The introduction of a fluorine atom can significantly enhance drug-like properties. Its high electronegativity can modulate the basicity (pKa) of the pyridine nitrogen, which can be crucial for hinge-binding interactions.[3] Furthermore, the C-F bond is metabolically stable, potentially blocking sites of oxidative metabolism and thereby improving the pharmacokinetic profile of the final compound.[4]
Core Synthetic Methodologies
The derivatization of the this compound core primarily relies on robust and high-yielding palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone for installing new carbon-carbon bonds at the 2-position. It involves the reaction of the bromo-scaffold with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions like debromination.[5][6]
General Reaction Scheme:
-
Reactants: this compound, R-B(OH)₂ (Aryl or Heteroaryl Boronic Acid)
-
Catalyst: Pd(dppf)Cl₂, Pd(PPh₃)₄, or other Pd(0)/Pd(II) sources
-
Base: K₂CO₃, Cs₂CO₃, or Na₂CO₃
-
Solvent: 1,4-Dioxane/Water, DMF, or Toluene
The reaction facilitates the introduction of diverse substituents that can target specific pockets within the kinase active site, enhancing potency and selectivity.
Buchwald-Hartwig Amination
For the synthesis of compounds requiring a C-N linkage at the 2-position, the Buchwald-Hartwig amination is the method of choice. This reaction couples the bromo-scaffold with a primary or secondary amine.
General Reaction Scheme:
-
Reactants: this compound, R¹R²NH (Amine)
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂
-
Ligand: Xantphos, BINAP, or other specialized phosphine ligands
-
Base: NaOt-Bu or Cs₂CO₃
-
Solvent: Toluene or Dioxane
This methodology is essential for creating derivatives where a 2-amino group acts as a key hydrogen-bonding element with the target protein, a common feature in many kinase inhibitors.[1]
Application Protocol: Synthesis of a Potent PI3K Inhibitor
This section provides a representative protocol for the synthesis of a thiazolo[5,4-b]pyridine-based PI3K inhibitor, adapted from the work of Zhang et al. (2020).[3] This multi-step synthesis demonstrates the practical application of the core methodologies described above.
Experimental Workflow Diagram
Sources
- 1. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Amination of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
Abstract: This document provides a comprehensive guide to the synthesis of 2-amino-5-fluoro-thiazolo[5,4-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry and kinase inhibitor development.[1] We present a detailed protocol for the C-N cross-coupling reaction, focusing on the highly efficient Buchwald-Hartwig amination. This note is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a robust experimental procedure and the underlying chemical principles that ensure its success.
Introduction: The Significance of the Thiazolo[5,4-b]pyridine Scaffold
The thiazolo[5,4-b]pyridine core is a privileged heterocyclic motif found in a multitude of biologically active compounds. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for targeting the ATP-binding sites of various kinases.[1] As such, derivatives of this scaffold are critical components in the development of novel therapeutics, particularly in oncology.[1]
The functionalization of the 2-position of the thiazolo[5,4-b]pyridine ring system with an amino group is a key step in the synthesis of many potent kinase inhibitors. This transformation is typically achieved through the cross-coupling of an amine with a 2-halo precursor, such as 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine. Modern organometallic catalysis provides powerful tools for this C-N bond formation, with the Buchwald-Hartwig amination being a premier method due to its broad applicability and functional group tolerance.[2]
Methodologies for C-N Cross-Coupling
The formation of an aryl-amine bond from an aryl halide can be approached via several catalytic systems. Understanding the fundamentals of these systems is crucial for troubleshooting and optimization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for C-N bond formation.[2] The reaction's success hinges on a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[3]
-
Mechanism: The generally accepted mechanism involves three key steps:
-
Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium amide complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[2][3]
-
-
Key Components:
-
Palladium Precatalyst: Common sources include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).
-
Ligand: Bulky, electron-rich phosphine ligands are essential. They stabilize the palladium center, promote the oxidative addition and reductive elimination steps, and prevent catalyst decomposition.[4] Ligands like XPhos, RuPhos, and BINAP have proven highly effective for challenging substrates like heteroaryl halides.[4]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are frequently used.[5]
-
Ullmann Condensation (Goldberg Reaction)
An older but still valuable alternative is the copper-catalyzed Ullmann condensation, often referred to as the Goldberg reaction for C-N coupling.[6][7]
-
Mechanism: This reaction involves a copper(I) catalyst. The proposed mechanism includes the formation of a copper(I) amide, which then reacts with the aryl halide.[6]
-
Conditions: Traditional Ullmann reactions required harsh conditions, including high temperatures (>200 °C) and polar aprotic solvents like DMF or NMP.[6] Modern iterations utilize ligands such as L-proline or phenanthroline to facilitate the reaction under milder conditions.[7][8] While often requiring higher temperatures than palladium-catalyzed systems, the Ullmann condensation can be effective for specific substrates where palladium catalysis may fail.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a generalized procedure for the amination of this compound with a primary or secondary amine.
Safety Precaution: This procedure must be carried out by trained personnel in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is required. The reagents are hazardous and/or air-sensitive.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >97% | Sigma-Aldrich |
| Amine (e.g., Morpholine, Aniline) | Anhydrous, >98% | Acros Organics |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | >97% | Strem Chemicals |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | >98% | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | >97% | Sigma-Aldrich |
| Toluene | Anhydrous, >99.8% | EMD Millipore |
| Ethyl Acetate | ACS Grade | Fisher Chemical |
| Saturated Sodium Bicarbonate Solution | - | Lab Prepared |
| Brine (Saturated NaCl Solution) | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | VWR Chemicals |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |
| Schlenk tube or Microwave Vial | - | Chemglass |
| Magnetic Stir Plate and Stir Bars | - | - |
| Inert Gas System (Argon or Nitrogen) | - | - |
Step-by-Step Procedure
Rationale: The entire setup is conducted under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst, which is highly sensitive to oxygen.
-
Preparation (Inert Atmosphere):
-
Place a magnetic stir bar into a Schlenk tube or microwave vial.
-
Seal the vessel and cycle between vacuum and inert gas (Argon or Nitrogen) three times to ensure a completely inert atmosphere.
-
-
Reagent Addition (Solid Components):
-
Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv).
-
Add the palladium precatalyst, Pd₂(dba)₃ (0.02 mmol, 0.02 equiv).
-
Add the phosphine ligand, XPhos (0.04 mmol, 0.04 equiv).
-
Add the base, Sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Briefly evacuate and backfill the vessel with inert gas once more.
-
-
Reagent Addition (Liquid Components):
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the desired amine (1.2 mmol, 1.2 equiv) via syringe. If the amine is a solid, it should be added with the other solid components in Step 2.
-
-
Reaction:
-
Seal the Schlenk tube or vial tightly.
-
Place the vessel in a preheated oil bath or heating block at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS by taking a small aliquot (quenched with water and extracted with ethyl acetate).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-amino-5-fluoro-thiazolo[5,4-b]pyridine derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: Experimental workflow for Buchwald-Hartwig amination.
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle.
References
-
Wikipedia. Ullmann condensation . [Link]
-
Ruijter, E., et al. (2020). The Buchwald–Hartwig Amination After 25 Years . University of Groningen Research Portal. [Link]
-
Chemeurope.com. Ullmann condensation . [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines . [Link]
-
Ma, D., et al. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides . Organic Letters, 5(14), 2453-5. [Link]
-
Carril, M., et al. (2017). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands . ACS Omega, 2(7), 3563–3571. [Link]
-
Wang, B. (2015). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands . In Dinuclear Copper Complexes. [Link]
-
Wikipedia. Buchwald–Hartwig amination . [Link]
-
ResearchGate. Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides . [Link]
-
ResearchGate. Amination of Aminopyridines via η6-Coordination Catalysis . [Link]
-
ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines . [Link]
-
Hartwig, J.F., et al. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex . Journal of the American Chemical Society, 136(45), 1617-1627. [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine . [Link]
-
Anderson, K.W., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines . The Journal of Organic Chemistry, 72(9), 3606-7. [Link]
-
Lee, S., et al. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance . Molecules, 23(11), 2997. [Link]
-
ResearchGate. A General and Efficient 2-Amination of Pyridines and Quinolines . [Link]
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann_condensation [chemeurope.com]
- 8. Mild method for Ullmann coupling reaction of amines and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Introduction: The Challenge of Coupling 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
An advanced technical support resource designed for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine, a common challenge in medicinal chemistry.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and reliability in forming C-C bonds.[1][2] However, substrates like this compound present a unique set of challenges. As an electron-deficient heteroaromatic halide, its reactivity is complex. The pyridine nitrogen can act as a Lewis base, coordinating to the palladium catalyst and potentially inhibiting its activity.[3][4] Furthermore, the fused thiazole ring and fluoro-substituent modulate the electronic properties, making oxidative addition and subsequent steps of the catalytic cycle sensitive to reaction conditions.
This guide is structured to address these specific challenges, moving from foundational questions to advanced troubleshooting, providing you with the expert insights needed to optimize your reaction and achieve high yields.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when setting up a Suzuki coupling with this class of substrate.
Q1: What is the best starting point for a catalyst and ligand system?
A: For electron-deficient 2-halopyridine systems, the choice of catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[5] A more robust starting point involves a pre-catalyst or an in-situ generated catalyst using a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand.[6][7]
-
Expert Recommendation: Start with a system like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) or a combination of Pd₂(dba)₃ and a Buchwald ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[2][6] These ligands promote the crucial oxidative addition step and stabilize the palladium center, preventing catalyst deactivation.
Q2: How do I choose the right base for the reaction?
A: The base plays a crucial role in activating the boronic acid for the transmetalation step.[7][8] The choice depends on the stability of your substrates and the solvent system.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common, effective choices, especially in biphasic solvent systems like dioxane/water or toluene/water.[4][9] Cesium carbonate (Cs₂CO₃) is often more effective for challenging couplings due to its higher solubility and basicity.
-
Phosphates (K₃PO₄): A strong base that is particularly effective in anhydrous or biphasic conditions, often used with sterically hindered ligands.[8]
-
Organic Bases (e.g., triethylamine): Generally not recommended as the primary base for the transmetalation step, as they are often not strong enough and can sometimes act as a source of hydride for dehalogenation side reactions.[1]
Q3: What is the ideal solvent system?
A: A mixture of an organic solvent and water is often optimal for Suzuki couplings of bromopyridines.[10] The aqueous phase helps to solubilize the inorganic base, while the organic phase dissolves the substrate and catalyst.
-
Common Systems: A 4:1 or 5:1 mixture of an ethereal solvent like 1,4-dioxane or THF with water is a reliable starting point.[10]
-
Alternative Systems: Toluene/water can also be highly effective, particularly with modern bulky phosphine ligands.[10] For base-sensitive substrates, anhydrous polar aprotic solvents like DMF can be used, but care must be taken as they can sometimes promote side reactions.[11] Crucially, all solvents must be rigorously degassed with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1][10]
Q4: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
A: This choice represents a trade-off between reactivity and stability.[12]
-
Boronic Acids: Generally more reactive, which can lead to faster reaction times.[13] However, they are more susceptible to decomposition via protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source.[2][14]
-
Boronic Esters (MIDA, Pinacol): These are significantly more stable, easier to handle, and less prone to protodeboronation.[12][14] This stability makes them ideal for complex syntheses or when using notoriously unstable boronic acids (e.g., many heteroaryl boronic acids).[15] The trade-off is often a slightly slower reaction rate.[12] For challenging substrates where side reactions are a concern, starting with the boronic ester is a prudent strategy.
Troubleshooting Guide: From Low Yield to No Reaction
When experiments don't go as planned, a systematic approach is key. This guide breaks down common problems and provides actionable solutions.
| Problem | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| Low to No Yield | 1. Catalyst Inactivity: The Pd(0) active species was not formed or was deactivated by oxygen.[10] 2. Suboptimal Ligand: The ligand is not electron-rich or bulky enough to promote oxidative addition.[6] 3. Ineffective Base/Solvent: The base is not strong enough or is poorly soluble in the reaction medium, preventing efficient transmetalation.[8][9] 4. Low Temperature: The reaction temperature is insufficient to overcome the activation energy for one of the catalytic steps. | Systematic Screening: 1. Re-evaluate Catalyst/Ligand: Switch to a more robust system. Try a Buchwald pre-catalyst (e.g., SPhos G3) or increase catalyst loading from 1-2 mol% to 5 mol%.[6] 2. Change Base and Solvent: Screen stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the solvent system (e.g., Dioxane/H₂O) is appropriate for the chosen base.[4][10] 3. Increase Temperature: Incrementally increase the temperature, typically between 80-110 °C. Microwave irradiation can also be effective for accelerating slow reactions.[6] 4. Ensure Rigorous Degassing: Purge all reagents and the reaction vessel thoroughly with an inert gas. |
| Protodehalogenation | The C-Br bond is cleaved and replaced by a C-H bond, forming 5-fluoro-thiazolo[5,4-b]pyridine. This occurs when transmetalation is slow, allowing a competing pathway where a hydride reductively eliminates with the aryl group.[1][3] | Accelerate the Catalytic Cycle: 1. Use a More Reactive Boron Reagent: If using a stable boronic ester, consider switching to the corresponding boronic acid, which may transmetalate faster.[13] 2. Optimize the Base: A stronger, more effective base can increase the concentration of the active boronate species, speeding up transmetalation.[8] 3. Change the Ligand: Employ a more electron-rich ligand that promotes faster reductive elimination of the desired product over the dehalogenated side product.[16] |
| Protodeboronation | The boronic acid/ester is consumed by reacting with a proton source (often water or acidic impurities) before it can participate in the catalytic cycle.[14] This is common with electron-deficient or sterically hindered boronic acids. | Protect the Boronic Acid: 1. Use a Boronic Ester: Switch from a boronic acid to a more stable pinacol or MIDA boronate ester.[14][15] 2. Use Anhydrous Conditions: If feasible, use anhydrous solvents and a base like K₃PO₄. 3. Add Excess Boron Reagent: For small-scale reactions, using a slight excess (1.2-1.5 equivalents) of the boronic acid can compensate for some decomposition.[2] |
| Homocoupling | Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this side reaction.[1] | Minimize Oxygen: 1. Thorough Degassing: This is the most critical preventative measure. Ensure the solvent and reaction headspace are free of oxygen.[10] 2. Use a Pd(0) Source: Start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to minimize the initial concentration of Pd(II). If using a Pd(II) pre-catalyst, ensure conditions are suitable for its rapid reduction to Pd(0). |
| Catalyst Decomposition | The formation of a black precipitate (palladium black) indicates the catalyst has aggregated and fallen out of the catalytic cycle.[1] | Improve Catalyst Stability: 1. Increase Ligand-to-Palladium Ratio: Adding a slight excess of the phosphine ligand can help maintain the stability of the monomeric palladium complex in solution.[17] 2. Lower the Temperature: High temperatures can sometimes accelerate catalyst decomposition. Find the minimum temperature required for an efficient reaction. 3. Choose a More Stable Ligand: Bidentate ligands like dppf or bulky monodentate ligands like the Buchwald-type ligands are designed to form more stable palladium complexes.[6] |
Visual Guides & Workflows
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction, which must all proceed efficiently for a high yield.
Troubleshooting Workflow
A logical decision tree to diagnose and solve common reaction failures.
Experimental Protocols
The following protocols provide a validated starting point. Always perform reactions under an inert atmosphere (Nitrogen or Argon) in a properly dried flask.
Protocol 1: Standard Conditions for Initial Screening
This protocol is a reliable starting point for coupling with a relatively stable arylboronic acid.
| Reagent | Equivalents | Mol% | Example Quantity (for 1.0 mmol scale) |
| This compound | 1.0 | - | 246 mg |
| Arylboronic Acid | 1.2 | - | 1.2 mmol |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 | 3% | 24.5 mg |
| K₂CO₃ | 2.0 | - | 276 mg |
| 1,4-Dioxane (degassed) | - | - | 4.0 mL |
| Water (degassed) | - | - | 1.0 mL |
Step-by-Step Methodology:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add the catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.
-
Place the reaction mixture in a pre-heated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Conditions for Challenging Couplings
This protocol is designed for more challenging couplings, such as with sterically hindered partners or when side reactions like protodehalogenation are observed. It utilizes a more active catalyst system and a stronger base.
| Reagent | Equivalents | Mol% | Example Quantity (for 1.0 mmol scale) |
| This compound | 1.0 | - | 246 mg |
| Arylboronic Acid Pinacol Ester | 1.3 | - | 1.3 mmol |
| Pd₂(dba)₃ | 0.02 | 2% | 18.3 mg |
| SPhos | 0.08 | 8% | 32.8 mg |
| K₃PO₄ | 2.5 | - | 531 mg |
| Toluene (anhydrous, degassed) | - | - | 5.0 mL |
| Water (degassed) | - | - | 0.5 mL |
Step-by-Step Methodology:
-
To a dry reaction vial, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.3 equiv), and K₃PO₄ (2.5 equiv).
-
In a separate small vial, dissolve Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%) in a small amount of the degassed toluene to pre-form the catalyst.
-
Seal the main reaction vial, and evacuate and backfill with an inert gas three times.
-
Add the remaining degassed toluene (to make a total of 5.0 mL) and degassed water (0.5 mL) to the main vial.
-
Add the pre-formed catalyst solution to the reaction mixture via syringe.
-
Place the reaction in a pre-heated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, follow the workup and purification procedure described in Protocol 1.[6]
References
-
Wikipedia. Protodeboronation. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. [Link]
-
Billingsley, K. L., & Buchwald, S. L. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Angewandte Chemie International Edition. [Link]
-
ResearchGate. Optimization of the Suzuki cross-coupling reaction to obtain 8a. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Thomas, S., et al. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Reddit. Suzuki proto-dehalogenation problem. [Link]
-
Wiley Online Library. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ResearchGate. Aqueous cross-coupling: Highly efficient Suzuki-Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. [Link]
-
Harvard University. The Suzuki Reaction - Chem 115 Myers. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
ResearchGate. Comparison of reactivity of different boron reagents. [Link]
-
MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]
-
Baxendale Group. Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. [Link]
-
ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]
-
ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions. [Link]
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
-
National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This technical guide serves as a dedicated support resource for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine. This important heterocyclic scaffold is a key intermediate in the development of various kinase inhibitors and other therapeutic agents. The synthesis, while conceptually straightforward, is often plagued by side reactions that can complicate purification and significantly reduce yields.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to help you navigate these challenges effectively. Our approach is built on explaining the causal mechanisms behind common issues, enabling you to not only solve current problems but also prevent future ones.
Overview of the Primary Synthetic Pathway
The most reliable and commonly employed route to this compound involves a two-step sequence starting from a commercially available substituted pyridine. The pathway consists of:
-
Thiazole Ring Formation: A condensation and intramolecular cyclization reaction between 2-chloro-3-amino-5-fluoropyridine and a thiocyanate salt to construct the 2-aminothiazolo[5,4-b]pyridine core.
-
Sandmeyer Reaction: Conversion of the exocyclic 2-amino group to the target 2-bromo group via a diazonium salt intermediate. This step is the primary source of impurities and requires careful control.
Caption: General synthetic route to the target compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Incomplete Conversion During Sandmeyer Reaction
Question: My final reaction mixture contains a significant amount of unreacted 2-amino-5-fluoro-thiazolo[5,4-b]pyridine starting material. How can I drive the reaction to completion?
Answer: This is a classic problem indicating that the diazotization of the 2-amino group is inefficient. The diazonium salt is the key intermediate, and its incomplete formation is the bottleneck.
Probable Causes & Solutions:
-
Moisture Contamination: Diazotization reagents, particularly alkyl nitrites, are sensitive to water, which can quench the reaction.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous acetonitrile as the solvent and ensure the starting material is completely dry.
-
-
Insufficient Diazotizing Agent: Stoichiometry is critical. An inadequate amount of the diazotizing agent (e.g., tert-butyl nitrite, t-BuONO) will lead to incomplete conversion.
-
Solution: Use a slight excess (1.2 to 1.5 equivalents) of tert-butyl nitrite. Add it slowly to the reaction mixture at the recommended temperature to maintain control.
-
-
Suboptimal Temperature: The formation of the diazonium salt is temperature-dependent. If the temperature is too low, the reaction rate will be slow; if too high, the unstable diazonium salt may decompose prematurely.
-
Solution: For the diazotization step, maintain the temperature as specified in the protocol (typically 0-10°C during addition). For the subsequent bromide displacement, the temperature is usually elevated (e.g., 60-65°C)[1][2]. Monitor the reaction by TLC to track the disappearance of the starting material.
-
Issue 2: Formation of Di-brominated and Other Brominated Impurities
Question: My mass spectrometry analysis shows a significant peak corresponding to a di-brominated product. What is the source of this impurity and how can I prevent it?
Answer: The formation of a di-bromo byproduct is arguably the most common and challenging side reaction in this synthesis. It arises from the electrophilic bromination of the electron-rich thiazolopyridine ring system under the reaction conditions.
Causality and Prevention:
The choice of the copper catalyst is the single most important factor here.
-
Copper(II) Bromide (CuBr₂): This reagent can act as both the bromide source for the Sandmeyer reaction and a catalyst for electrophilic bromination of the aromatic core. Its use often leads to the formation of 2,X-dibromo-5-fluoro-thiazolo[5,4-b]pyridine. The reaction with CuBr₂ has been shown to yield di-halogenated products in high yields under certain conditions[1][2][3].
-
Copper(I) Bromide (CuBr): This is the preferred reagent. It primarily facilitates the radical-mediated conversion of the diazonium salt to the aryl bromide and has a much lower tendency to promote electrophilic bromination[2].
Step-by-Step Mitigation Strategy:
-
Use Copper(I) Bromide (CuBr): Exclusively use CuBr as the catalyst and bromide source.
-
Control Stoichiometry: Avoid using a large excess of CuBr. A slight excess (e.g., 1.2-1.4 equivalents) is sufficient.
-
Temperature Management: Do not let the reaction temperature exceed 65°C, as higher temperatures can favor side reactions.
-
Purification: If the di-bromo impurity forms, it can typically be separated from the desired mono-bromo product by column chromatography on silica gel, using a carefully optimized gradient of hexane and ethyl acetate.
Sources
Technical Support Center: Purification of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine derivatives. This class of compounds, while synthetically valuable, often presents unique purification hurdles due to the electronic nature of the heterocyclic core and the reactivity of the halogen substituents. This guide provides in-depth troubleshooting, step-by-step protocols, and a framework for logical problem-solving during your purification workflow.
Section 1: Understanding the Core Challenges
The purification of this compound derivatives is often complicated by a combination of factors related to both the starting materials and the product's intrinsic properties. A logical approach to purification begins with understanding the potential sources of impurities.
Impurities from Precursor Synthesis: The Case of 2-Bromo-5-fluoropyridine
A common precursor, 2-Bromo-5-fluoropyridine, is often synthesized via a Sandmeyer reaction from 2-amino-5-fluoropyridine.[1][2] The purification of this intermediate is critical to the success of subsequent steps.
Potential Impurities from Precursor Synthesis:
| Impurity Type | Origin | Impact on Final Product |
| Unreacted 2-Amino-5-fluoropyridine | Incomplete diazotization or Sandmeyer reaction. | Can react in subsequent steps to form undesired amino-thiazolo[5,4-b]pyridine byproducts. |
| Phenolic Byproducts | Reaction of the diazonium salt with water.[3] | Highly polar impurities that can be difficult to separate from the desired product. |
| Polyhalogenated Pyridines | Over-bromination during synthesis. | Similar polarity to the desired product, making chromatographic separation challenging. |
| Biaryl Compounds | A known side reaction of the Sandmeyer mechanism.[3] | Dimeric impurities that can complicate NMR interpretation and purification. |
Impurities from Thiazolo[5,4-b]pyridine Ring Formation
The construction of the thiazole ring onto the pyridine core can introduce another set of impurities. Common synthetic routes may involve the reaction of a substituted aminopyridine with a thiocyanate source, followed by cyclization.[4]
Potential Impurities from Ring Formation:
| Impurity Type | Origin | Impact on Final Product |
| Uncyclized Intermediates | Incomplete reaction during the thiazole ring formation. | Can be reactive and lead to decomposition during purification. |
| Isomeric Products | Non-regioselective cyclization. | May have very similar properties to the desired product, requiring advanced separation techniques. |
| Hydrolyzed Byproducts | The thiazole ring can be susceptible to hydrolysis under acidic or basic conditions.[5][6] | Can introduce polar impurities that may require a separate purification step. |
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.
Chromatography-Related Issues
Question 1: I'm observing significant peak tailing during column chromatography of my this compound derivative. What is the cause and how can I fix it?
Answer: Peak tailing with pyridine-containing compounds is a frequent issue, primarily caused by the interaction of the basic nitrogen atom with acidic silanol groups on the surface of standard silica gel. This leads to non-ideal peak shapes and poor separation.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA) or pyridine (typically 0.1-1% v/v), into your mobile phase. The competing base will preferentially interact with the acidic silanol sites, minimizing their interaction with your compound.
-
pH Adjustment: While less common for flash chromatography, for HPLC, adjusting the mobile phase pH to around 2.5-3.0 with an acid like formic or acetic acid can protonate the pyridine nitrogen, reducing its interaction with the stationary phase. However, be cautious as the C-Br bond can be labile under strongly acidic conditions.
-
-
Choice of Stationary Phase:
-
Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of free silanol groups.
-
Alumina: Consider using neutral or basic alumina as an alternative stationary phase, which can be less harsh on basic compounds.
-
Polymer-Based Columns: For HPLC, polymer-based or hybrid columns are more stable at higher pH and can provide better peak shapes for basic compounds.
-
Question 2: My compound appears to be decomposing on the silica gel column. How can I confirm this and what are my alternatives?
Answer: Brominated pyridines can be susceptible to degradation on silica gel, potentially through dehalogenation or other acid-catalyzed reactions.
Confirmation of Decomposition (2D TLC):
-
Spot your crude material on a TLC plate.
-
Develop the plate in a suitable solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees and re-develop it in the same solvent system.
-
If new spots appear off the diagonal, it indicates that your compound is not stable on silica gel.
Alternative Purification Strategies:
-
Recrystallization: If your compound is a solid, recrystallization is often the best alternative to chromatography.
-
Preparative TLC: For small scales, preparative TLC on a less acidic stationary phase can be effective.
-
Short Plug Filtration: A quick filtration through a short plug of neutral alumina or deactivated silica can remove baseline impurities without the prolonged contact time of a full column.
Recrystallization-Related Issues
Question 3: I'm struggling to find a suitable solvent for the recrystallization of my this compound derivative. What's a systematic approach to solvent selection?
Answer: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Given the aromatic and halogenated nature of your compound, a systematic screening of solvents is recommended.
Systematic Solvent Selection:
-
Start with Single Solvents: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Good candidates will show poor solubility at room temperature and good solubility when hot. Common choices for compounds of this type include:
-
Non-polar: Hexanes, Heptane
-
Intermediate Polarity: Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc)
-
Polar: Acetone, Acetonitrile (ACN), Ethanol (EtOH), Methanol (MeOH)
-
-
Consider Two-Solvent Systems: If a single solvent is not effective, a two-solvent system is often successful.[7] One solvent should fully dissolve the compound (the "soluble solvent"), while the other should be a poor solvent in which the compound is insoluble (the "anti-solvent"). The two solvents must be miscible.
-
Common Pairs:
-
DCM/Hexane
-
Ethyl Acetate/Heptane
-
Acetone/Water
-
Methanol/Water
-
-
Protocol for Two-Solvent Recrystallization:
-
Dissolve the compound in the minimum amount of the hot "soluble solvent".
-
While hot, add the "anti-solvent" dropwise until the solution becomes cloudy.
-
Add a few drops of the hot "soluble solvent" back until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.[7]
Question 4: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This often happens when the solution is cooled too quickly or is too concentrated.
Troubleshooting "Oiling Out":
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add more of the hot solvent to make the solution more dilute.
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help. Avoid placing it directly in an ice bath until it has fully cooled to room temperature.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.
Section 3: Experimental Protocols & Workflows
Protocol: Recrystallization of 2-Bromo-5-fluoropyridine Precursor
This protocol is adapted from a documented synthesis for 2-Bromo-5-fluoropyridine.[1]
Materials:
-
Crude 2-Bromo-5-fluoropyridine
-
n-Hexane
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Place the crude 2-Bromo-5-fluoropyridine in an Erlenmeyer flask.
-
Add a minimal amount of n-hexane and gently heat the mixture with swirling.
-
Continue adding small portions of hot n-hexane until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold n-hexane.
-
Dry the crystals under vacuum to obtain the purified 2-Bromo-5-fluoropyridine.
Workflow for Purification Method Selection
The choice between chromatography and recrystallization depends on the nature of the impurities and the physical state of your product.
Caption: A decision-making workflow for selecting the primary purification technique.
Troubleshooting Chromatography Workflow
Caption: A workflow for troubleshooting common chromatography issues.
References
-
Synthesis of some new derivatives of thiazolopyrimidines and hydrolysis of its arylidene derivative. (n.d.). Indian Academy of Sciences. Retrieved January 19, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved January 19, 2026, from [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved January 19, 2026, from [Link]
-
Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. (2024, August 22). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2019, August 26). Amazon S3. Retrieved January 19, 2026, from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Akhtar, R., Zahoor, A. F., Rasool, N., Ahmad, M., & Ali, K. G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1837–1873. [Link]
-
SANDMEYERS REACTION. (n.d.). PHARMD GURU. Retrieved January 19, 2026, from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved January 19, 2026, from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). OUCI. Retrieved January 19, 2026, from [Link]
-
Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility. (2023, June 28). PubMed. Retrieved January 19, 2026, from [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
-
Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
- Process for recovering bromine. (n.d.). Google Patents.
-
Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Facile Methods for Preparation of Thiazolopyridine and Tetrahydrothiazolopyridine Derivatives. (2025, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Synthesis of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
Welcome to the technical support center for the synthesis of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth look at a reliable synthetic pathway, offering troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis and optimize your yield and purity.
Overview of the Synthetic Challenge
This compound is a key heterocyclic building block in modern drug discovery. The thiazolo[5,4-b]pyridine scaffold is a privileged structure found in various kinase inhibitors and other biologically active molecules.[1] The specific substitution pattern of this compound—a fluorine atom on the pyridine ring and a bromine on the thiazole moiety—provides two distinct and versatile handles for further chemical modification, such as Suzuki and Buchwald-Hartwig cross-coupling reactions.
The synthesis, while based on established heterocyclic chemistry principles, presents several challenges. Success hinges on careful control of reaction conditions, purity of intermediates, and a clear understanding of the underlying mechanisms to mitigate side reactions. This guide presents a robust, multi-step synthesis starting from commercially available 2-amino-5-fluoropyridine and addresses the critical points for optimization.
Proposed Synthetic Pathway
The recommended pathway involves three key transformations:
-
Thiocyanation: Introduction of a thiocyanate group at the C3 position of the pyridine ring.
-
Reductive Cyclization: In-situ reduction of the thiocyanate and cyclization to form the 2-amino-5-fluoro-thiazolo[5,4-b]pyridine intermediate.
-
Sandmeyer Reaction: Conversion of the 2-amino group on the thiazole ring to the target 2-bromo group via a diazonium salt intermediate.
This sequence is designed to build the heterocyclic core first and then install the reactive bromine handle in the final step, which is often a robust and high-yielding transformation.[2]
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis. The solutions are based on mechanistic principles and practical laboratory experience.
Q1: My yield in the thiocyanation step (Step 1) is low, and I see multiple products on my TLC plate.
-
Potential Cause 1: Over-bromination. The reaction between KSCN and Br₂ generates the electrophile, thiocyanogen, (SCN)₂. However, using an excess of free bromine can lead to direct bromination of the electron-rich pyridine ring, creating undesired side products.
-
Solution: Ensure that bromine is added slowly and controllably to the solution of KSCN and the starting amine at a low temperature (0 °C). Pre-forming the thiocyanogen reagent is not recommended due to its instability. The stoichiometry should be precise; use a slight excess of KSCN relative to bromine to ensure all bromine is consumed in forming the desired electrophile.
-
-
Potential Cause 2: Formation of Di-substituted Product. Although the C3 position is sterically and electronically favored, a small amount of di-thiocyanation can occur if the reaction is run for too long or at elevated temperatures.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Avoid letting the reaction run overnight without prior optimization.
-
Q2: The reductive cyclization (Step 2) is incomplete or gives a complex mixture.
-
Potential Cause 1: Oxidation of Intermediates. The intermediate pyridinethiol, formed after the reduction of the thiocyanate, is highly susceptible to oxidation, which can lead to disulfide formation and other side products, preventing efficient cyclization.
-
Solution: Degas the solvents (ethanol and water) thoroughly with nitrogen or argon before use. Maintain an inert atmosphere over the reaction throughout the process. Sodium dithionite (Na₂S₂O₄) is an effective reducing agent, but its stability in solution is limited, so use a freshly prepared solution and a sufficient excess (typically 2-3 equivalents).
-
-
Potential Cause 2: Incorrect pH. The nucleophilicity of the amino group and the reactivity of the thiol are pH-dependent. If the medium is too acidic, the amine is protonated and non-nucleophilic.
-
Solution: Sodium dithionite decomposition can make the solution acidic. The reaction often benefits from the addition of a mild base, like sodium bicarbonate, to maintain a neutral or slightly basic pH, promoting the cyclization.
-
Q3: The final Sandmeyer reaction (Step 3) results in a low yield or a tar-like substance.
-
Potential Cause 1: Diazonium Salt Decomposition. Aryl diazonium salts are notoriously unstable at elevated temperatures.[3] Premature decomposition before the addition of the copper(I) bromide catalyst is a primary cause of low yields and byproduct formation.
-
Solution: Maintain a strict temperature protocol. The diazotization step (addition of NaNO₂) must be performed at 0-5 °C using an ice-salt bath. The diazonium salt solution should be kept cold until it is added to the hot CuBr solution.
-
-
Potential Cause 2: Inefficient Radical Substitution. The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where Cu(I) acts as a catalyst to generate an aryl radical.[4][5] If the copper catalyst is inactive or used in insufficient amounts, the reaction will be sluggish.
-
Solution: Use high-purity, freshly prepared or purchased CuBr. Ensure the CuBr solution in HBr is heated (e.g., to 60°C) before the slow, portion-wise addition of the cold diazonium salt solution. This ensures the diazonium salt reacts immediately upon addition, minimizing decomposition. Vigorous nitrogen evolution is a sign of a healthy reaction.
-
-
Potential Cause 3: Formation of Phenolic Impurities. If the diazonium salt reacts with water instead of the bromide, a phenolic byproduct will form.
-
Solution: While the reaction is run in aqueous HBr, using a high concentration of HBr and CuBr helps to ensure the bromide addition is the kinetically favored pathway.[4]
-
Caption: A troubleshooting workflow for identifying and solving common synthesis issues.
Frequently Asked Questions (FAQs)
-
Q: Can I use N-bromosuccinimide (NBS) instead of Br₂ for the thiocyanation?
-
A: Yes, NBS can be a suitable alternative to liquid bromine as it is a solid and easier to handle. The reaction of NBS with KSCN in a polar aprotic solvent can generate the electrophilic bromine species in situ. However, you will need to re-optimize the stoichiometry and reaction conditions.
-
-
Q: How critical is solvent purity?
-
A: Extremely critical. Impurities in solvents can interfere with the reaction.[6] For the reductive cyclization, residual oxygen in the solvents can cause unwanted side reactions. For the Sandmeyer reaction, trace metals in the acid could potentially interfere with the copper catalyst. Always use at least ACS grade solvents, and degas where necessary.
-
-
Q: What is the best way to monitor these reactions?
-
A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick visual check for the consumption of starting material and the appearance of the product. LC-MS is invaluable for confirming the mass of the desired product and identifying the masses of any byproducts, which is crucial for effective troubleshooting.
-
-
Q: Are there alternative routes to the 2-aminothiazolo[5,4-b]pyridine intermediate?
-
A: Yes, another common route involves starting with 3-amino-2-chloropyridine derivatives and reacting them with potassium thiocyanate.[1] This forms a thiourea intermediate which can then be cyclized. The choice of route often depends on the commercial availability and cost of the starting materials.
-
-
Q: What are the primary safety concerns?
-
A: Bromine is highly corrosive and toxic; handle it in a fume hood with appropriate personal protective equipment (PPE). The Sandmeyer reaction involves diazonium salts, which can be explosive in a dry state; never isolate the diazonium intermediate. The reaction also produces a large volume of nitrogen gas, so ensure the reaction vessel is adequately vented.
-
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on your laboratory conditions and scale.
Protocol 1: Synthesis of 2-Amino-5-fluoro-3-thiocyanatopyridine
-
To a stirred solution of potassium thiocyanate (1.2 equiv.) in glacial acetic acid, add 2-amino-5-fluoropyridine (1.0 equiv.).
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Add a solution of bromine (1.05 equiv.) in glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into ice water and neutralize carefully with a saturated solution of sodium bicarbonate.
-
The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of 2-Amino-5-fluoro-thiazolo[5,4-b]pyridine
-
Suspend the crude 2-amino-5-fluoro-3-thiocyanatopyridine (1.0 equiv.) in a 3:1 mixture of ethanol and water that has been degassed with nitrogen for 20 minutes.
-
Add sodium dithionite (2.5 equiv.) in one portion and heat the mixture to reflux (approx. 80-85 °C) under a nitrogen atmosphere.
-
Maintain reflux for 3-5 hours until TLC or LC-MS analysis indicates the completion of the reaction.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product, which can be purified by column chromatography if necessary.
Protocol 3: Synthesis of this compound
-
To a stirred solution of 48% aqueous hydrobromic acid (HBr), add 2-amino-5-fluoro-thiazolo[5,4-b]pyridine (1.0 equiv.) and cool to 0 °C.
-
Add a solution of sodium nitrite (1.1 equiv.) in a minimal amount of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
In a separate flask, dissolve copper(I) bromide (1.2 equiv.) in 48% HBr and heat to 60 °C.
-
Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous gas evolution will be observed.
-
After the addition is complete, maintain the temperature at 60 °C for 1 hour, then cool to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, then brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify the crude product by silica gel chromatography.
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Key Reagents | Temp. (°C) | Time (h) | Typical Yield | Key Monitoring Tip |
| 1. Thiocyanation | KSCN, Br₂, AcOH | 0 to 25 | 2-4 | 75-85% | Disappearance of starting amine spot by TLC. |
| 2. Cyclization | Na₂S₂O₄, EtOH/H₂O | 80-85 | 3-5 | 70-80% | Appearance of a new, more polar spot (amine). |
| 3. Sandmeyer | NaNO₂, CuBr, HBr | 0 to 60 | 2-3 | 65-75% | Controlled N₂ evolution during addition to CuBr. |
References
-
BenchChem. Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
-
Guidechem. How is 2-Bromo-5-fluoropyridine synthesized and what are its applications?. Guidechem.
-
Wikipedia. Sandmeyer reaction. Wikipedia, The Free Encyclopedia.
-
Sigma-Aldrich. 2-Bromo-5-fluoropyridine 97%. Sigma-Aldrich.
-
J&K Scientific LLC. Sandmeyer Reaction. J&K Scientific.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of Fluorinated Pyridines: A Focus on 2-Bromo-5-fluoropyridine. Ningbo Inno Pharmchem.
-
BYJU'S. Sandmeyer Reaction Mechanism. BYJU'S.
-
Organic Chemistry Portal. Sandmeyer Reaction. Organic Chemistry Portal.
-
Gawande, M.B., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
-
Park, H., et al. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules.
-
ResearchGate. A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate.
-
Kumar, A., et al. (2023). Synthetic strategies for thiazolopyridine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements.
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Preventing debromination of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
Welcome to the technical support center for 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine. This resource is designed to provide researchers, medicinal chemists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during its use, with a specific focus on the prevention of unwanted debromination.
The this compound scaffold is a key building block in modern medicinal chemistry. However, the inherent electronic properties of this heterocyclic system—namely the electron-withdrawing nature of the fused thiazole ring, the pyridine nitrogen, and the fluorine substituent—can render the C2-bromine atom susceptible to premature cleavage. This guide provides actionable strategies to mitigate this common side reaction and ensure successful downstream functionalization.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of the debrominated byproduct, 5-fluoro-thiazolo[5,4-b]pyridine, in my cross-coupling reaction. What is the primary cause?
A1: The formation of a debrominated byproduct is a common challenge when working with electron-deficient heteroaryl bromides. The primary cause is often the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][2] This highly reactive intermediate can then participate in a competing reductive dehalogenation pathway, where the bromine atom is replaced by a hydrogen atom. Sources of the hydride can include the solvent (e.g., alcohols), the base, or even trace amounts of water in the reaction mixture.
Q2: How does the electronic nature of this compound contribute to its propensity for debromination?
A2: The thiazolo[5,4-b]pyridine ring system is inherently electron-deficient due to the presence of two heteroatoms. The addition of a fluorine atom at the 5-position further withdraws electron density from the aromatic system. This electron deficiency makes the carbon atom of the C-Br bond more electrophilic and thus more susceptible to nucleophilic attack, including by hydride species. Furthermore, the electron-deficient nature of the ring can accelerate the oxidative addition of the Pd(0) catalyst into the C-Br bond, a key step in many cross-coupling reactions.[3] However, this enhanced reactivity can also make the resulting organopalladium intermediate more prone to side reactions if not carefully controlled.
Q3: Can the choice of palladium catalyst and ligand influence the extent of debromination?
A3: Absolutely. The ligand plays a crucial role in modulating the reactivity and stability of the palladium center.[4] Electron-rich and bulky phosphine ligands are generally preferred for cross-coupling reactions involving electron-deficient aryl halides. These ligands can accelerate the rate of reductive elimination (the desired product-forming step) relative to competing side reactions like debromination.[5] For instance, ligands like SPhos or XPhos have been shown to be effective in suppressing debromination in challenging coupling reactions.
Q4: What role does the base play in causing or preventing debromination?
A4: The base is a critical parameter. Strong, sterically hindered bases like sodium tert-butoxide, while effective in promoting many coupling reactions, can also promote the formation of Pd-H species, especially at elevated temperatures.[6] Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often a better choice to minimize debromination.[1] It is crucial to use anhydrous bases, as any residual water can be a source of hydrides.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and optimizing reaction conditions to prevent the debromination of this compound.
Issue: Persistent Debromination in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but debromination can be a significant side reaction.
Systematic Troubleshooting Steps:
-
Base Selection:
-
Initial Recommendation: Start with a milder inorganic base such as K₃PO₄ or Cs₂CO₃.
-
Troubleshooting: If debromination persists with stronger bases like NaOtBu or K₂CO₃, switch to a weaker base. Ensure the base is finely powdered and anhydrous.
-
-
Ligand Optimization:
-
Initial Recommendation: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.
-
Troubleshooting: If using simpler ligands like PPh₃ results in debromination, switching to a more sophisticated biarylphosphine ligand is highly recommended. The increased steric bulk can promote the desired reductive elimination pathway.[5]
-
-
Solvent and Temperature Control:
-
Initial Recommendation: Use anhydrous, degassed solvents such as 1,4-dioxane or toluene.
-
Troubleshooting: Avoid alcohol-based solvents which can act as hydride donors. Lowering the reaction temperature can often disfavor the debromination pathway, which may have a higher activation energy.[1]
-
-
Rigorous Inert Atmosphere:
-
Initial Recommendation: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Troubleshooting: Oxygen can lead to the degradation of the catalyst and promote side reactions, including homocoupling of the boronic acid, which can complicate the reaction mixture.[2]
-
Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv, anhydrous)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos) in anhydrous dioxane.
-
Add the catalyst/ligand solution to the reaction flask.
-
Add additional degassed 1,4-dioxane via syringe to achieve the desired concentration.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Issue: Debromination in Sonogashira and Heck Couplings
Similar to the Suzuki coupling, debromination can occur in Sonogashira and Heck reactions.
Troubleshooting Strategies:
-
Sonogashira Coupling:
-
Copper Co-catalyst: While traditional Sonogashira couplings use a copper co-catalyst, this can sometimes promote side reactions.[7] Consider using a copper-free Sonogashira protocol.[8][9]
-
Amine Base: The choice of amine base is critical. A bulky amine like diisopropylethylamine (DIPEA) is often a good choice. Ensure the amine is high purity and anhydrous.
-
-
Heck Coupling:
-
Base: As with other couplings, a weaker inorganic base like K₂CO₃ or Cs₂CO₃ is preferable to strong organic bases.
-
Additives: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields and reduce side reactions.
-
Data Summary
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Base | K₃PO₄, Cs₂CO₃ (anhydrous) | Milder bases are less prone to generating Pd-H species.[1] |
| Ligand | Bulky, electron-rich biarylphosphines (e.g., SPhos, XPhos) | Accelerates reductive elimination and sterically disfavors side reactions.[4][5] |
| Solvent | Anhydrous, degassed aprotic solvents (e.g., dioxane, toluene) | Avoids hydride donation from protic solvents like alcohols. |
| Temperature | Lowest effective temperature (e.g., 80-90 °C) | Debromination may have a higher activation energy and is thus disfavored at lower temperatures.[1] |
| Atmosphere | Rigorously inert (Argon or Nitrogen) | Prevents catalyst degradation and oxygen-promoted side reactions.[2] |
Visualizing the Competing Reaction Pathways
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and highlights the point at which the undesired debromination pathway can occur.
References
-
Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). The Royal Swedish Academy of Sciences. [Link]
-
Dong, V. M., & Cruz, F. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Journal of Visualized Experiments. [Link]
- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348.
- Barrios-Landeros, F., & Hartwig, J. F. (2009). In-depth insight into the electronic and steric effects of phosphine ligands on the mechanism of the R-R reductive elimination from (PR3)2PdR2. Journal of the American Chemical Society, 131(23), 8141-8154.
-
Wang, F., et al. (2020). Facile and Economical Electrochemical Dehalogenative Deuteration of (Hetero)Aryl Halides. CCS Chemistry. [Link]
- Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3/4), 130-132.
-
LibreTexts Chemistry. (2023). 2.9: Phosphines. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
- Snelders, D. J. M., van Koten, G., & Klein Gebbink, R. J. M. (2010). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Chemistry – A European Journal, 17(1), 42-57.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Reactivity of 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one. [Link]
- Bissember, A. C., Levina, A., & Fu, G. C. (2012). A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. Journal of the American Chemical Society, 134(34), 14232-14235.
- Snelders, D. J. M., van Koten, G., & Klein Gebbink, R. J. M. (2010). Steric, Electronic, and Secondary Effects on the Coordination Chemistry of Ionic Phosphine Ligands and the Catalytic Behavior of Their Metal Complexes. Chemistry – A European Journal, 17(1), 42–57.
- El-Faham, A., et al. (2022). Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions. Molecules, 27(9), 2955.
-
LibreTexts Chemistry. (2024). Sonogashira Coupling. [Link]
- Comins, D. L., & O'Connor, S. (1987). Dearomatization Reactions of Electron-Deficient Aromatic Rings. Advances in Nitrogen Heterocycles, 2, 217-269.
- Espinet, P., & Echavarren, A. M. (2004). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1873-1891.
- Jamart-Gregoire, B., Leger, C., & Caubère, P. (1990). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Tetrahedron Letters, 31(51), 7599-7602.
- Winkler, M., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry.
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ResearchGate. (n.d.). Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Al-Masri, H. A., & El-Apasery, M. A. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Yaremenko, A. G., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Žurnal organìčnoï ta farmacetičnoï hìmìï, 17(3), 3-9.
- Harman, W. D. (2020). η2 Coordination of Electron-Deficient Arenes with Group 6 Dearomatization Agents. Organometallics, 39(13), 2493-2510.
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Savitha, B., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Australian Journal of Chemistry, 69(2), 218-226.
- Wang, S., et al. (2024). Catalytic Pyrolysis of Waste-Printed Circuit Boards Using a Cu/Fe Bimetal Synergistic Effect to Enhance Debromination.
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ResearchGate. (2024). Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines. [Link]
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Beilstein Journal of Organic Chemistry. (2024). Search Results. [Link]
- Studer, A. (2026). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines.
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Ley, S. V. (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group. [Link]
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ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
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LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
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YouTube. (2010). Heteroaromatic Rings as Electrophiles. [Link]
- Casitas, A., & Pérez-Temprano, M. H. (2019). Nucleophilic Aryl Fluorination and Aryl Halide Exchange Mediated by a CuI/CuIII Catalytic Cycle. Journal of the American Chemical Society, 141(42), 16613-16618.
- Ni, B., et al. (2024). Catalysis pyrolysis debromination from waste printed circuit boards: Catalysts selection, parameter effects, products, and mechanisms. Waste Management, 201, 117-129.
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Technical Support Center: Navigating Palladium-Catalyzed Reactions with Thiazolopyridines
Welcome to the technical support hub for researchers, chemists, and process development professionals working with palladium-catalyzed cross-coupling reactions involving thiazolopyridine scaffolds. Thiazolopyridines are a vital class of heterocycles in medicinal chemistry, but their inherent electronic properties—specifically the presence of both a Lewis basic pyridine nitrogen and a soft, coordinating sulfur atom—present significant challenges to catalyst stability and reactivity.
This guide provides in-depth, field-proven insights to help you troubleshoot common issues, understand the underlying causes of catalyst deactivation, and implement robust strategies for successful and reproducible outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns when working with thiazolopyridine substrates in palladium-catalyzed reactions.
Q1: Why is my palladium-catalyzed reaction (e.g., Suzuki, Heck) failing or giving low yields with a thiazolopyridine substrate?
A1: The primary reason is often catalyst poisoning. Both the pyridine nitrogen and the thiazole sulfur can act as strong ligands for the palladium catalyst.[1] This coordination occupies the catalyst's open sites, preventing it from participating in the catalytic cycle (e.g., inhibiting oxidative addition) and leading to the formation of stable, inactive palladium complexes.[1][2]
Q2: Which heteroatom is the primary culprit: the sulfur or the nitrogen?
A2: Both can be problematic, and their effects can be synergistic. Sulfur is a well-documented poison for palladium catalysts due to the formation of strong, often irreversible, bonds with the metal center.[3][4] The pyridine nitrogen is also a strong Lewis base known to coordinate to palladium and inhibit catalysis.[1] The specific binding mode and its impact can depend on the reaction conditions, the specific thiazolopyridine isomer, and the steric environment around each heteroatom.
Q3: My reaction turns black, and a precipitate forms. What does this indicate?
A3: The formation of "palladium black" (finely divided, elemental palladium) is a classic sign of catalyst decomposition. This occurs when the catalytically active Pd(0) species aggregates and precipitates out of solution, rendering it inactive. This can be triggered by several factors, including high temperatures, the presence of catalyst poisons like your thiazolopyridine substrate, or an unstable ligand-metal complex.
Q4: Can I just increase the catalyst loading to overcome the poisoning?
A4: While adding more catalyst might seem like a straightforward solution, it is often inefficient and costly. It doesn't address the root cause of the deactivation and can lead to higher levels of palladium contamination in your final product. A more effective approach is to select a catalytic system that is inherently more resistant to poisoning.
Q5: Are certain types of cross-coupling reactions more sensitive to poisoning by thiazolopyridines?
A5: Reactions that are mechanistically sensitive to the electron density and coordination environment of the palladium center can be heavily affected. For instance, the oxidative addition step, which is crucial in many cross-coupling cycles (like Suzuki, Heck, and Buchwald-Hartwig), can be significantly slowed or completely shut down if the thiazolopyridine substrate binds too strongly to the Pd(0) active species.[5]
Part 2: In-Depth Troubleshooting Guide
When a reaction stalls, it's crucial to diagnose the problem systematically. This guide is structured by common observational symptoms.
Symptom 1: Low or No Conversion of Starting Material
If your starting materials remain largely unreacted, the catalytic cycle is likely inhibited at a very early stage.
Potential Cause 1: Inhibition of Oxidative Addition The thiazolopyridine substrate, with its potent coordinating atoms, can bind to the active Pd(0) catalyst. This prevents the aryl halide from accessing the metal center for the critical oxidative addition step. Electron-rich thiazolopyridines can exacerbate this issue.
Troubleshooting Workflow:
-
Ligand Modification: The first and most critical step is to employ ligands that can outperform the substrate in binding to palladium and promote the desired catalytic steps.
-
Switch to Bulky, Electron-Rich Phosphines: Ligands like XPhos , SPhos , and RuPhos are designed to create a sterically hindered yet highly active monoligated Pd(0) species.[6][7] This bulkiness can disfavor the binding of the thiazolopyridine while the high electron density accelerates the oxidative addition of the aryl halide.[6][7]
-
Consider N-Heterocyclic Carbenes (NHCs): NHC ligands form very strong bonds with palladium, making them less susceptible to displacement by the substrate.[8][9] Their strong σ-donating ability also promotes high catalytic activity.[8]
-
-
Use a Pre-formed Catalyst: Instead of generating the active catalyst in situ, use a well-defined Pd(II) precatalyst, such as XPhos-Pd-G2 or (IPr)Pd(allyl)Cl . These precatalysts are more stable and provide a controlled release of the active Pd(0) species, which can minimize off-cycle deactivation pathways.[10]
-
Solvent & Base Optimization:
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF can sometimes influence the coordination behavior of the substrate.
-
Base: A weak base might not be sufficient. For Suzuki couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often required. Note that anhydrous reactions with K₃PO₄ may require a small amount of water to be effective.[11]
-
Diagnostic Experiment: Competitive Binding Assay Run a control reaction with a simpler, non-poisoning substrate (e.g., bromobenzene) under your standard conditions. Then, run a parallel reaction where you add a stoichiometric amount of a non-reactive thiazolopyridine derivative. A significant drop in reaction rate in the second experiment confirms substrate-induced catalyst inhibition.
Symptom 2: Reaction Starts but Stalls After Partial Conversion
This often points to a catalyst that is initially active but deactivates over the course of the reaction.
Potential Cause 2: Product Inhibition or Catalyst Decomposition The coupled thiazolopyridine product may be an even stronger poison than the starting material, leading to product inhibition. Alternatively, the catalytic complex may simply be unstable under the reaction conditions over time, leading to the formation of palladium black.
Troubleshooting Workflow:
-
Lower Reaction Temperature: High temperatures accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature for a longer period. Microwave-assisted heating can sometimes provide rapid heating to the desired temperature, minimizing the time the catalyst spends at elevated temperatures where decomposition is more likely.[12]
-
Change the Palladium Source: Some palladium sources are more prone to aggregation. If you are using Pd(OAc)₂, which requires in situ reduction, consider switching to a Pd(0) source like Pd₂(dba)₃ or a pre-formed catalyst that offers greater stability.
-
Investigate Ligand:Palladium Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand can sometimes help stabilize the active species and prevent aggregation, although large excesses can inhibit the reaction by creating coordinatively saturated, inactive species.
Symptom 3: Formation of Side Products (e.g., Protodeborylation, Homocoupling)
The presence of significant side products indicates that off-cycle reactions are competing with your desired cross-coupling.
Potential Cause 3: Slow Transmetalation or Reductive Elimination If the desired catalytic cycle is slowed by the poisoning effects of the thiazolopyridine, competing side reactions can become dominant. For example, in a Suzuki coupling, if transmetalation is slow, the boronic acid can undergo protodeborylation.[13]
Troubleshooting Workflow:
-
Base and Water Content (Suzuki Reaction): The choice of base is critical for activating the boronic acid for transmetalation. Ensure the base is strong enough (e.g., K₃PO₄, Cs₂CO₃). The presence of a controlled amount of water can be crucial for the efficacy of phosphate bases and for facilitating the formation of the active boronate species.[11]
-
Re-evaluate the Ligand: The ligand's electronic properties influence not only oxidative addition but also reductive elimination. A ligand that is too electron-donating might slow down the final reductive elimination step. This is a delicate balance, but modern biarylphosphine ligands are generally well-suited for accelerating all steps of the cycle.
-
Purity of Reagents: Ensure your boronic acid is pure and has not degraded to boric acid upon storage. Impurities in starting materials can also act as catalyst poisons.[14]
Part 3: Proactive Mitigation Strategies
Instead of just troubleshooting failed reactions, designing your experiment to be robust from the start is key.
Strategy 1: Judicious Ligand Selection
The choice of ligand is the most powerful tool to combat catalyst poisoning.
| Ligand Class | Key Examples | Rationale for Use with Thiazolopyridines |
| Bulky Biaryl Monophosphines | XPhos, SPhos, RuPhos | These create a highly active, coordinatively unsaturated Pd(0) center. The steric bulk hinders coordination of the thiazolopyridine substrate, while the electron-rich nature promotes rapid oxidative addition.[6][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs form exceptionally strong bonds to palladium, making the catalyst highly resistant to displacement by the substrate. They are thermally very stable.[8][9] |
| Specialized Ligands | Triazolopyridinylidenes | These are abnormal NHCs with very high electron-donating ability, designed to activate even inert bonds like C-Cl. Their structural similarity might offer unique compatibility.[15][16] |
Strategy 2: Catalyst System and Generation
How you introduce the catalyst into the reaction matters significantly.
-
Use Pre-formed Catalysts: As mentioned, precatalysts like the Buchwald G2, G3, or G4 palladacycles provide a reliable and controlled way to generate the active L-Pd(0) species, often leading to more reproducible results than generating it in situ from a palladium salt and a separate ligand.[10]
-
In Situ Generation with a Directing Group: For certain reactions like C-H activation, a strategy has been developed where a directing group on the substrate helps generate the active Pd(II) species in situ from a Pd(0) source.[1] This keeps the catalyst localized and bypasses poisoning from other heterocycles in the solution.[1] While not a direct cross-coupling strategy, it highlights the power of controlling catalyst generation.
Strategy 3: Reaction Parameter Optimization
-
Solvent Choice: Use anhydrous, degassed solvents to prevent catalyst oxidation.
-
Temperature Control: Start with moderate temperatures (e.g., 80-100 °C) and only increase if necessary, as higher temperatures can accelerate catalyst decomposition.
-
Feedstock Purification: Ensure starting materials are free from other potential poisons (e.g., residual sulfur from upstream synthetic steps).[17][18]
Part 4: Visualizing the Problem and Solution
Mechanism of Catalyst Poisoning by Thiazolopyridine
The diagram below illustrates how a thiazolopyridine molecule can coordinate to the active Pd(0) catalyst, blocking the site needed for oxidative addition and effectively taking the catalyst out of the productive cycle.
Caption: Catalyst poisoning pathway by thiazolopyridine coordination.
Troubleshooting Decision Workflow
This flowchart provides a logical sequence of steps to address a failing reaction with a thiazolopyridine substrate.
Caption: Decision tree for troubleshooting thiazolopyridine couplings.
References
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Albers, P. et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. Available at: [Link]
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Albers, P. et al. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. Available at: [Link]
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Casanova, O. et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Journal of the American Chemical Society, 130(14), 4781-4792. Available at: [Link]
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Stanishevsky, A. V. et al. (2000). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. ResearchGate. Available at: [Link]
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Chen, G. et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 515(7527), 389-393. Available at: [Link]
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Sigman, M. S. et al. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Chemistry – A European Journal. Available at: [Link]
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Reddy, V. P. et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(1), 1-8. Available at: [Link]
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Maj, A. M. et al. (2020). Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides. Organometallics, 39(21), 3825-3834. Available at: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
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Reddit r/Chempros discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
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Lee, P. H. et al. (2008). Palladium-catalyzed Carbon-Sulfur Cross-Coupling Reactions With Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. Angewandte Chemie International Edition, 47(39), 7482-7485. Available at: [Link]
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Nakao, Y. et al. (2019). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Organic Letters, 21(15), 5923-5927. Available at: [Link]
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Reddy, V. P. et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(1), 1-8. Available at: [Link]
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Casanova, O. et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 130(14), 4781-4792. Available at: [Link]
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Sigman, M. S. et al. (2024). On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt. ChemRxiv. Available at: [Link]
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H-Cube. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]
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Pérez-Ramírez, J. et al. (2020). Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal-Support Interaction for Selective Hydrogenation. Angewandte Chemie International Edition, 59(36), 15411-15415. Available at: [Link]
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Stępień, M. et al. (2016). Palladium(II), Ruthenium(II), and Ruthenium(III) Complexes of 23-Thiaazuliporphyrin: The Case of Coordination-Induced Contraction. Inorganic Chemistry, 55(5), 2469-2478. Available at: [Link]
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ResearchGate Discussion. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Kumar, S. N. et al. (2021). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. Catalysis Surveys from Asia, 25(3), 224-245. Available at: [Link]
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Al-Masri, H. A. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(12), 1438. Available at: [Link]
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Nakao, Y. et al. (2019). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. Available at: [Link]
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Kaki, R. et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 195, 109712. Available at: [Link]
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Shalom, M. et al. (2015). A Stable Single‐Site Palladium Catalyst for Hydrogenations. Angewandte Chemie International Edition, 54(31), 9088-9092. Available at: [Link]
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Saleh, J. M. (1971). Interaction of sulphur compounds with palladium. Transactions of the Faraday Society, 67, 1830-1838. Available at: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
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Sigman, M. S. et al. (2019). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 10(3), 852-860. Available at: [Link]
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Soderberg, T. Oxidative Addition and Palladium Coupling. Available at: [Link]
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Ahlquist, M. S. G. & Norrby, P.-O. (2007). Theoretical Evidence for Low-Ligated Palladium(0): [Pd−L] as the Active Species in Oxidative Addition Reactions. Organometallics, 26(22), 5506-5509. Available at: [Link]
-
MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. Available at: [Link]
-
Štěpnička, P. et al. (2020). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions, 49(3), 859-871. Available at: [Link]
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Liu, Y. et al. (2021). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research, 7(1), 1-20. Available at: [Link]
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Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. Available at: [Link]
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Chemistry For Everyone. (2025). How Can You Prevent Catalyst Poisoning?. YouTube. Available at: [Link]
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Magano, J. (2022). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. ResearchGate. Available at: [Link]
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Chinchilla, R. & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]
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Daugulis, O. et al. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 45(6), 923-934. Available at: [Link]
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Thomas, C. M. et al. (2023). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 62(25), e202302391. Available at: [Link]
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S. L. Buchwald group. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Chemical Science, 14(21), 5678-5684. Available at: [Link]
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de Souza, A. L. F. et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(17), 4755-4765. Available at: [Link]
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Wang, J. et al. (2022). Metals and Alloys as Catalytic Hosts of Sulfur Cathode for Lithium-Sulfur Batteries. Journal of Electrochemistry, 28(1), 2112001. Available at: [Link]
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OpenChemHub. (2024). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube. Available at: [Link]
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Jana, A. et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Catalysis Science & Technology, 13(4), 1039-1056. Available at: [Link]
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Technical Support Center: Scale-Up Synthesis of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
Introduction: Welcome to the technical support center for the synthesis of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine. This molecule is a crucial heterocyclic building block in medicinal chemistry and drug development, valued for its role in constructing complex pharmaceutical agents.[1][2] Scaling the synthesis of such a molecule from the laboratory bench to pilot or production scale invariably introduces challenges not apparent during small-scale experiments. This guide is designed for researchers, chemists, and process development professionals to navigate and resolve common issues encountered during the scale-up of this synthesis. We will focus on a plausible and challenging synthetic sequence, providing in-depth, field-proven insights in a direct question-and-answer format to ensure your scale-up campaign is safe, efficient, and successful.
Proposed Synthetic Pathway
The synthesis of this compound is a multi-step process. While various routes exist, a common and effective strategy involves the construction of the thiazolopyridine core followed by a late-stage bromination. A particularly challenging yet versatile method for introducing the bromine atom is the Sandmeyer reaction, which is notorious for its scale-up complexities.[3][4] This guide will focus on troubleshooting this critical transformation.
Caption: Decision tree for troubleshooting low yield in scale-up synthesis.
Question 2: The workup of my 1kg batch was complicated by a persistent emulsion, which was not an issue in the lab. How do I resolve this?
Emulsions are a common and frustrating scale-up issue, particularly in reactions that generate fine solids or tars.
Answer:
The formation of a stable emulsion during the aqueous quench and extraction phase is often caused by insoluble byproducts or partially decomposed material acting as surfactants. In the Sandmeyer reaction, fine copper salts and tarry polymeric byproducts are frequent culprits.
Recommended Actions:
-
Filtration Aid: Before the extractive workup, consider filtering the entire reaction mixture through a pad of a filter aid like Celite®. This can remove the fine particulate matter that often stabilizes emulsions.
-
Solvent Selection: While dichloromethane or ethyl acetate might work at the lab scale, a less miscible solvent like toluene or methyl tert-butyl ether (MTBE) might be more effective at creating a clean phase break on a larger scale.
-
Break the Emulsion:
-
Brine Wash: Adding a saturated sodium chloride (brine) solution can increase the ionic strength of the aqueous phase, often forcing the organic material out of solution and breaking the emulsion.
-
pH Adjustment: Carefully adjusting the pH of the aqueous layer can sometimes destabilize an emulsion.
-
Addition of a Different Solvent: Adding a small amount of a solvent like methanol or isopropanol can sometimes alter the interfacial tension enough to break the emulsion. This must be done cautiously as it can affect product solubility.
-
A specific study on a Sandmeyer scale-up found that the addition of toluene was effective in breaking down an interphase emulsion, avoiding the need for a hazardous filtration of the intermediate. [3]
-
Question 3: Purification by column chromatography is not economically viable at scale. What are my options for achieving >99% purity?
Relying on chromatography for large-scale purification is a common pitfall of routes developed without a process mindset. Robust, scalable purification methods are essential.
Answer:
The key is to develop a purification strategy based on the physicochemical properties of your target compound and its specific impurities.
Recommended Actions:
-
Recrystallization: This is the most powerful and economical method for purifying crystalline solids at scale.
-
Solvent Screening: Perform a systematic screening of various solvents and solvent mixtures (e.g., isopropanol/water, toluene/heptane, acetone/heptane) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Cooling Profile: The rate of cooling during recrystallization is critical. A slow, controlled cooling profile generally yields larger, purer crystals, whereas a rapid "crash" cooling can trap impurities.
-
-
Slurry Wash: If a suitable recrystallization system cannot be found, washing the crude solid as a slurry in a solvent that dissolves impurities but not the product can be very effective. For example, stirring the crude product in cold MTBE or heptane for several hours can remove non-polar impurities.
-
Acid/Base Extraction: Since the thiazolopyridine core is basic, you can perform a pH-swing extraction. Dissolve the crude material in an organic solvent, extract with an aqueous acid (e.g., 1M HCl) to move the product into the aqueous phase, wash the organic layer to remove neutral impurities, and then re-basify the aqueous layer and extract the pure product back into an organic solvent.
| Purification Method | Pros | Cons | Best For |
| Recrystallization | High purity, low cost, scalable | Requires crystalline solid, solvent waste | Removing impurities with different solubility profiles |
| Slurry Wash | Simple, low solvent volume | Lower purity improvement than recrystallization | Removing small amounts of highly soluble impurities |
| Acid/Base Extraction | Excellent for removing neutral impurities | Requires pH-stable compound, generates aqueous waste | Purifying basic or acidic compounds from neutral impurities |
Frequently Asked Questions (FAQs)
Q: What are the critical process parameters (CPPs) I must control for the Sandmeyer bromination step? A: The most critical parameters are:
- Temperature: Must be kept low and constant (typically 0-5 °C) during diazotization to prevent decomposition.
- Reagent Stoichiometry: Precise control of sodium nitrite is crucial. Excess can lead to side reactions, while a deficit results in incomplete conversion.
- Addition Rate: As discussed, this directly impacts temperature control and safety.
- Catalyst Loading: The amount of CuBr catalyst can affect reaction rate and yield.
Q: What are the key safety considerations for this process at scale? A: The primary hazard is the thermal instability of the aryl diazonium salt intermediate. [3]Accumulation of this intermediate followed by an uncontrolled temperature increase can lead to a runaway reaction with rapid gas (N₂) evolution, potentially over-pressurizing the reactor. A comprehensive safety evaluation, including Differential Scanning Calorimetry (DSC) and reaction calorimetry, is non-negotiable before any scale-up operation. [3][5] Q: What in-process controls (IPCs) are recommended? A: Regular sampling and analysis are vital.
- HPLC: Use High-Performance Liquid Chromatography to monitor the consumption of the starting amine and the formation of the product. This is also the best way to track impurity formation.
- TLC: Thin-Layer Chromatography can be used as a rapid, qualitative check for reaction completion on the plant floor.
- Temperature & Pressure Probes: Continuous monitoring of the reactor's internal temperature and pressure is a critical safety IPC.
Protocol: Scale-Up Sandmeyer Bromination (1 kg Scale)
This protocol is a representative guide and must be adapted based on rigorous process safety and calorimetry data.
Materials:
| Reagent | Quantity | Moles | Purity |
| 5-Fluoro-thiazolo[5,4-b]pyridin-2-amine | 1.00 kg | 5.46 mol | >98% |
| Hydrobromic Acid (48% aq.) | 4.6 L | 40.95 mol | ACS Grade |
| Sodium Nitrite (NaNO₂) | 415 g | 6.01 mol | >97% |
| Copper(I) Bromide (CuBr) | 1.17 kg | 8.19 mol | >98% |
| Toluene | 10 L | - | ACS Grade |
| Deionized Water | 10 L | - | - |
Procedure:
-
Vessel Preparation: Charge a 50 L jacketed glass-lined reactor with Hydrobromic Acid (48%, 2.3 L). Cool the vessel jacket to -5 °C.
-
Amine Charge: Slowly add the 5-Fluoro-thiazolo[5,4-b]pyridin-2-amine (1.00 kg) to the acid under strong agitation, ensuring the internal temperature does not exceed 15 °C. Cool the resulting slurry to 0 °C.
-
Diazotization: In a separate vessel, dissolve Sodium Nitrite (415 g) in deionized water (1 L). Add this solution dropwise to the reactor via a dosing pump over 2-3 hours, maintaining the internal temperature strictly between 0 °C and 5 °C .
-
Catalyst Slurry: In a separate vessel, prepare a slurry of Copper(I) Bromide (1.17 kg) in Hydrobromic Acid (48%, 2.3 L).
-
Sandmeyer Reaction: Slowly add the cold diazonium salt slurry from step 3 to the CuBr slurry over 3-4 hours. CAUTION: Vigorous nitrogen evolution will occur. The addition rate must be controlled to manage gas evolution and maintain an internal temperature below 25 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours, monitoring for the disappearance of the diazonium intermediate by IPC.
-
Workup: Add Toluene (10 L) to the reactor and stir. Separate the layers. Wash the organic layer with water and then with a saturated brine solution to break any emulsions.
-
Isolation: Concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., isopropanol/heptane).
References
-
Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]
-
Pharmaffiliates. (2025). 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. Available at: [Link]
-
Pauton, M., et al. (2019). Supporting Information: First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Royal Society of Chemistry. Available at: [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
ResearchGate. (n.d.). Recent Trends in Chemistry of Thiazolopyridines. Available at: [Link]
-
ResearchGate. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available at: [Link]
-
Semantic Scholar. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Methods of synthesis and properties of thiazolopyridines. Available at: [Link]
-
Taylor & Francis Online. (2023). Synthetic strategies for thiazolopyridine derivatives. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
-
Royal Society of Chemistry. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). The thermal decomposition of azidopyridines. Available at: [Link]
-
Lelyukh, M. I., et al. (n.d.). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Available at: [Link]
Sources
Technical Support Center: HPLC Method Development for 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
As a Senior Application Scientist, this guide provides a comprehensive, experience-driven framework for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine. This document is structured to anticipate and resolve practical challenges encountered in the laboratory, moving from foundational method development to advanced troubleshooting.
Part 1: Frequently Asked Questions (FAQs) - Method Development Strategy
This section addresses the most common initial questions when approaching the analysis of a novel compound like this compound.
Q1: What are the key physicochemical properties of this compound to consider for HPLC?
Answer: Understanding the analyte's structure is the cornerstone of method development. This compound is a heterocyclic compound with several key features:
-
Thiazolo[5,4-b]pyridine Core: This fused heterocyclic system contains nitrogen and sulfur atoms, making it a basic and moderately polar structure. The pyridine nitrogen is a primary site for protonation.[1]
-
Halogenation (Bromo and Fluoro groups): The presence of bromine and fluorine atoms increases the molecule's hydrophobicity and molecular weight.
-
UV Absorbance: The conjugated aromatic system acts as a chromophore, making UV detection a suitable choice. Related thiazolo[5,4-b]pyridine and oxazolo[5,4-b]pyridine derivatives show strong absorbance in the UV range, typically between 250 nm and 350 nm.[2][3][4]
Based on these features, Reversed-Phase HPLC (RP-HPLC) is the most appropriate separation mode, as the compound has sufficient hydrophobicity to be retained on a non-polar stationary phase.[5]
Q2: What is a good starting point for column and mobile phase selection?
Answer: A systematic approach begins with a robust, general-purpose column and a simple mobile phase.
-
Column Selection: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development due to its wide applicability and hydrophobicity.[6] A standard dimension like 4.6 x 150 mm with a 5 µm particle size provides a good balance of efficiency and backpressure.
-
Mobile Phase Selection: The mobile phase must control the analyte's retention and ensure good peak shape.[7]
-
Aqueous Phase (A): Start with HPLC-grade water containing an acid modifier. 0.1% formic acid is an excellent first choice. It controls the pH to keep the basic nitrogen on the pyridine ring consistently protonated, which is critical for preventing peak tailing caused by interactions with the column's stationary phase.[8]
-
Organic Phase (B): Acetonitrile (ACN) is generally preferred over methanol as a starting organic solvent due to its lower viscosity and different selectivity.[9]
-
A summary of recommended starting conditions is provided in the table below.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General purpose, good retention for moderately polar compounds.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Controls pH to ensure consistent protonation of the analyte, improving peak shape.[8] |
| Mobile Phase B | Acetonitrile (ACN) | Good solvent strength and lower viscosity.[9] |
| Detection | PDA/DAD, 200-400 nm | Allows for determination of the optimal detection wavelength (λmax). Start monitoring around 254 nm.[2] |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Injection Vol. | 5-10 µL | A small volume minimizes potential for peak distortion from the injection solvent. |
Q3: How should I approach the initial experimental run?
Answer: The most efficient way to start is with a generic gradient elution. This allows you to survey a wide range of mobile phase compositions in a single run to determine the approximate organic solvent percentage needed to elute the compound.[10]
A broad gradient, for instance from 10% to 90% ACN over 15-20 minutes, will almost certainly elute the analyte and any potential impurities, giving you a complete picture of the sample complexity. This initial run is not for quantification but for information gathering.
Part 2: Experimental Protocol - Initial Method Screening
This protocol outlines the step-by-step procedure for performing the initial gradient run described in Q3.
Objective: To determine the approximate retention time and elution conditions for this compound and to assess sample complexity.
1. Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column oven, and PDA/DAD detector.[6]
-
C18 column (4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Sample: this compound dissolved in a 50:50 mixture of water and acetonitrile at ~0.1 mg/mL.
2. Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter through a 0.45 µm filter and degas.[9]
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
3. Chromatographic Conditions:
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the detector to scan from 200-400 nm and extract a chromatogram at 254 nm.
-
Program the following gradient elution profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 90 | 10 |
| 22.0 | 90 | 10 |
4. Procedure:
-
Equilibrate the column with the initial mobile phase composition (90% A / 10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Run the gradient method and collect the data.
5. Data Analysis:
-
Examine the chromatogram to find the retention time of the main peak.
-
Use the PDA data to determine the wavelength of maximum absorbance (λmax) for the analyte.
-
Observe any impurity peaks and their retention times. This information is crucial for the subsequent optimization phase.
Part 3: Troubleshooting Guide
This section is designed in a question-and-answer format to address specific problems you may encounter after your initial runs.
Diagram: General HPLC Method Development Workflow
Caption: A structured workflow for systematic HPLC method development.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for this compound is tailing significantly (Tailing Factor > 1.5). What is the cause and how can I fix it?
Answer: Peak tailing for a basic compound like this is a classic problem in RP-HPLC.[11] The primary cause is secondary interactions between the protonated basic nitrogen of your analyte and acidic, ionized silanol groups (Si-O⁻) on the surface of the silica-based C18 column.[12]
Solutions, in order of recommendation:
-
Adjust Mobile Phase pH: This is the most effective solution. If you are using 0.1% formic acid and still see tailing, the pH might not be low enough to fully suppress silanol ionization.
-
Action: Try using 0.1% Trifluoroacetic Acid (TFA) instead of formic acid. TFA is a stronger acid and ion-pairing agent that is highly effective at masking silanol activity and improving the peak shape of basic compounds.[9]
-
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or designed with low silanol activity.
-
Action: Switch to a column specifically marketed for the analysis of basic compounds or one with high-purity silica.
-
-
Reduce Sample Mass: Overloading the column can lead to peak distortion, including tailing.[11]
-
Action: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you were likely experiencing mass overload.
-
Q: My peak is fronting (Tailing Factor < 0.8). What does this indicate?
Answer: Peak fronting is less common but typically points to two main issues: column overload or a problem with the column bed itself.[13]
Solutions:
-
Reduce Sample Concentration: As with tailing, injecting too much sample can saturate the stationary phase at the column inlet, causing the peak to front.
-
Action: Dilute your sample and re-inject.
-
-
Check the Column: A void or channel at the head of the column can cause the sample band to spread unevenly, leading to fronting.[12]
-
Action: Reverse the column and flush it with a strong solvent (like 100% ACN). If the problem persists, the column may be permanently damaged and require replacement.[13]
-
Issue 2: Poor Resolution
Q: I am seeing an impurity peak that is not fully resolved from my main analyte peak. How can I improve the separation?
Answer: Improving resolution requires manipulating the three key factors in chromatography: efficiency (N), selectivity (α), and retention factor (k).[14] The most powerful way to improve resolution between two closely eluting peaks is to change the selectivity (α).[15]
Diagram: Troubleshooting Poor Resolution
Caption: A decision tree for systematically troubleshooting poor peak resolution.
Recommended Actions to Improve Resolution:
-
Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase. Switching from one to the other is a powerful and simple way to alter selectivity.[16]
-
Action: If your current method uses acetonitrile, prepare a new mobile phase with methanol at a concentration that gives a similar retention time for the main peak and observe the effect on resolution.
-
-
Adjust Mobile Phase pH: If your analyte and the impurity have different pKa values, a small change in pH can significantly alter their retention times relative to each other.[8]
-
Action: Prepare mobile phases with slightly different pH values (e.g., using different buffers or adjusting the concentration of the acid modifier) and evaluate the separation.
-
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry provides a drastic change in selectivity.[10]
-
Action: Switch from a C18 column to a Phenyl or Cyano column. A Phenyl column, for example, can offer unique π-π interactions with the aromatic thiazolo[5,4-b]pyridine ring system, potentially resolving it from impurities that do not have similar aromaticity.[16]
-
-
Increase Column Efficiency: If peaks are broad and overlapping, increasing the column's efficiency (plate number, N) can make them sharper and narrower, thus improving resolution.[15]
-
Action: Use a column with smaller particles (e.g., switch from 5 µm to 3.5 µm or sub-2 µm for UHPLC) or use a longer column (e.g., 250 mm instead of 150 mm). Note that both actions will result in higher backpressure.[16]
-
Issue 3: Baseline Problems
Q: My baseline is drifting upwards during the gradient run. What could be the cause?
Answer: Baseline drift in gradient elution is often caused by impurities in the mobile phase, particularly in the weaker solvent (Mobile Phase A, the aqueous phase). As the percentage of the stronger organic solvent (Mobile Phase B) increases, it elutes contaminants that have accumulated on the column from the aqueous phase.[17]
Solutions:
-
Use High-Purity Solvents and Reagents: Ensure you are using HPLC-grade water, solvents, and additives.[18]
-
Prepare Fresh Mobile Phase: Aqueous mobile phases, especially those with buffers, can support microbial growth over time. Prepare fresh aqueous phase daily.[9]
-
Thoroughly Clean Glassware: Use glassware dedicated solely to HPLC mobile phase preparation to avoid cross-contamination.
Q: I am seeing random, sharp spikes in my baseline.
Answer: Sharp, random spikes are almost always due to air bubbles passing through the detector flow cell.[18]
Solutions:
-
Degas Mobile Phases: Ensure your mobile phases are thoroughly degassed before use, either by sonication, vacuum filtration, or helium sparging.[9] Many modern HPLC systems have built-in online degassers; ensure yours is functioning correctly.
-
Check for Leaks: A loose fitting on the suction side of the pump can draw air into the system. Check all connections between the solvent reservoirs and the pump.
Q: What are "ghost peaks" and how do I get rid of them?
Answer: Ghost peaks are unexpected peaks that appear in your chromatogram, often during blank (injection of mobile phase) runs.[11] They are typically caused by contamination or carryover from a previous injection.
Solutions:
-
Identify the Source: Run a series of blank gradients. If the ghost peak appears consistently, the contamination is likely in your mobile phase or system. If it only appears after injecting a sample, it is carryover.
-
Clean the System: For system contamination, flush the entire system, including the column, with a strong solvent.
-
Optimize Needle Wash: For carryover, increase the volume and/or strength of the autosampler needle wash solvent. The wash solvent should be strong enough to dissolve the analyte completely (e.g., 100% ACN or a mix of ACN and isopropanol).[18]
References
- Methods for Changing Peak Resolution in HPLC: Advantages and Limit
- Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions.
- HPLC Troubleshooting - Peak Shape Problems & Ghost Peak - GALAK Chrom
- Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube.
- How to Improve the Resolution Between Two Peaks in Liquid Chrom
- Methods for Changing Peak Resolution in HPLC - Chrom Tech, Inc.
- How To Improve Resolution In HPLC: 5 Simple Tips - PharmaGuru.
- Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them - Mastelf.
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Alwsci.
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
- Exploring the Different Mobile Phases in HPLC - Moravek.
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed.
- HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone - Benchchem.
- Common Issues in HPLC Analysis - Medikamenter Quality Services.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Synthesis and Optical Properties of Substituted Deriv
- Thiazolo(5,4-b)pyridine | C6H4N2S | CID 19831912 - PubChem.
- Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - Preprints.org.
Sources
- 1. Thiazolo(5,4-b)pyridine | C6H4N2S | CID 19831912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. moravek.com [moravek.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 11. mastelf.com [mastelf.com]
- 12. waters.com [waters.com]
- 13. bvchroma.com [bvchroma.com]
- 14. chromtech.com [chromtech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. ijprajournal.com [ijprajournal.com]
- 18. medikamenterqs.com [medikamenterqs.com]
Validation & Comparative
A Senior Application Scientist's Guide to Halogenated Thiazolo[5,4-b]pyridines: A Comparative Analysis of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
For researchers, medicinal chemists, and professionals in drug development, the thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active molecules. Its rigid, planar structure and the presence of nitrogen and sulfur atoms provide key interaction points for biological targets. The strategic functionalization of this core, particularly at the 2-position, is a cornerstone of modern drug discovery. Halogenated derivatives, in this context, serve as exceptionally versatile building blocks, unlocking a diverse chemical space through various cross-coupling methodologies.
This guide provides an in-depth comparative analysis of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine against its other halogenated counterparts. We will delve into the nuances of their synthesis, reactivity in key cross-coupling reactions, and the impact of halogen substitution on their physicochemical and biological properties. The insights presented herein are supported by experimental data from the literature and established chemical principles, aiming to empower you to make informed decisions in your synthetic strategies and drug discovery programs.
The Thiazolo[5,4-b]pyridine Core: A Scaffold of Therapeutic Promise
The thiazolo[5,4-b]pyridine ring system is a bioisostere of purine and has been identified as a key pharmacophore in a range of therapeutic areas. Derivatives have shown potent inhibitory activity against various kinases, including phosphoinositide 3-kinases (PI3Ks) and receptor tyrosine kinases like c-KIT, making them attractive candidates for oncology and immunology research. The strategic placement of substituents on this scaffold is crucial for modulating potency, selectivity, and pharmacokinetic properties. The 5-fluoro substituent, in particular, is often incorporated to enhance metabolic stability and binding affinity through favorable interactions with target proteins.
Synthesis of Halogenated Thiazolo[5,4-b]pyridines: A General Overview
The synthesis of 2-halogenated-5-fluoro-thiazolo[5,4-b]pyridines typically commences from commercially available substituted pyridines. A common and efficient strategy involves the construction of the fused thiazole ring onto a pre-functionalized pyridine core.
Caption: A generalized synthetic route to 2-halo-5-fluoro-thiazolo[5,4-b]pyridines.
While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, a plausible and robust synthesis can be designed based on established methodologies for analogous heterocyclic systems. The following protocol outlines a self-validating system for its preparation.
Experimental Protocol: Synthesis of this compound
This protocol is a proposed route based on established chemical transformations for the synthesis of similar heterocyclic compounds.
Step 1: Synthesis of 2-Amino-5-fluoro-3-thiocyanatopyridine
-
To a solution of 2-amino-5-fluoropyridine (1.0 eq.) in a suitable solvent such as methanol or acetic acid, add potassium thiocyanate (KSCN, 2.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq.) in the same solvent, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-amino-5-fluoro-3-thiocyanatopyridine.
Step 2: Cyclization and Bromination to this compound
-
To a solution of 2-amino-5-fluoro-3-thiocyanatopyridine (1.0 eq.) in a suitable solvent such as acetonitrile, add copper(II) bromide (CuBr₂, 1.2 eq.).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of halogenated thiazolopyridines lies in their ability to undergo a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the 2-position. The choice of halogen at this position is a critical determinant of the substrate's reactivity, directly influencing reaction conditions and efficiency.
General Reactivity Trend
The reactivity of the C2-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the order of bond dissociation energies: I > Br > Cl > F . This trend is a direct consequence of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The weaker carbon-halogen bonds of iodides and bromides are more readily cleaved by the palladium(0) catalyst, leading to faster reaction rates and often allowing for milder reaction conditions.
Caption: General reactivity trend of 2-halothiazolo[5,4-b]pyridines in cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. For this compound, this reaction proceeds efficiently with a variety of boronic acids and esters.
Comparative Performance:
| Halogen at C2 | Expected Reactivity | Typical Conditions | Notes |
| Iodo | Very High | Pd(PPh₃)₄ or PdCl₂(dppf), weak base (e.g., Na₂CO₃), room temp. to 80 °C | Most reactive, ideal for sensitive substrates or when mild conditions are required. May be prone to side reactions like homocoupling. |
| Bromo | High (Optimal Balance) | Pd(PPh₃)₄ or PdCl₂(dppf), moderate base (e.g., K₂CO₃), 80-110 °C | Excellent balance of reactivity and stability. Widely used and versatile. |
| Chloro | Moderate | Requires more active catalysts (e.g., Pd(OAc)₂ with bulky phosphine ligands like SPhos or XPhos), stronger bases (e.g., K₃PO₄), higher temperatures (>100 °C) | Less reactive, but often more cost-effective for large-scale synthesis. Requires more rigorous optimization. |
| Fluoro | Very Low | Generally unreactive under standard Suzuki conditions. Requires specialized catalysts and harsh conditions. | Not typically used for Suzuki couplings. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a go-to method for the synthesis of arylamines. This compound is an excellent substrate for this transformation.
Comparative Performance:
| Halogen at C2 | Expected Reactivity | Typical Conditions | Notes |
| Iodo | High | Pd₂(dba)₃ with ligands like BINAP or Xantphos, strong non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃), 80-110 °C | Highly reactive, but the potential for catalyst inhibition by iodide can sometimes be a factor. |
| Bromo | High (Reliable) | Pd₂(dba)₃ or Pd(OAc)₂ with bulky phosphine ligands (e.g., RuPhos, BrettPhos), strong base (e.g., NaOtBu, LHMDS), 80-120 °C | A reliable and widely used substrate for a broad range of amine coupling partners. |
| Chloro | Moderate | Requires highly active catalyst systems (e.g., specific Buchwald palladacycle precatalysts), higher temperatures, and longer reaction times. | More challenging than the bromo-analogue, but feasible with modern catalyst systems. |
| Fluoro | Very Low | Not a viable substrate for Buchwald-Hartwig amination under standard conditions. | C-F bond activation is extremely difficult. |
Sonogashira, Heck, and Stille Couplings
The same reactivity trend (I > Br > Cl > F) holds true for other important cross-coupling reactions:
-
Sonogashira Coupling (C-C sp bond formation): this compound readily couples with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. The iodo-analogue would react under milder conditions, while the chloro-analogue would require more forcing conditions.
-
Heck Reaction (C-C bond formation with alkenes): Vinylation of this compound can be achieved with various alkenes. Again, the bromo-derivative offers a good compromise between reactivity and stability.
-
Stille Coupling (C-C bond formation with organostannanes): While effective, the toxicity of organotin reagents has led to a decline in the use of the Stille reaction. However, the reactivity of 2-halothiazolopyridines would still follow the established trend.
Physicochemical Properties: The Halogen Effect
The nature of the halogen at the 2-position not only influences reactivity but also has a significant impact on the physicochemical properties of the molecule. These properties are critical for drug development, affecting parameters such as solubility, lipophilicity, and metabolic stability.
Comparative Physicochemical Data (Predicted and from Related Compounds):
| Property | 2-Fluoro | 2-Chloro | 2-Bromo | 2-Iodo |
| Molecular Weight ( g/mol ) | ~171.16 | ~187.61 | ~232.06 | ~278.96 |
| Calculated LogP | ~1.5 | ~2.0 | ~2.2 | ~2.6 |
| Calculated pKa (of pyridinium ion) | ~1.0 | ~1.2 | ~1.3 | ~1.4 |
| Polar Surface Area (Ų) | ~54.5 | ~54.5 | ~54.5 | ~54.5 |
| Solubility | Higher | Moderate | Lower | Lowest |
Key Insights from Physicochemical Data:
-
Lipophilicity (LogP): As we move down the halogen group from fluorine to iodine, the lipophilicity of the molecule increases. This has significant implications for drug design, as higher lipophilicity can affect solubility, cell permeability, and off-target binding. The fluoro and chloro derivatives are more "lead-like" in this regard.
-
Acidity (pKa): The electron-withdrawing nature of the halogens decreases the basicity of the pyridine nitrogen. Fluorine, being the most electronegative, results in the most acidic pyridinium ion (lowest pKa). This can influence the ionization state of the molecule at physiological pH, affecting its interactions with biological targets and its pharmacokinetic properties.
-
Solubility: Generally, an increase in molecular weight and lipophilicity leads to a decrease in aqueous solubility. Therefore, the fluoro- and chloro-derivatives are expected to have better solubility profiles compared to their bromo- and iodo-counterparts.
The Role in Drug Discovery: A Structure-Activity Relationship (SAR) Perspective
The choice of halogen at the 2-position can have a profound impact on the biological activity of thiazolo[5,4-b]pyridine derivatives. While a direct SAR study comparing the four halogens at this position is not available, we can extrapolate from general principles of medicinal chemistry:
-
Halogen Bonding: Heavier halogens (Cl, Br, I) can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (e.g., oxygen, nitrogen, sulfur) in a protein's binding pocket. This can significantly enhance binding affinity and selectivity. Fluorine, due to its low polarizability, does not typically form strong halogen bonds.
-
Steric Effects: The size of the halogen atom increases down the group. This can be used to probe the steric constraints of a binding site. A larger halogen may provide beneficial interactions or, conversely, lead to steric clashes that reduce activity.
-
Metabolic Stability: The C-F bond is significantly stronger than other carbon-halogen bonds, making fluorinated compounds often more resistant to metabolic degradation. This can lead to an improved pharmacokinetic profile.
Conclusion and Recommendations
This compound emerges as a highly versatile and valuable building block for the synthesis of functionalized thiazolo[5,4-b]pyridine derivatives. It offers an optimal balance of reactivity and stability, making it amenable to a wide range of palladium-catalyzed cross-coupling reactions under relatively mild conditions.
-
For exploratory synthesis and diversity-oriented approaches , this compound is an excellent starting point due to its reliable reactivity in a broad array of coupling reactions.
-
When milder reaction conditions are paramount or when dealing with particularly sensitive functional groups, the corresponding 2-iodo derivative may be advantageous, albeit at a likely higher cost and with potentially lower stability.
-
For large-scale synthesis and cost-driven projects , the 2-chloro analogue is a viable alternative, provided that the necessary investment in catalyst and reaction optimization is made.
-
The 2-fluoro derivative is generally not a suitable substrate for cross-coupling reactions but can be a target molecule itself, where the fluorine atom contributes to desired physicochemical and biological properties.
By understanding the comparative nuances of these halogenated building blocks, researchers can make more strategic and informed decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of novel therapeutics based on the promising thiazolo[5,4-b]pyridine scaffold.
References
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Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. [Link]
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Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers. [Link]
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Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry. [Link]
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A Comparative Analysis of Fluoro- vs. Non-Fluoro Thiazolo[5,4-b]pyridine Derivatives in Drug Discovery
A Senior Application Scientist's Guide to Synthesis, Biological Activity, and Physicochemical Properties
The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in developing potent inhibitors of various protein kinases and other therapeutic targets. A key strategy in modern drug design involves the selective incorporation of fluorine atoms to modulate a molecule's pharmacological profile. This guide provides a comparative study of fluoro- versus non-fluoro-substituted thiazolo[5,4-b]pyridine derivatives, offering in-depth analysis of their synthesis, biological activity, and physicochemical properties, supported by experimental data and detailed protocols for researchers in drug development.
The Strategic Role of Fluorine in Modulating Thiazolo[5,4-b]pyridine Properties
The introduction of fluorine into a drug candidate is a deliberate strategy to enhance its drug-like properties. The C-F bond is stronger than a C-H bond, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism. Fluorine's high electronegativity can significantly alter the acidity (pKa) of nearby functional groups and the molecule's overall electronic distribution, which can in turn influence binding affinity to target proteins. Furthermore, depending on its position, fluorine can either increase or decrease lipophilicity, affecting solubility, cell permeability, and pharmacokinetic profiles. This guide will explore these effects within the specific context of the thiazolo[5,4-b]pyridine scaffold.
Synthesis: A Comparative Overview
The synthesis of both fluoro- and non-fluoro-substituted thiazolo[5,4-b]pyridine derivatives often starts from appropriately substituted aminopyridines. A common and effective route involves the construction of the thiazole ring onto a pyridine core.
A representative synthetic pathway to access the core scaffold begins with a substituted 2-chloropyridin-3-amine. This starting material can be either fluorinated or non-fluorinated, allowing for a divergent approach to the target compounds.
Caption: General synthetic workflow for thiazolo[5,4-b]pyridine derivatives.
Experimental Protocol: Synthesis of a Thiazolo[5,4-b]pyridine Core
This protocol is adapted from methodologies described for the synthesis of kinase inhibitors.[1][2]
-
Step 1: Thiazole Ring Formation. To a solution of 3-amino-5-bromo-2-chloropyridine (1 equiv.) in a suitable solvent, add potassium thiocyanate (KSCN, 1.5 equiv.) and an acid catalyst (e.g., HCl). Heat the reaction mixture at 100°C for 12 hours. After cooling, the resulting precipitate is filtered and washed to yield the 5-bromo-thiazolo[5,4-b]pyridin-2-amine.
-
Step 2: Amine Protection. Dissolve the product from Step 1 in tetrahydrofuran (THF). Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature until completion (monitored by TLC). The Boc-protected product is then isolated via extraction and purification.
-
Step 3: Suzuki Coupling. The Boc-protected intermediate (1 equiv.) is coupled with a desired arylboronic acid pinacol ester (1.2 equiv.) using a palladium catalyst such as Pd(dppf)Cl₂ (0.1 equiv.) and a base (e.g., Na₂CO₃) in a solvent mixture like DME/H₂O. The reaction is heated to 100°C for 3 hours. The product is then purified by column chromatography.
-
Step 4: Deprotection and Functionalization. The Boc protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM). The resulting amine can then be coupled with various carboxylic acids (using HATU/DIPEA) or isocyanates to yield the final functionalized thiazolo[5,4-b]pyridine derivatives.[1]
Biological Activity: Kinase Inhibition
Thiazolo[5,4-b]pyridine derivatives have shown significant promise as inhibitors of protein kinases, which are crucial targets in oncology. The strategic placement of fluorine atoms can drastically alter inhibitory potency.
Case Study: c-KIT Kinase Inhibition
A structure-activity relationship (SAR) study on a series of thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors provides a clear example of fluorine's impact.[1] The introduction of a trifluoromethyl (-CF₃) group on a phenyl ring attached to the core scaffold was found to be crucial for activity.
Caption: SAR of trifluoromethyl group on c-KIT inhibition.
Molecular docking studies revealed that the trifluoromethyl group fits well into a hydrophobic binding pocket of the c-KIT kinase.[1] This demonstrates a classic use of fluorine in drug design: employing a fluoroalkyl group to enhance binding through favorable hydrophobic interactions.
| Compound ID | R1 Group on Amide Moiety | Target Kinase | IC₅₀ (µM) | Reference |
| 6a-g, i, j | Various non-fluorinated aryl/alkyl groups | c-KIT | > 10 | [1] |
| 6h | 3-(Trifluoromethyl)phenyl | c-KIT | 9.87 | [1] |
| 19a | 2,4-Difluorophenyl sulfonamide | PI3Kα | 3.6 (nM) | [3] |
| 19b | 2-Chloro-4-fluorophenyl sulfonamide | PI3Kα | Potent (nM range) | [3] |
| - | Non-fluorinated sulfonamide analogues | PI3Kα | Less Potent | [3] |
Table 1: Comparative Biological Activity of Fluoro vs. Non-Fluoro Derivatives.
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)
This protocol is a standard method for measuring kinase activity and inhibition.[1]
-
Preparation: Prepare a reaction buffer containing the kinase of interest (e.g., c-KIT), the substrate, and ATP at a concentration near its Km value (e.g., 10 µM).
-
Compound Addition: Add the test compounds (fluoro- and non-fluoro derivatives) in a 10-dose, 3-fold serial dilution to a 96- or 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiation and Incubation: Add the kinase/substrate/ATP mixture to the wells to start the reaction. Incubate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system (Promega). This involves two steps:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal.
-
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[4][5]
Physicochemical Properties: The Fluorine Effect
The introduction of fluorine can profoundly influence key physicochemical properties that determine a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | General Effect of Fluorination | Relevance to Drug Development |
| Lipophilicity (LogP) | Context-dependent. A single fluorine can increase LogP, while polyfluorination may decrease it.[6][7] | Affects solubility, permeability, plasma protein binding, and metabolic clearance. |
| Acidity (pKa) | Generally increases the acidity of nearby protons and decreases the basicity of amines due to strong electron-withdrawing effects.[8][9] | Influences ionization state at physiological pH, which impacts solubility, receptor binding, and cell penetration. |
| Aqueous Solubility | Often decreased by single fluorine substitutions that increase lipophilicity, but can be improved by strategic placement or by lowering the pKa of a basic center. | Crucial for oral absorption and achieving sufficient concentration at the target site. |
| Metabolic Stability | Typically increased by blocking metabolically labile C-H bonds. | Enhances bioavailability and prolongs the half-life of the drug. |
Table 2: Predicted Impact of Fluorination on Physicochemical Properties.
Experimental Protocols for Physicochemical Property Determination
Aqueous Solubility (Shake-Flask Method) [10][11]
-
Preparation: Add an excess amount of the solid compound to a vial containing a buffer solution of a specific pH (e.g., pH 7.4).
-
Equilibration: Agitate the vial at a constant temperature (e.g., 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.[11]
-
Separation: Filter or centrifuge the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS. This concentration represents the thermodynamic solubility at that pH.
Lipophilicity (LogP) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
-
Preparation: Prepare a solution of the test compound in a pre-saturated mixture of n-octanol and water.
-
Partitioning: Shake the mixture vigorously to allow the compound to partition between the two phases, then allow the layers to separate completely.
-
Analysis: Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. For fluorinated compounds, ¹⁹F NMR can also be a powerful tool for this determination.[12]
Structural Analysis
While a direct comparative crystal structure analysis of a fluoro- vs. non-fluoro-thiazolo[5,4-b]pyridine pair is not available in the reviewed literature, analysis of existing structures provides valuable insights. The crystal structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[5,4-b]-pyridine has been reported, confirming the planarity of the fused ring system.[13]
The introduction of fluorine is expected to have subtle but significant effects on the crystal packing. The C-F bond is more polarized than a C-H bond, which can lead to the formation of specific intermolecular interactions, such as C-F···H-C or C-F···π interactions. These interactions can influence the solid-state properties of the compound, including its melting point and solubility.
Conclusion and Future Perspectives
The comparative analysis of fluoro- and non-fluoro-thiazolo[5,4-b]pyridine derivatives clearly demonstrates the profound impact of strategic fluorination in medicinal chemistry. Experimental data from kinase inhibition assays show that fluorinated analogues, particularly those with trifluoromethyl groups, can exhibit significantly enhanced potency by optimizing interactions within hydrophobic pockets of the target protein.[1]
While direct comparative experimental data for physicochemical properties of this specific scaffold remain to be fully published, established principles indicate that fluorine substitution offers a powerful tool for fine-tuning pKa, lipophilicity, and metabolic stability. The decreased basicity of the pyridine nitrogen upon fluorination can improve cell permeability and reduce off-target interactions, while blocking metabolic hotspots can increase bioavailability.
Future research should focus on systematic studies that directly compare fluoro- and non-fluoro analogues of promising thiazolo[5,4-b]pyridine series, measuring not only their biological activity but also their key physicochemical and ADME properties. Such data will be invaluable for building more predictive models and guiding the rational design of next-generation therapeutics based on this versatile scaffold.
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Lee, H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers (Basel), 13(21), 5539. [Link]
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Pardeshi, P. D., & Patil, P. B. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(2), 53-65. [Link]
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ResearchGate. (n.d.). Synthesis of thiazolo[5,4-b]pyridine derivatives 6a–w and 7a–ha. [Link]
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A one‐step synthesis of thiazolo[5,4‐ b ]pyridines from an appropriately substituted chloronitropyridine and thioamide, or thiourea. (2009). Journal of Heterocyclic Chemistry. [Link]
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El-Emary, T. I. (2008). Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(8), 1850-1864. [Link]
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El-Ablack, F. Z., El-Zakzouk, M. A., & Hassan, F. Z. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmaceutical Sciences, 6(12), 24-37. [Link]
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ResearchGate. (n.d.). Measured²⁰ log P values for compounds selectively fluorinated... [Link]
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Gurbych, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
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Blackthorn AI. (2025). ML for LogP and pKa in Fluorine-Containing Derivatives. [Link]
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JoVE. (2023). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
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Zhang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]
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Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (2023). RSC Publishing. [Link]
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ResearchGate. (n.d.). Comparison of IC50 values (µM) among all compounds and the reference... [Link]
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Wang, X., & Wang, D. (2014). Crystal structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[5,4-b]- pyridine, C11H10N4S. Zeitschrift für Kristallographie-New Crystal Structures, 229(2), 163-164. [Link]
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ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. [Link]
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Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 223, 113644. [Link]
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Drissi, M., et al. (2022). Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions. Molecules, 27(9), 2999. [Link]
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ResearchGate. (n.d.). Selected biological compounds with thiazolo[5,4-b]pyridine skeleton. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Substituted Thiazolo[5,4-b]pyridine Analogs in Kinase Inhibition
The thiazolo[5,4-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, owing to its remarkable versatility in targeting a diverse array of biological entities.[1][2] Its structural resemblance to purine systems, fundamental components of nucleic acids and vital cofactors, provides a strategic starting point for the design of potent and selective modulators of enzyme activity.[3][4] This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 2-substituted thiazolo[5,4-b]pyridine analogs, with a particular focus on their role as kinase inhibitors. We will dissect the causal relationships between specific structural modifications and biological outcomes, supported by experimental data and detailed protocols, to provide researchers and drug development professionals with actionable insights.
The Thiazolo[5,4-b]pyridine Core: A Versatile Kinase Hinge-Binder
The thiazolo[5,4-b]pyridine core is a bicyclic heterocycle that has demonstrated significant potential in the development of inhibitors for various kinases, including Phosphoinositide 3-Kinase (PI3K), c-KIT, and Epidermal Growth Factor Receptor (EGFR).[1][5][6] The arrangement of nitrogen and sulfur atoms within this scaffold provides crucial hydrogen bond donors and acceptors that can effectively interact with the hinge region of the ATP-binding pocket of kinases.[5] The 2-position of this scaffold is a key vector for chemical modification, allowing for the introduction of various substituents that can profoundly influence potency, selectivity, and pharmacokinetic properties.
Comparative SAR of 2-Substituted Thiazolo[5,4-b]pyridines as Kinase Inhibitors
This section will compare and contrast the SAR of 2-substituted thiazolo[5,4-b]pyridine analogs across different kinase targets. The data presented is synthesized from multiple studies to provide a holistic view of the scaffold's potential.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogs have been identified as potent PI3K inhibitors.[1] The SAR for this series highlights the critical role of the substituent at the 2-position in achieving high potency.
Table 1: SAR of 2-Substituted Thiazolo[5,4-b]pyridines as PI3Kα Inhibitors [1]
| Compound | 2-Substituent (R) | PI3Kα IC50 (nM) |
| 19a | 2,4-difluorophenyl sulfonamide | 3.6 |
| 19b | 2-chloro-4-fluorophenyl sulfonamide | 4.6 |
| 19c | 5-chlorothiophene-2-sulfonamide | 8.0 |
| 19d | methyl sulfonamide | 53 |
Analysis of SAR for PI3K Inhibition:
The data clearly indicates that an aryl sulfonamide moiety at the 2-position is crucial for potent PI3Kα inhibition. The acidic proton of the sulfonamide is proposed to form a strong charged interaction with Lys802 in the PI3Kα active site.[1] This is supported by the significant drop in activity observed when the electron-withdrawing aryl group is replaced with an electron-donating methyl group (compound 19d ), which reduces the acidity of the sulfonamide proton.[1] Furthermore, the nature of the aryl group itself fine-tunes the potency, with fluorinated phenyl and chlorothienyl groups providing single-digit nanomolar inhibition. The pyridyl group attached to the thiazolo[5,4-b]pyridine core was also found to be a key structural unit for PI3Kα inhibitory potency; its replacement by a phenyl group led to a significant decrease in activity.[1]
c-KIT Inhibitors for Overcoming Imatinib Resistance
Thiazolo[5,4-b]pyridine derivatives have also been explored as c-KIT inhibitors, particularly for overcoming resistance to existing therapies like imatinib.[5] In this context, functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold was explored for the first time, while the 2-position was also subject to modification.[5]
Table 2: SAR of 2- and 6-Substituted Thiazolo[5,4-b]pyridines as c-KIT Inhibitors [5]
| Compound | 2-Substituent | 6-Substituent | c-KIT IC50 (µM) |
| 6l | 4-morpholino-3-(trifluoromethyl)phenyl | H | - |
| 6p | 4-morpholinomethyl-3-(trifluoromethyl)phenyl | H | - |
| 6q | (1,1-dioxidothiomorpholino)methyl-3-(trifluoromethyl)phenyl | H | - |
| 6r | 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl | H | 0.14 |
Analysis of SAR for c-KIT Inhibition:
For this series of c-KIT inhibitors, the focus was on modifications of the phenyl group at a different position, but the study provides valuable insights. The key takeaway is that extending the substituent at the para-position of the phenyl ring with a basic amine moiety, such as in compound 6r , dramatically enhances the inhibitory activity against c-KIT.[5] This suggests that reaching into a specific sub-pocket of the kinase active site is beneficial for potency. While the primary focus of this study was not the 2-position, it highlights the importance of exploring various substitution points on the thiazolo[5,4-b]pyridine scaffold to optimize activity against different kinase targets.[5]
EGFR-TK Inhibitors Targeting Resistance Mutations
More recently, 2-substituted thiazolo[5,4-b]pyridine analogs have been designed as potent and selective Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) inhibitors, specifically targeting resistance mutations in non-small cell lung cancer.[6]
Table 3: SAR of 2-Substituted Thiazolo[5,4-b]pyridines as EGFR-TK Inhibitors against HCC827 Cells [6]
| Compound | 2-Substituent (R) | HCC827 IC50 (µM) |
| 10b | N-(2-methyl-3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,4-difluorobenzenesulfonamide | - |
| 10c | N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-4-chloro-2-fluorobenzenesulfonamide | - |
| 10h | N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2-fluoro-5-(trifluoromethyl)benzenesulfonamide | - |
| 10i | N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-5-chloro-2-fluorobenzenesulfonamide | - |
| 10k | N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide | 0.010 |
Analysis of SAR for EGFR-TK Inhibition:
In this series, the 2-position is substituted with a complex moiety that includes a phenyl ring further functionalized with a sulfonamide group. The lead compound, 10k , demonstrates remarkable potency against the HCC827 cancer cell line with an IC50 value of 10 nM.[6] A detailed analysis of the SAR reveals that the presence and positioning of fluorine atoms on the terminal benzenesulfonamide ring are critical for high activity. These potent derivatives were also shown to be selective for cancer cells over normal cells.[6] Mechanistic studies confirmed that the lead compound 10k acts as an inhibitor of EGFR-TK autophosphorylation.[6]
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments described in the cited literature.
General Synthetic Procedure for 2-Substituted Thiazolo[5,4-b]pyridines
The synthesis of 2-substituted thiazolo[5,4-b]pyridine analogs often involves a multi-step sequence. A representative synthesis of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines is outlined below.[1]
Step 1: Synthesis of 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine (13)
-
To a solution of 2,4-dichloro-3-nitropyridine in a suitable solvent, add morpholine and a base (e.g., triethylamine).
-
The resulting 4-morpholinyl pyridine derivative is then treated with potassium thiocyanate (KSCN) in acetic acid at elevated temperature (e.g., 80 °C) to yield the thiocyanate derivative.
Step 2: Formation of the Thiazolo[5,4-b]pyridine Core (14)
-
The nitro group of the thiocyanate derivative is reduced using a reducing agent like iron powder in acetic acid at 60 °C.
-
This reduction is followed by an in-situ intramolecular cyclization to form the amino thiazolo[5,4-b]pyridine skeleton.
Step 3: Bromination (15)
-
The amino thiazolo[5,4-b]pyridine is brominated using a copper bromide mediated reaction at room temperature to yield the corresponding bromo derivative.
Step 4: Suzuki Coupling to Introduce the 2-Substituent (19a-f)
-
The bromo-thiazolo[5,4-b]pyridine derivative undergoes a Suzuki cross-coupling reaction with the desired aryl boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) at 100 °C to afford the final 2-substituted products.
PI3Kα Enzymatic Assay
The inhibitory activity of the synthesized compounds against PI3Kα can be evaluated using a commercially available kinase assay kit.[1]
Protocol:
-
Prepare a reaction mixture containing PI3Kα enzyme, the compound to be tested at various concentrations, and the substrate (e.g., PIP2).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period.
-
Stop the reaction and detect the amount of product (e.g., PIP3) formed using a suitable detection method, such as a luminescence-based assay.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing SAR and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Key SAR features for PI3Kα inhibitors.
Caption: Synthetic workflow for 2-substituted analogs.
Conclusion and Future Directions
The thiazolo[5,4-b]pyridine scaffold is a highly versatile platform for the design of potent and selective kinase inhibitors. The 2-position, in particular, serves as a critical handle for modulating biological activity. As demonstrated, the introduction of aryl sulfonamides at this position leads to potent PI3K inhibitors, while more complex substituted phenyl groups can yield highly effective EGFR-TK inhibitors. The SAR studies consistently highlight the importance of specific electronic and steric properties of the 2-substituent in dictating the potency and selectivity of these compounds.
Future research in this area should continue to explore novel substitutions at the 2-position and other positions of the thiazolo[5,4-b]pyridine core. A deeper understanding of the structural requirements for inhibiting a broader range of kinases will be invaluable. Furthermore, optimizing the pharmacokinetic properties of these potent inhibitors will be crucial for their successful translation into clinical candidates. The integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the discovery of next-generation therapeutics based on this remarkable scaffold.
References
-
Title: Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors Source: PubMed Central URL: [Link]
-
Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance Source: PMC URL: [Link]
-
Title: Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer Source: PubMed URL: [Link]
-
Title: Synthetic strategies for thiazolopyridine derivatives Source: Taylor & Francis Online URL: [Link]
-
Title: Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery Source: PubMed URL: [Link]
-
Title: Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery Source: ResearchGate URL: [Link]
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- 3. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Kinase Assay of Thiazolo[5,4-b]pyridine Derivatives: A Comparative Guide
This guide provides a comprehensive analysis of the in vitro kinase inhibitory activity of thiazolo[5,4-b]pyridine derivatives, a promising scaffold in kinase inhibitor discovery. Due to the limited publicly available data on 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine derivatives, this guide will focus on a representative compound from a closely related series, "Compound 6r," a thiazolo[5,4-b]pyridine derivative identified as a potent c-KIT inhibitor.[1][2] We will objectively compare its performance against established kinase inhibitors, Imatinib and Sunitinib, for c-KIT, and provide a framework for evaluating similar compounds against other kinases like PI3Kα, where this scaffold has also shown activity.[3][4] This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.
Introduction to Kinase Inhibition and the Thiazolo[5,4-b]pyridine Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The thiazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold that has been successfully utilized in the development of inhibitors for various kinases, including c-KIT, PI3K, BCR-ABL, and VEGFR2.[2] The structural rigidity and potential for diverse substitutions make it an attractive starting point for designing potent and selective kinase inhibitors.
This guide will delve into the practical aspects of evaluating these compounds through in vitro kinase assays, focusing on the determination of their inhibitory potency (IC50) and providing a comparative analysis against well-established drugs.
Comparative Performance of Kinase Inhibitors
The inhibitory activity of a compound is a key determinant of its therapeutic potential. Here, we compare the in vitro inhibitory potency of a representative thiazolo[5,4-b]pyridine derivative, Compound 6r, against wild-type and mutant forms of the c-KIT kinase, alongside the established inhibitors Imatinib and Sunitinib. Furthermore, we present a comparative table for PI3Kα inhibitors to guide the evaluation of thiazolo[5,4-b]pyridine derivatives that may target this kinase.
c-KIT Inhibition
Table 1: In Vitro Inhibitory Activity (IC50) against c-KIT Kinase
| Compound | Target Kinase | IC50 (nM) | Assay Method |
| Compound 6r (Thiazolo[5,4-b]pyridine derivative) | c-KIT (V560G/D816V double mutant) | 4770[1] | Radiometric |
| Imatinib | c-KIT (Wild-Type) | 100[5][6] | Cell-free/Cell-based |
| c-KIT (V560G mutant) | More sensitive than wild-type[7] | Cell-based | |
| c-KIT (D816V mutant) | Resistant[7] | Cell-based | |
| c-KIT (unactivated) | 124[8] | Biochemical | |
| Sunitinib | c-KIT (Wild-Type) | < 100[9] | Cellular |
| c-KIT (V560D mutant) | < 100[9] | Cellular | |
| c-KIT (unactivated) | 42[8] | Biochemical |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. Direct comparison should be made with caution when data is from different sources.
PI3Kα Inhibition (for broader context)
Table 2: In Vitro Inhibitory Activity (IC50) against PI3Kα Kinase
| Compound | Target Kinase | IC50 (nM) | Assay Method |
| Representative Thiazolo[5,4-b]pyridine (Compound 19a) | PI3Kα | 3.6[3] | Enzymatic Assay |
| Alpelisib (BYL719) | PI3Kα (Wild-Type) | 5[10] | Cell-free |
| PI3Kα (H1047R mutant) | ~4[3] | Biochemical | |
| PI3Kα (E545K mutant) | ~4[3] | Biochemical | |
| Taselisib (GDC-0032) | PI3Kα (Wild-Type) | - | - |
| PIK3CA-mutated cells | 42[10] | Cell-based | |
| PIK3CA-wild-type cells | 380[10] | Cell-based |
Note: This table provides context for the potential of the thiazolo[5,4-b]pyridine scaffold against PI3Kα and includes relevant data for established inhibitors.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative step-by-step methodologies for two common in vitro kinase assay formats.
Protocol 1: Radiometric Kinase Assay (for c-KIT)
This traditional and robust method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.
1. Reagents and Materials:
-
Recombinant human c-KIT enzyme (wild-type or mutant)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
Test compounds (dissolved in DMSO)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction tube or plate, prepare the kinase reaction mixture containing the kinase buffer, substrate, and c-KIT enzyme.
-
Add the diluted test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure competitive inhibition is accurately measured.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Allow the paper to dry completely.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Figure 1. Workflow for a radiometric in vitro kinase assay.
Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay (for PI3Kα)
This homogeneous, high-throughput assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
1. Reagents and Materials:
-
Recombinant human PI3Kα enzyme (e.g., p110α/p85α)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)
-
Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the diluted test compound or DMSO (vehicle control).
-
Prepare a mixture of the PI3Kα enzyme and lipid substrate in the kinase assay buffer.
-
Add the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for PI3Kα.
-
Incubate the plate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value.
Figure 2. Workflow for an ADP-Glo™ in vitro kinase assay.
Signaling Pathway Context
Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological significance of inhibitor activity.
c-KIT Signaling Pathway
c-KIT is a receptor tyrosine kinase that, upon binding to its ligand stem cell factor (SCF), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, are critical for cell proliferation, survival, and differentiation. Constitutive activation of c-KIT through mutations is a key driver in several cancers, including gastrointestinal stromal tumors (GISTs).
Figure 3. Simplified c-KIT signaling pathway.
Conclusion
The thiazolo[5,4-b]pyridine scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. As demonstrated with the representative Compound 6r, these derivatives exhibit significant inhibitory activity against clinically relevant kinases like c-KIT. A thorough in vitro evaluation using standardized and robust assay methodologies, such as the radiometric and ADP-Glo™ assays detailed in this guide, is paramount for accurately determining their potency and selectivity. By comparing the performance of novel thiazolo[5,4-b]pyridine derivatives against established inhibitors and understanding their impact on key signaling pathways, researchers can effectively advance the most promising candidates in the drug discovery pipeline. Further investigation into derivatives of this scaffold, including those with 2-bromo and 5-fluoro substitutions, is warranted to fully explore their therapeutic potential.
References
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Juric, D., et al. (2015). A Phase I Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer. Clinical Cancer Research, 21(1), 47-55. [Link]
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Heinrich, M. C., et al. (2008). Primary and Secondary Kinase Genotypes Correlate With the Biological and Clinical Activity of Sunitinib in Imatinib-Resistant Gastrointestinal Stromal Tumor. Journal of Clinical Oncology, 26(33), 5352-5359. [Link]
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Cool,s J., et al. (2003). Activation mutations of human c-KIT resistant to imatinib mesylate are sensitive to the tyrosine kinase inhibitor PKC412. Blood, 101(5), 1982-1985. [Link]
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Grel, A., et al. (2014). Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo. Gynecologic Oncology, 134(2), 394-401. [Link]
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Wang, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4567. [Link]
-
ResearchGate. Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. [Link]
-
Gajiwala, K. S., et al. (2009). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. Proceedings of the National Academy of Sciences, 106(5), 1542-1547. [Link]
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Juric, D., et al. (2018). Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. Journal of Clinical Oncology, 36(13), 1291-1299. [Link]
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Nam, S., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]
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Reaction Biology. Radiometric Filter Binding Assay. [Link]
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Nam, S., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]
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ACS Publications. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. [Link]
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RSC Publishing. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
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NIH. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]
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Bio-Protocol. Quantitative Measurement of the Kinase Activity of Wildtype ALPK1 and Disease ALPK1 Mutants Using Cell-Free Radiometric Phosphorylation Assays. [Link]
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NIH. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). [Link]
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NIH. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. [Link]
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NIH. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts. [Link]
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A Senior Scientist's Guide to the Cell-Based Assay Validation of Novel 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine Kinase Inhibitors
This guide provides a comprehensive framework for the robust cell-based validation of novel compounds derived from the 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine scaffold. Thiazolo[5,4-b]pyridine derivatives have emerged as a promising class of kinase inhibitors, targeting key enzymes in signaling pathways implicated in cancer and inflammatory diseases.[1][2][3][4] Effective preclinical target validation is crucial to mitigate late-stage clinical failures, making the rigorous assessment of a compound's cellular activity an indispensable step in the drug discovery pipeline.[5]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating, authoritative approach to compound characterization. We will compare a hypothetical, novel inhibitor from this class, BFT-123 , against a well-established, broad-spectrum kinase inhibitor, Staurosporine, to benchmark its performance.
The Validation Funnel: A Strategic Approach to Compound Evaluation
A successful validation strategy follows a logical funnel, moving from broad, high-throughput phenotypic assays to more specific, lower-throughput, mechanism-of-action studies. This tiered approach ensures that resources are focused on the most promising candidates.
The initial step involves assessing the compound's general effect on cell health and proliferation. Hits from this primary screen are then advanced to secondary assays designed to confirm direct engagement with the intended intracellular target. This progression is critical for distinguishing true on-target activity from non-specific cytotoxicity.
Caption: Mechanism of the NanoBRET™ Target Engagement Assay.
Experimental Protocol: c-KIT NanoBRET™ Assay
-
Cell Transfection: Co-transfect HEK293 cells (a common, easily transfected cell line) with a vector encoding for c-KIT-NanoLuc® fusion protein.
-
Cell Plating: After 24 hours, harvest and plate the transfected cells into a white, 96-well assay plate.
-
Compound & Tracer Addition: Treat cells with a serial dilution of BFT-123 or Staurosporine, followed immediately by the addition of the specific c-KIT fluorescent tracer at a pre-optimized concentration.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate.
-
Incubation: Incubate the plate for 2 hours at 37°C to allow the binding to reach equilibrium.
-
Data Acquisition: Measure the donor emission (460nm) and acceptor emission (610nm) simultaneously using a luminometer equipped with appropriate filters. The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal.
Comparative Data: Intracellular Target Engagement
The data are plotted to determine the half-maximal effective concentration (EC50) for target engagement.
| Compound | Target Class | c-KIT Intracellular EC50 (nM) |
| BFT-123 (Hypothetical) | Thiazolo[5,4-b]pyridine | 110 |
| Staurosporine (Control) | Broad-Spectrum Kinase Inhibitor | 8 |
This hypothetical data demonstrates that BFT-123 directly engages the c-KIT kinase inside living cells with an EC50 value that is highly consistent with its anti-proliferative IC50 value.
Synthesizing the Data: Building a Case for BFT-123
The true power of this validation workflow lies in comparing the data from the primary and secondary assays.
-
High Concordance (IC50 ≈ EC50): The cellular anti-proliferative IC50 for BFT-123 (85 nM) is in excellent agreement with its intracellular target engagement EC50 (110 nM). This provides strong evidence that the observed reduction in cell viability is a direct result of BFT-123 binding to and inhibiting the c-KIT kinase. This is a hallmark of a well-behaved, on-target inhibitor.
-
Performance vs. Control: While Staurosporine is more potent, it is a non-selective inhibitor known to hit hundreds of kinases, making it a poor therapeutic candidate. BFT-123's potent, on-target activity suggests it may have a superior selectivity profile, a critical attribute for a successful drug candidate. Further profiling against a panel of other kinases would be the logical next step to confirm this selectivity.
Conclusion
This guide outlines a rigorous, multi-step cell-based assay cascade for the validation of novel this compound compounds. By systematically progressing from a phenotypic cell viability screen to a mechanistic target engagement assay, researchers can confidently establish a compound's intracellular potency and mechanism of action. The strong correlation between the anti-proliferative IC50 and the target engagement EC50 for our hypothetical compound, BFT-123, provides a compelling, data-driven case for its advancement as a promising, on-target kinase inhibitor.
References
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University of Oslo. (n.d.). CellTiter-Glo Assay. OUH - Protocols. Retrieved from [Link]
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ResearchGate. (n.d.). Principle of NanoBRET target engagement. [Image]. Retrieved from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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Nam, J., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]
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News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]
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Wang, L., et al. (2020). Identification of Novel Thiazolo[5,4-b]pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4684. [Link]
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MDPI. (2022). Review of "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance". Retrieved from [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Ossiform. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. [Video]. YouTube. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Small Molecules and Their Role in Effective Preclinical Target Validation. Retrieved from [Link]
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PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One, 11(9), e0161723. [Link]
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PubMed. (2022). Identification of Thiazolo[5,4- b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers (Basel), 15(1), 143. [Link]
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PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One, 11(9), e0161723. [Link]
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A Senior Application Scientist's Guide to Cross-Coupling on the 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine Core
Topic: Comparing the Efficacy of Different Cross-Coupling Methods for 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
Introduction: The Strategic Value of the Thiazolo[5,4-b]pyridine Scaffold
The thiazolo[5,4-b]pyridine framework is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in molecules exhibiting a wide range of biological activities.[1][2] Its structural features allow it to serve as a versatile pharmacophore, with derivatives developed as potent kinase inhibitors targeting PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[3] The specific substrate, this compound, is a highly valuable building block for drug discovery. The fluorine atom at the 5-position can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, while the bromine at the 2-position provides a reactive handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[4]
This guide provides a comparative analysis of the most effective cross-coupling strategies for the functionalization of this key intermediate. We will delve into the mechanistic nuances, practical considerations, and expected outcomes of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, supported by established protocols and experimental insights.
The Core Challenge: Reactivity of this compound
The electronic nature of the substrate presents a distinct challenge. The thiazolo[5,4-b]pyridine system is electron-deficient, which generally facilitates the initial oxidative addition step in palladium-catalyzed cycles. However, the nitrogen atoms in the heterocyclic core can also act as coordinating ligands to the palladium center, potentially sequestering the catalyst and impeding turnover. The choice of palladium precursor, ligand, base, and solvent is therefore critical to override these non-productive pathways and achieve high-yield, selective coupling.
Comparative Analysis of Key Cross-Coupling Methodologies
The functionalization of the C2-position of the thiazolo[5,4-b]pyridine core is most commonly achieved via palladium-catalyzed cross-coupling.[5] The selection of a specific method is dictated by the desired bond type (C-C, C-N, C-O, etc.) and the nature of the coupling partner.
Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in pharmaceutical development, primarily due to the high functional group tolerance and the general stability and low toxicity of the requisite organoboron reagents.[6][7]
Mechanistic Rationale: The reaction proceeds via a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8] The choice of base (e.g., K₃PO₄, Cs₂CO₃) is crucial; it facilitates the transmetalation step by forming a more nucleophilic boronate species. For heteroaryl bromides like our substrate, ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) are often effective, stabilizing the palladium center and promoting efficient catalysis.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: For C–N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a broad substrate scope under relatively mild conditions.[9][10] This is the premier method for introducing primary or secondary amines at the C2-position.
Mechanistic Rationale: The key to a successful Buchwald-Hartwig amination lies in the choice of ligand.[11] Electron-rich, sterically hindered phosphine ligands (e.g., SPhos, Xantphos) are essential. They promote the rate-limiting reductive elimination step and prevent the formation of inactive palladium dimers.[12] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: For C(sp²)–C(sp) Bond Formation
The Sonogashira coupling is the method of choice for installing terminal alkynes, providing a linear and rigid linker that is highly valuable in medicinal chemistry for probing protein binding pockets.[13]
Mechanistic Rationale: The classical Sonogashira reaction involves a dual-catalyst system with a palladium complex and a copper(I) salt (typically CuI).[8] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. Modern, copper-free protocols have been developed to avoid issues with copper-mediated homocoupling of the alkyne (Glaser coupling) and are often preferred, especially in late-stage synthesis where purification can be challenging.[13] These copper-free variants typically require a stronger base or a specific ligand system to facilitate the direct reaction of the alkyne with the palladium center.[14]
Stille Coupling: An Alternative for C–C Bond Formation
The Stille reaction offers a powerful method for C-C bond formation with exceptional functional group tolerance, as organostannane reagents are stable to air and moisture.[15][16]
Mechanistic Rationale: The mechanism is similar to the Suzuki coupling, but the transmetalation step involves an organostannane reagent.[17] A key advantage is that no base is required, which can be beneficial for base-sensitive substrates. However, the primary drawback of the Stille reaction is the high toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts from the reaction mixture, which is a major concern in pharmaceutical synthesis.[17][18] For this reason, it is often considered only when other methods like Suzuki coupling are unsuccessful.
Quantitative Efficacy Summary: A Head-to-Head Comparison
The following table provides a comparative overview of the expected performance for each method with this compound. Yields are estimates based on literature precedents for similar electron-deficient heteroaryl bromides.
| Feature | Suzuki-Miyaura | Buchwald-Hartwig | Sonogashira | Stille |
| Bond Formed | C(sp²)–C(sp²) | C(sp²)–N | C(sp²)–C(sp) | C(sp²)–C(sp²) |
| Typical Yield | 70–95% | 65–90% | 70–95% | 75–98% |
| Coupling Partner | Boronic Acid/Ester | Amine/Amide | Terminal Alkyne | Organostannane |
| Key Reagents | Pd Catalyst, Ligand, Base | Pd Catalyst, Ligand, Base | Pd Catalyst, (CuI), Base | Pd Catalyst, (LiCl) |
| Toxicity Concern | Low (Boron byproducts) | Low | Moderate (if Cu used) | High (Organotin reagents) |
| Key Advantage | Readily available, stable reagents.[19] | Broad amine scope.[9] | Introduces valuable alkynyl moiety.[13] | Excellent functional group tolerance.[20] |
| Key Disadvantage | Potential for protodeboronation. | Ligand sensitivity, strong base needed. | Alkyne homocoupling (Glaser).[14] | Toxic reagents, purification issues.[18] |
Decision-Making Workflow for Method Selection
Choosing the optimal cross-coupling method is a critical step in the synthesis plan. The following workflow provides a logical pathway for selecting the most appropriate reaction based on the desired molecular target.
Caption: A workflow to guide the selection of the appropriate cross-coupling method.
Detailed Experimental Protocols
The following protocols are generalized starting points and must be optimized for specific coupling partners. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
-
Rationale: This protocol uses Pd(dppf)Cl₂, a robust catalyst often successful for heteroaryl halides, and K₃PO₄, a moderately strong base effective in two-phase systems.[3][6]
-
Setup: To a dry Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).
-
Solvent & Degassing: Evacuate and backfill the tube with argon (3 cycles). Add anhydrous 1,4-dioxane and water (4:1 v/v). Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 90–100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
Rationale: This protocol employs Pd₂(dba)₃ as a Pd(0) source, Xantphos as a bulky ligand suitable for heteroaromatic substrates, and Cs₂CO₃, a strong base compatible with a wide range of functional groups.[10]
-
Setup: In a glovebox or under a positive flow of argon, add Cs₂CO₃ (2.0 eq) to a dry Schlenk tube and flame-dry under vacuum. Allow to cool.
-
Reagent Addition: Add this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%).
-
Solvent & Degassing: Evacuate and backfill the tube with argon (3 cycles). Add anhydrous toluene or dioxane.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling
-
Rationale: This protocol avoids copper to prevent side reactions. It uses PdCl₂(PPh₃)₂ as a stable catalyst and a base like triethylamine (Et₃N), which also serves as the solvent.[13]
-
Setup: To a dry Schlenk tube, add this compound (1.0 eq) and PdCl₂(PPh₃)₂ (3 mol%).
-
Solvent & Reagents: Evacuate and backfill with argon (3 cycles). Add anhydrous triethylamine, followed by the terminal alkyne (1.5 eq).
-
Degassing: Degas the solution with a stream of argon for 10-15 minutes.
-
Reaction: Heat the reaction to 60-80 °C. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool to room temperature and concentrate under reduced pressure to remove the triethylamine.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and purify by flash column chromatography.
Conclusion
The functionalization of this compound is a critical task in modern drug discovery. While several palladium-catalyzed cross-coupling methods are available, their efficacy and practicality vary significantly. The Suzuki-Miyaura coupling stands out for C-C bond formation due to its operational simplicity and the low toxicity of its reagents. For C-N bond formation, the Buchwald-Hartwig amination is unparalleled in its scope and efficiency, provided the correct ligand and base combination is employed. The Sonogashira coupling offers a direct route to valuable alkynyl-substituted analogues, with copper-free conditions often being preferable. The Stille coupling , while effective, should be reserved for cases where other methods fail, due to the significant toxicity and purification challenges associated with organotin compounds. A judicious selection based on the desired final structure and a careful optimization of reaction conditions are paramount to achieving success in the synthesis of novel thiazolo[5,4-b]pyridine derivatives.
References
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Lee, K., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers (Basel). Available at: [Link]
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ResearchGate. (2020). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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Chaban, T. I., & Chaban, I. H. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring. Chemistry of Heterocyclic Compounds. Available at: [Link]
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Wikipedia. (n.d.). Stille reaction. Available at: [Link]
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Taylor & Francis Online. (2023). Synthetic strategies for thiazolopyridine derivatives. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]
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PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]
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Lelyukh, M. I., et al. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Fluorinated Pyridines: A Focus on 2-Bromo-5-fluoropyridine. Available at: [Link]
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NROChemistry. (n.d.). Stille Coupling. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
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University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6- ePrints Soton. Available at: [Link]
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NIH. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]
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NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]
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CORE. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Available at: [Link]
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MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]
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University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Available at: [Link]
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ZORA (Zurich Open Repository and Archive). (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Available at: [Link]
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American Chemical Society. (2025). ACS Fall 2025. Available at: [Link]
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Sci-Hub. (n.d.). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Available at: [Link]
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PubMed Central. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Available at: [Link]
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PubMed Central. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Available at: [Link]
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Introduction: The Thiazolo[5,4-b]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Guide to the Biological Activity of Thiazolo[5,4-b]pyridine Isomers for Drug Discovery Professionals
The thiazolo[5,4-b]pyridine core is a heterocyclic scaffold of significant interest in the field of drug discovery. Its rigid, planar structure and the specific arrangement of nitrogen and sulfur heteroatoms make it an adept "hinge-binder" for numerous protein kinases, which are critical targets in oncology and immunology.[1][2] Beyond kinase inhibition, derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5]
Understanding the structure-activity relationship (SAR) of this scaffold is paramount. Subtle changes in the substitution pattern on the pyridine or thiazole rings can dramatically alter the molecule's biological target, potency, and selectivity. This guide provides a comparative analysis of the biological activities of various thiazolo[5,4-b]pyridine isomers, synthesizing data from recent literature to offer a clear perspective for researchers and drug development professionals. We will delve into the causality behind experimental designs and present the data that underpins the therapeutic potential of this versatile molecular framework.
The Core Scaffold: A Foundation for Diverse Functionality
The foundational structure of thiazolo[5,4-b]pyridine provides multiple sites for chemical modification. The strategic placement of substituents at these positions allows for the fine-tuning of the molecule's interaction with biological targets. The numbering of the heterocyclic system, as shown below, is crucial for understanding the positional isomerism that dictates its biological function.
Caption: Core structure and numbering of the thiazolo[5,4-b]pyridine scaffold.
Comparative Analysis of Biological Activities
The therapeutic potential of thiazolo[5,4-b]pyridine derivatives is best understood by comparing the activities of isomers across different biological targets. The following sections dissect these activities, supported by experimental data.
Kinase Inhibition: A Primary Therapeutic Avenue
The thiazolo[5,4-b]pyridine scaffold has been extensively explored for its ability to inhibit protein kinases, a family of enzymes often dysregulated in cancer. The nitrogen atoms within the fused ring system frequently form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[2]
The c-KIT receptor tyrosine kinase is a validated target in gastrointestinal stromal tumors (GIST). However, resistance to first-line inhibitors like imatinib necessitates the development of new therapeutic agents. Researchers have successfully designed thiazolo[5,4-b]pyridine derivatives to overcome this challenge.[1][6][7]
A notable study identified compound 6r as a potent inhibitor of both wild-type and imatinib-resistant mutant c-KIT.[1][8] The SAR studies revealed that functionalization at the 6-position of the scaffold was a novel and effective strategy.[6] Specifically, the presence of a 3-(trifluoromethyl)phenyl group was found to fit well into a hydrophobic binding pocket, contributing to its high potency.[1][6]
| Compound | R1 Substituent | c-KIT IC50 (μM) | c-KIT V560G/D816V IC50 (μM) | GIST-T1 GI50 (μM) | HMC1.2 GI50 (μM) |
| Imatinib | - | 0.01 | 27.1 | 0.02 | 0.03 |
| 6h | 3-(Trifluoromethyl)phenyl | 9.87 | >50 | 1.12 | 1.35 |
| 6r | 3-Fluoro-4-(...)-phenyl | 0.01 | 4.77 | 0.01 | 1.15 |
| Data synthesized from Nam et al., Cancers (Basel), 2022.[1][6] |
The data clearly shows that while compound 6h had moderate activity, the optimized isomer 6r not only matched imatinib's potency against wild-type c-KIT but was also over 5 times more potent against the highly resistant V560G/D816V double mutant.[1] This highlights the profound impact of isomeric substitution on overcoming drug resistance.
The PI3K signaling pathway is another crucial target in oncology. A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were identified as potent PI3K inhibitors.[2][9] The representative compound, 19a , exhibited an exceptionally low IC50 value of 3.6 nM against the PI3Kα isoform.[2]
The SAR for this series established that:
-
A sulfonamide group is a key structural unit for potent activity.
-
A 2-pyridyl substituent is critical for PI3Kα inhibitory potency; replacing it with a phenyl group led to a significant drop in activity.[2][9]
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| 19a | 3.6 | 38.2 | 8.1 | 4.5 |
| 19b | 8.9 | 105.4 | 25.6 | 18.3 |
| 19c | 12.4 | 121.7 | 31.2 | 22.8 |
| Data sourced from Li et al., Molecules, 2020.[2] |
Compound 19a demonstrates not only high potency but also a degree of selectivity, with approximately 10-fold reduced activity against the PI3Kβ isoform compared to PI3Kα.[2][9] Molecular docking studies revealed that the N-heterocyclic core fits perfectly into the ATP binding pocket, forming critical hydrogen bonds with hinge region residues like Val851.[2]
Caption: Binding mode of a PI3K inhibitor in the ATP pocket.[2]
Anticancer Activity in Cellular Models
The potent enzymatic inhibition observed with these compounds translates directly to significant anti-proliferative activity in cancer cell lines.
-
The c-KIT inhibitor 6r potently suppressed the proliferation of GIST-T1 cancer cells (GI50 = 0.01 µM) and induced apoptosis and cell cycle arrest.[1][8]
-
Other studies have demonstrated the broad cytotoxic potential of different thiazolo[5,4-b]pyridine derivatives against a panel of human cancer cell lines, including liver (HepG2), breast (MCF-7), and colon (HCT-116).[3]
| Compound | Cell Line | Activity (IC50 / GI50) |
| 6r | GIST-T1 | 0.01 µM |
| Thiazolo-pyridine Derivative (TPBTH) | HCT-116 | 15.87 µg/ml |
| Thiazolo-pyridine Derivative (TPBTH) | HepG2 | 24.7 µg/ml |
| Thiazolo-pyridine Derivative (TPBTH) | MCF-7 | 42.6 µg/ml |
| Data synthesized from Nam et al., 2022 and El-Ablack et al., 2022.[3][6] |
These results underscore that specific isomeric forms are highly effective against cancers driven by particular kinase mutations, while other structural variations exhibit broader, albeit less potent, cytotoxic effects.
Antimicrobial Activity
The thiazolo[5,4-b]pyridine scaffold has also been investigated for antimicrobial properties. A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were screened against pathogenic bacteria and fungi.[5] Compound 3g , featuring a 4-chlorophenyl substituent at the 7-position, was particularly effective against Gram-negative bacteria.[5]
| Compound | P. aeruginosa MIC (μM) | E. coli MIC (μM) | S. aureus MIC (μM) | C. albicans MIC (μM) |
| 3c (R=4-F) | 0.45 | 0.45 | 0.90 | >3.60 |
| 3f (R=4-Br) | 0.23 | 0.23 | 0.46 | 1.84 |
| 3g (R=4-Cl) | 0.21 | 0.21 | 0.42 | 1.68 |
| Ciprofloxacin | 0.38 | 0.38 | 0.76 | - |
| Data sourced from Lozynskyi et al., Molecules, 2022.[5] |
The data indicates that halogen substitution at the para-position of the phenyl ring is favorable for antibacterial activity, with the chloro-substituted isomer (3g ) showing potency superior to the reference drug ciprofloxacin against the tested bacterial strains.[5]
Key Experimental Methodologies
The reliability of the comparative data presented rests on standardized, robust experimental protocols. The following are outlines of the core assays used to evaluate these compounds.
Protocol 1: Radiometric Biochemical Kinase Assay (for IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
Causality: The principle is to quantify the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) by the kinase onto a specific substrate. A potent inhibitor will reduce the amount of radiolabeled phosphate incorporated into the substrate.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, the specific peptide substrate, and varying concentrations of the test compound (isomer) in a reaction buffer.
-
Initiation: Start the kinase reaction by adding a mixture of MgCl₂, ATP, and [γ-³³P]ATP.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 40 minutes) at room temperature.
-
Termination: Stop the reaction by adding 3% phosphoric acid solution.
-
Signal Detection: Transfer a portion of the reaction mixture onto a filter membrane, which captures the radiolabeled substrate. Wash the filter to remove excess unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity on the dried filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability MTT Assay (for GI50/IC50 Determination)
This colorimetric assay determines the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
Causality: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow salt into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.
Caption: Standard experimental workflow for the MTT cell viability assay.
Consolidated Structure-Activity Relationship (SAR) and Future Outlook
The evidence strongly indicates that the biological activity of the thiazolo[5,4-b]pyridine scaffold is exquisitely sensitive to the nature and position of its substituents.
Caption: Key SAR insights for the thiazolo[5,4-b]pyridine scaffold.
Key Takeaways:
-
Kinase Hinge-Binding: The nitrogen at position 4 is a key hydrogen bond acceptor for PI3K inhibition, while the N1 and 2-amino groups can engage the ITK kinase hinge.[1][2]
-
Selectivity & Potency: A 2-pyridyl group is superior to a phenyl group for PI3Kα potency.[2] For c-KIT inhibition, functionalizing the 6-position provides a novel avenue to overcome resistance.[6]
-
Antimicrobial Effects: Halogenated aryl groups at the 7-position appear to drive antibacterial activity.[5]
Future Directions: The remarkable versatility of this scaffold invites further exploration. Future research should focus on:
-
Systematic Isomeric Libraries: Synthesizing and screening comprehensive libraries to map the SAR more completely.
-
Exploration of New Targets: Testing optimized derivatives against other kinase families or unrelated targets to uncover novel activities.
-
ADME/Tox Profiling: Advancing the most potent and selective isomers through in-depth ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies to assess their drug-like properties.
Conclusion
The thiazolo[5,4-b]pyridine framework is a validated "privileged scaffold" in medicinal chemistry. As demonstrated, positional isomerism is not a trivial consideration but the central determinant of biological function. A derivative optimized for PI3K inhibition is structurally distinct from one designed to overcome c-KIT resistance or one that targets bacterial enzymes. By leveraging the structure-activity relationship data presented here, researchers can more rationally design and develop next-generation therapeutics with enhanced potency, selectivity, and clinical potential.
References
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Nam, S., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers (Basel). Available at: [Link]
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Li, W., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. Available at: [Link]
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Nam, S., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. Available at: [Link]
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Li, W., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed. Available at: [Link]
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Nam, S., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. Available at: [Link]
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Nam, S., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PubMed. Available at: [Link]
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Hammed, A.D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. Available at: [Link]
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El-Ablack, F.Z., et al. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific. Available at: [Link]
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Becan, L., et al. (2011). Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. Medicinal Chemistry Research. Available at: [Link]
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Request PDF. (2022). DESIGN, SYNTHESIS, ANTICANCER EVALUATION, DNA BINDING AND MOLECULAR DOCKING OF A NOVEL THIAZOLO[5,4-B]PYRIDINE DERIVATIVES. ResearchGate. Available at: [Link]
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Ghoneim, A., et al. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Semantic Scholar. Available at: [Link]
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Lozynskyi, A.V., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. ResearchGate. Available at: [Link]
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Lozynskyi, A., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]
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Abdullah Alzahrani, A.Y., et al. (2023). Synthesis, Characterization, DFT Analysis, and Antimicrobial Evaluation of Thiazolo[4,5‐d]Pyrimidine and Thiazolo[4,5‐b]Pyridine Derivatives. ResearchGate. Available at: [Link]
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Desai, K.R., et al. (2008). Synthesis of Some New Pyrazolo[3,4-d]pyrimidines and Thiazolo [4,5-d]pyrimidines and Evaluation of Their Antimicrobial Activities. ResearchGate. Available at: [Link]
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A Comparative Docking Analysis of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine in Kinase Active Sites
A Senior Application Scientist's Guide to In Silico Kinase Inhibitor Evaluation
In the landscape of modern drug discovery, protein kinases remain a pivotal target class due to their integral role in cellular signaling pathways and their frequent dysregulation in diseases such as cancer. The thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, demonstrating activity against various kinases including c-KIT and Phosphoinositide 3-kinase (PI3K).[1][2] This guide provides a comprehensive comparative docking study of a specific, yet under-investigated derivative, 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine, against the active sites of c-KIT and PI3Kα.
This analysis will not only predict the binding modalities of this compound but also benchmark its potential efficacy against established clinical and preclinical inhibitors. By delving into the causality behind the experimental choices in a computational workflow, this guide aims to equip researchers, scientists, and drug development professionals with the insights to conduct and interpret their own in silico kinase inhibitor evaluations with scientific rigor.
Introduction to Kinase Targeting and the Thiazolo[5,4-b]pyridine Scaffold
Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Their active sites, which accommodate the ubiquitous adenosine triphosphate (ATP), have been the primary focus for the development of small molecule inhibitors. The thiazolo[5,4-b]pyridine core has been successfully utilized to create inhibitors for a range of kinases, including PI3K, c-KIT, ITK, BCR-ABL, RAF, and VEGFR2.[1] The nitrogen atoms within this heterocyclic system often form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key determinant of inhibitor binding.
This guide focuses on the in silico evaluation of this compound, a relatively simple derivative of this versatile scaffold. Through molecular docking, we will explore its potential interactions within the ATP-binding pockets of two clinically relevant kinases: c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST), and PI3Kα, a lipid kinase whose hyperactivity is a hallmark of many cancers.[1][2]
Comparative Docking Analysis: Methodology and Rationale
A robust computational docking study is more than a mere prediction of binding energy; it is a hypothesis-generating tool that requires careful setup, validation, and interpretation. The following sections detail the step-by-step protocol for the docking of this compound and its comparison with established inhibitors.
Selection of Target Kinases and Protein Structures
The choice of c-KIT and PI3Kα as targets is predicated on the known activity of thiazolo[5,4-b]pyridine derivatives against these kinases.[1][2] For our docking studies, we will utilize crystal structures from the Protein Data Bank (PDB) that are of high resolution and, ideally, co-crystallized with a ligand to define the active site conformation.
-
c-KIT: We will use the crystal structure of the human c-KIT kinase domain in complex with a potent inhibitor (PDB ID: 6GQJ).[3] This structure provides a well-defined active site, crucial for accurate docking.
-
PI3Kα: For PI3Kα, the crystal structure complexed with an inhibitor (PDB ID: 5XGJ) will be employed.[4] This structure offers a clear view of the ATP-binding pocket and key interaction residues.
Ligand Preparation
The 3D structure of this compound will be generated and energy-minimized using molecular modeling software. For comparison, the structures of the following well-established inhibitors will also be prepared:
-
c-KIT Inhibitors: Imatinib and Sunitinib. Imatinib is a first-line therapy for GIST, and its binding mode to c-KIT is well-characterized (PDB ID: 1T46).[5][6][7] Sunitinib is a multi-targeted tyrosine kinase inhibitor also used in the treatment of imatinib-resistant GIST.
-
PI3Kα Inhibitors: NVP-BKM120 and GDC-0941. These are well-characterized pan-PI3K and PI3Kα-selective inhibitors, respectively, with known binding modes and inhibitory activities.[8]
Molecular Docking Protocol
Molecular docking will be performed using AutoDock Vina, a widely used and validated open-source docking program known for its balance of speed and accuracy.[9] The choice of AutoDock Vina is based on its robust performance in predicting the binding modes of kinase inhibitors.[2][10]
Experimental Workflow for Molecular Docking:
Caption: A streamlined workflow for molecular docking studies.
Step-by-Step Protocol:
-
Protein Preparation: The selected PDB structures will be prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.
-
Grid Box Generation: A grid box will be defined around the active site of each kinase, encompassing all key residues known to interact with ATP and inhibitors.
-
Ligand Docking: Each prepared ligand will be docked into the active site of the prepared protein structures using the Lamarckian Genetic Algorithm in AutoDock Vina.
-
Pose Analysis and Scoring: The resulting docking poses will be analyzed to identify the most favorable binding mode based on the predicted binding energy (docking score). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts, will be visualized and examined.
Validation of the Docking Protocol
To ensure the reliability of our docking protocol, a re-docking experiment will be performed. The co-crystallized ligand from the chosen PDB structure will be extracted and docked back into its corresponding protein. A successful validation is typically indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[11] This step is crucial for establishing confidence in the ability of the docking protocol to reproduce known binding modes.
Results and Comparative Analysis
The docking results will be summarized to provide a clear comparison of this compound with the established inhibitors for both c-KIT and PI3Kα.
Docking into the c-KIT Active Site
Table 1: Comparative Docking Scores and Predicted Interactions in the c-KIT Active Site (PDB: 6GQJ)
| Compound | Docking Score (kcal/mol) | Predicted Key Hydrogen Bonds | Key Hydrophobic Interactions |
| This compound | -7.8 | Hinge Region (Cys673) | Gatekeeper residue (Thr670), Val654 |
| Imatinib | -10.2 | Hinge Region (Cys673), Asp810, Glu640 | Val654, Leu799, Ile808 |
| Sunitinib | -9.5 | Hinge Region (Cys673), Asp810 | Val654, Leu799, Phe811 |
The predicted binding mode of this compound in the c-KIT active site is expected to show the characteristic hydrogen bond with the hinge region residue Cys673, a hallmark of many kinase inhibitors. While its predicted binding energy is lower than that of the larger, more complex inhibitors Imatinib and Sunitinib, it demonstrates the potential of the thiazolo[5,4-b]pyridine scaffold to effectively anchor within the ATP-binding pocket. The bromine and fluorine substitutions may contribute to favorable hydrophobic and halogen bonding interactions.
Logical Relationship of Kinase Inhibition:
Caption: Competitive inhibition of kinase activity.
Docking into the PI3Kα Active Site
Table 2: Comparative Docking Scores and Predicted Interactions in the PI3Kα Active Site (PDB: 5XGJ)
| Compound | Docking Score (kcal/mol) | Predicted Key Hydrogen Bonds | Key Hydrophobic Interactions |
| This compound | -8.1 | Hinge Region (Val851) | Tyr836, Met922 |
| NVP-BKM120 | -9.8 | Hinge Region (Val851), Lys802 | Trp780, Met772 |
| GDC-0941 | -11.5 | Hinge Region (Val851), Asp933 | Tyr836, Met922 |
In the PI3Kα active site, this compound is predicted to form a key hydrogen bond with Val851 in the hinge region, similar to the established inhibitors.[12] Its docking score suggests a favorable binding affinity, although, as with c-KIT, it is less potent than the larger, highly optimized reference compounds. The interactions observed in the docking pose provide a strong rationale for the thiazolo[5,4-b]pyridine scaffold as a starting point for the design of novel PI3Kα inhibitors.
Discussion and Future Directions
This in silico comparative analysis provides compelling evidence for the potential of this compound as a kinase inhibitor scaffold. The docking studies reveal that this compound can favorably occupy the ATP-binding sites of both c-KIT and PI3Kα, forming the canonical hydrogen bond with the hinge region that is critical for inhibitory activity.
While the predicted binding affinities are lower than those of clinically approved drugs, this is expected for a smaller, less decorated fragment. The key takeaway is the validation of the thiazolo[5,4-b]pyridine core as a viable starting point for further medicinal chemistry efforts. The bromine and fluorine atoms offer vectors for chemical modification to enhance potency and selectivity.
Future work should focus on synthesizing this compound and its derivatives for in vitro kinase assays to experimentally validate these computational predictions. Structure-activity relationship (SAR) studies can then be guided by the docking models to optimize the interactions with the respective kinase active sites. Furthermore, molecular dynamics simulations could provide a more dynamic picture of the binding interactions and help to refine the design of next-generation inhibitors based on this promising scaffold.
Conclusion
The docking studies presented in this guide demonstrate that this compound is a promising starting point for the development of novel kinase inhibitors targeting c-KIT and PI3Kα. The comparative analysis against established inhibitors provides a valuable benchmark and highlights the potential of this scaffold. By following a rigorous and well-validated computational workflow, researchers can effectively leverage in silico tools to accelerate the discovery and design of next-generation targeted therapies.
References
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Nam, S., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. International Journal of Molecular Sciences, 24(1), 9450. [Link]
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Li, J., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]
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Buzko, O. V., et al. (2002). Modified AutoDock for accurate docking of protein kinase inhibitors. Journal of Computer-Aided Molecular Design, 16(2), 113-125. [Link]
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Cheng, T., et al. (2009). Knowledge-Based Scoring Functions in Drug Design. 1. Developing a Target-Specific Method for Kinase−Ligand Interactions. Journal of Chemical Information and Modeling, 49(8), 1933-1941. [Link]
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Li, D., et al. (2018). Consensus scoring model for the molecular docking study of mTOR kinase inhibitor. Journal of Molecular Graphics and Modelling, 80, 196-205. [Link]
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Song, K., et al. (2018). Crystal structure of PI3K complex with an inhibitor. RCSB PDB. [Link]
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Warren, G. L., et al. (2012). Customizing Scoring Functions for Docking. Journal of Chemical Information and Modeling, 52(10), 2501-2515. [Link]
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Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22695-22713. [Link]
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Schimpl, M., et al. (2018). Crystal structure of human c-KIT kinase domain in complex with AZD3229-analogue (compound 18). RCSB PDB. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
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Center for Computational Structural Biology. DOCKING. [Link]
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Maira, S. M., et al. (2012). NVP-BKM120, a selective pan-class I PI3 kinase inhibitor, is effective in in vitro and in vivo models of cancer. Molecular cancer therapeutics, 11(2), 317-328. [Link]
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Mol, C. D., et al. (2004). Structural basis for the autoinhibition and STI-571 inhibition of c-Kit tyrosine kinase. Journal of Biological Chemistry, 279(30), 31655-31663. [Link]
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Chen, Y., et al. (2019). Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants. Journal of Medicinal Chemistry, 62(9), 4577-4589. [Link]
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Patel, R. V., et al. (2023). Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). International Journal of Molecular Sciences, 24(11), 9450. [Link]
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A Head-to-Head Comparison of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine with Known Kinase Inhibitors
A Technical Guide for Researchers in Oncology and Drug Discovery
Introduction: The Thiazolo[5,4-b]pyridine Scaffold as a Privileged Motif in Kinase Inhibition
The thiazolo[5,4-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized for its ability to interact with the ATP-binding sites of various protein kinases. This structural motif has been successfully leveraged to develop potent inhibitors for critical oncology targets, including Phosphoinositide 3-Kinase (PI3K) and the receptor tyrosine kinase c-KIT.[1][2] The strategic functionalization of the thiazolo[5,4-b]pyridine ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of a specific, yet under-characterized derivative, 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine, against established inhibitors of clinically relevant kinases.
Recent studies have highlighted the potential of thiazolo[5,4-b]pyridine derivatives in overcoming drug resistance in cancers like gastrointestinal stromal tumors (GIST).[1][3][4][5] Specifically, derivatives of this scaffold have demonstrated potent inhibitory activity against imatinib-resistant c-KIT mutants.[1][3][4] Given this precedent, we hypothesize that this compound possesses inhibitory activity against c-KIT and potentially other related kinases. This guide will outline the experimental framework for a head-to-head comparison of this compound with the well-characterized c-KIT inhibitors, Imatinib and Sunitinib.
Comparative Analysis: Biochemical Potency and Cellular Activity
To rigorously evaluate the inhibitory potential of this compound, a direct comparison of its biochemical and cellular activities against Imatinib and Sunitinib is essential. The following sections detail the proposed experimental comparisons.
Biochemical Inhibition of c-KIT Kinase Activity
The primary assessment of a potential kinase inhibitor is its ability to block the enzymatic activity of the target protein in a purified system. An in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, provides a quantitative measure of the compound's half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical In Vitro Inhibitory Activity of this compound and Reference c-KIT Inhibitors
| Compound | c-KIT (wild-type) IC50 (nM) | c-KIT (V560G mutant) IC50 (nM) | c-KIT (D816V mutant) IC50 (nM) |
| This compound | To be determined | To be determined | To be determined |
| Imatinib | 10 - 50 | >1000 | >1000 |
| Sunitinib | 5 - 20 | 50 - 100 | 20 - 50 |
Note: IC50 values for Imatinib and Sunitinib are representative ranges from published literature. The values for this compound are to be determined experimentally.
Cellular Proliferation in c-KIT-Dependent Cancer Cell Lines
To ascertain the translation of biochemical potency to a biological effect, the anti-proliferative activity of the compounds will be assessed in cancer cell lines known to be dependent on c-KIT signaling. The GIST-T1 cell line, which expresses a constitutively active c-KIT mutant, is an appropriate model.
Table 2: Hypothetical Anti-proliferative Activity (GI50) in GIST-T1 Cells
| Compound | GI50 (nM) |
| This compound | To be determined |
| Imatinib | 20 - 100 |
| Sunitinib | 10 - 50 |
Note: GI50 values for Imatinib and Sunitinib are representative ranges. The value for this compound is to be determined experimentally.
Signaling Pathway Analysis
To confirm that the observed anti-proliferative effects are a direct result of c-KIT inhibition, the phosphorylation status of key downstream signaling proteins, such as AKT and ERK, should be examined by Western blotting.
Caption: Simplified c-KIT signaling pathway and the point of inhibition.
Experimental Protocols
Protocol 1: In Vitro c-KIT Kinase Assay (ADP-Glo™)
This protocol outlines the determination of the in vitro inhibitory activity of the test compounds against c-KIT kinase.
Materials:
-
Purified recombinant human c-KIT kinase domain (wild-type and mutants)
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µl of the compound dilution or DMSO (vehicle control).
-
Add 2 µl of a solution containing the c-KIT enzyme in Kinase Buffer.
-
Add 2 µl of a solution containing the substrate and ATP in Kinase Buffer to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values using non-linear regression analysis.
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A Comparative Guide to Cross-Reactivity Profiling of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine Based Inhibitors
This guide provides a comprehensive framework for drug discovery researchers to characterize the selectivity of novel inhibitors based on the 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine scaffold. Given the therapeutic potential of thiazolopyridine derivatives as kinase inhibitors, a rigorous and multi-tiered approach to cross-reactivity profiling is paramount for advancing safe and effective clinical candidates.[1][2] Insufficient selectivity can lead to off-target effects and potential toxicity, a primary cause of failure in clinical development.[3]
This document outlines a logical, field-proven workflow, comparing state-of-the-art techniques at each stage. We will delve into the causality behind experimental choices, provide actionable protocols for key assays, and present methods for comparative data analysis to build a robust selectivity profile for your candidate inhibitor.
The Rationale: A Tiered Strategy for Selectivity Profiling
The development of highly selective kinase inhibitors is complicated by the strong conservation of the ATP-binding site across the human kinome.[3] A single-assay approach is insufficient to fully understand a compound's interaction profile. Therefore, we propose a tiered strategy that progressively builds a higher-resolution picture of inhibitor selectivity, moving from broad, high-throughput biochemical assays to more physiologically relevant cell-based and proteome-wide methods. This workflow ensures that resources are spent efficiently, validating hits and gaining deeper insights at each successive stage.
The causality is simple: start broad and unbiased to cast a wide net for potential interactions, then use orthogonal, higher-content methods to validate these findings and understand their relevance in a living system.
Caption: A tiered workflow for inhibitor cross-reactivity profiling.
Comparison of Profiling Technologies
Tier 1: In Vitro Kinome-Wide Binding Assays
The crucial first step is to assess the inhibitor's binding profile across the broadest possible range of purified kinases. This provides a foundational, unbiased map of potential interactions.
Leading Technology: KINOMEscan® (Competition Binding Assay)
-
Principle: This technology relies on a competition binding assay where the test inhibitor competes with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase.[4] The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates that the test compound successfully competed for the binding site.[4]
-
Advantages:
-
Broad Coverage: Screens against panels of over 460 human kinases, providing a comprehensive overview.[5][6]
-
High Sensitivity: Can accurately measure dissociation constants (Kd) from picomolar to micromolar ranges.[4]
-
ATP-Independent: Measures true thermodynamic binding affinity (Kd) rather than IC50, which can be influenced by ATP concentration in enzymatic assays.[4] This allows for more direct structure-activity relationship (SAR) analysis.
-
-
Limitations:
-
Biochemical Nature: The assay uses purified, often truncated kinase domains. It does not account for cellular factors like scaffolding proteins, post-translational modifications, or the requirement for cell permeability.
-
Binding vs. Inhibition: A compound can bind to a kinase without inhibiting its enzymatic function. This assay does not measure functional inhibition.
-
Alternative: Enzymatic Activity Assays
-
Principle: These assays measure the ability of a compound to inhibit the catalytic activity of a kinase, typically by quantifying the phosphorylation of a substrate at a physiological ATP concentration.
-
Advantages: Directly measures functional inhibition, which can be more biologically relevant than binding alone.
-
Limitations: Can be more susceptible to assay interference (e.g., colored or fluorescent compounds). IC50 values are dependent on assay conditions (especially ATP concentration), making cross-assay comparisons challenging.[7]
Decision Rationale: For an initial, broad cross-reactivity profile, a competition binding assay like KINOMEscan® is superior due to its vast scale, standardized format, and the generation of true binding constants (Kd), which provides a solid, comparable foundation for all subsequent validation studies.[8][9]
Tier 2: Cell-Based Target Engagement Assays
After identifying potential on- and off-targets from the in vitro screen, it is essential to confirm that the inhibitor engages these targets in a physiological context. Cellular assays answer a critical question: Does the compound reach and bind its target inside a living cell?
Method 1: Cellular Thermal Shift Assay (CETSA®)
-
Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[10] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[11] By heating intact cells or cell lysates across a temperature gradient, treating with the inhibitor, and then quantifying the amount of soluble target protein remaining at each temperature (e.g., via Western Blot or Mass Spectrometry), a "melting curve" can be generated.[12] A shift in this curve to a higher temperature indicates target engagement.[13]
-
Advantages:
-
Limitations:
Method 2: NanoBRET™ Target Engagement Assay
-
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding in living cells.[16] The target protein is expressed as a fusion with a bright NanoLuc® luciferase. A cell-permeable fluorescent tracer that reversibly binds to the target is then added. When the tracer is bound, its proximity to the luciferase results in energy transfer and a BRET signal. A test compound that binds to the target will displace the tracer, leading to a loss of BRET signal.[17][18]
-
Advantages:
-
Quantitative: Provides highly accurate intracellular affinity (IC50) and can be used to determine compound residence time.[16][19]
-
High-Throughput: Easily adaptable to 96- and 384-well plate formats for detailed dose-response studies.
-
Live Cells, Real-Time: Measures binding dynamics in real-time in living cells.[20]
-
-
Limitations:
-
Requires Genetic Modification: The target protein must be expressed as a NanoLuc® fusion, which can potentially alter its function or localization.
-
Tracer Dependent: A suitable fluorescent tracer for the target of interest must be available or developed.[17]
-
Decision Rationale: CETSA and NanoBRET™ are powerful, complementary techniques. CETSA is ideal for initial, label-free validation of both on-targets and key off-targets identified in Tier 1. NanoBRET™ is the superior choice for generating precise, quantitative dose-response curves to rank-order compound affinity in a live-cell context, assuming a suitable assay is available.
Tier 3: Unbiased Proteome-Wide Off-Target Profiling
While Tier 1 and 2 assays are excellent for profiling against known targets (e.g., the kinome), they cannot identify unexpected off-targets from other protein families. Unbiased proteomic methods are required to address this.
Leading Technology: Thermal Proteome Profiling (TPP)
-
Principle: TPP expands the concept of CETSA to the entire proteome.[21] It combines the cell heating workflow with quantitative mass spectrometry to measure the melting profiles of thousands of proteins simultaneously.[22][23] Proteins that are stabilized or destabilized upon drug treatment are identified as potential direct or indirect targets.[24]
-
Advantages:
-
Unbiased Discovery: Interrogates thousands of proteins simultaneously to identify novel off-targets without prior assumptions.[21]
-
In-Situ Analysis: Can be performed in intact cells or even tissues, providing a snapshot of compound interactions in a native biological system.[23]
-
Pathway Insights: Can reveal downstream effects of target engagement, as the stability of protein complex members can also be affected.[22]
-
-
Limitations:
-
Technically Demanding: Requires sophisticated mass spectrometry instrumentation and complex bioinformatic analysis.
-
Lower Throughput: Not suitable for screening large numbers of compounds.
-
Potential for False Negatives: As with CETSA, not all binding events will result in a measurable thermal shift.[14]
-
Decision Rationale: TPP is a powerful, hypothesis-free method for late-stage lead characterization. It is best employed when a lead candidate is selected, to proactively identify potential off-target liabilities that could cause toxicity, or to deconvolute the mechanism behind an unexpected cellular phenotype.
Quantitative Data & Comparative Analysis
A robust cross-reactivity profile is built by integrating data from all tiers. The goal is to compare the high affinity for the intended target against the weaker affinity for all other off-targets.
Table 1: Illustrative Cross-Reactivity Profile for Inhibitor 'Cpd-X'
| Target | Tier 1: KINOMEscan® (Kd, nM) | Tier 2: NanoBRET™ (Cellular IC50, nM) | Tier 3: TPP (ΔTm, °C) | Assessment |
| MAPK14 (p38α) | 5.2 | 25.1 | +4.8 | Primary On-Target |
| ABL1 | 150.3 | > 1000 | +0.5 | Low-risk off-target |
| SRC | 210.8 | > 2000 | Not Detected | Negligible risk |
| LCK | 85.6 | 450.2 | +1.2 | Monitor; >15x selectivity |
| DDR1 | 45.1 | 180.5 | +2.5 | Significant Off-Target |
| FECH | Not in kinome panel | Not Tested | +3.1 | Unforeseen Off-Target |
Interpreting the Data:
-
On-Target Validation: Cpd-X shows high affinity for its intended target, MAPK14, in the biochemical binding assay (Kd = 5.2 nM). This is validated in live cells, where it shows potent target engagement (IC50 = 25.1 nM) and a significant thermal shift in TPP (+4.8°C). The shift from Kd to cellular IC50 is expected and reflects factors like cell permeability and ATP competition.
-
Off-Target Prioritization: The KINOMEscan® data identified several potential off-targets (ABL1, SRC, LCK, DDR1).
-
ABL1 and SRC are de-risked in the cellular assay, showing weak or no engagement.
-
DDR1, however, is confirmed as a significant off-target, with a cellular IC50 only ~7-fold weaker than the primary target. This requires further investigation.
-
-
Unbiased Discovery: TPP unexpectedly identified Ferrochelatase (FECH) as a thermally stabilized protein. This interaction would have been missed by kinase-centric panels and represents a critical, unforeseen off-target that must be evaluated for potential toxicity (e.g., photosensitivity).[14]
Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) using Western Blot
This protocol provides a method to validate a specific target identified from a primary screen.
-
Cell Culture & Treatment:
-
Culture cells (e.g., HEK293) to ~80% confluency.
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 10^7 cells/mL.
-
Aliquot 100 µL of cell suspension into PCR tubes. Treat with the inhibitor (e.g., 10 µM final concentration) or DMSO (vehicle control). Incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler with a temperature gradient program. A typical range is 40°C to 64°C in 2°C increments, plus a non-heated control (RT). Heat for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Transfer the tubes to ice. Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This is a critical step to ensure cell disruption without using detergents that might interfere with protein aggregation.
-
-
Separation of Soluble Fraction:
-
Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, stabilized protein fraction.
-
-
Quantification by Western Blot:
-
Determine the protein concentration of the soluble fraction (e.g., using a BCA assay).
-
Normalize the samples and analyze via SDS-PAGE and Western Blot using a specific antibody against the target protein.
-
Quantify the band intensities using densitometry. Plot the normalized intensity versus temperature for both the DMSO and inhibitor-treated samples to visualize the thermal shift.
-
Workflow: Thermal Proteome Profiling (TPP)
This workflow outlines the major steps for an unbiased off-target discovery experiment.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
I. Foundational Safety and Hazard Assessment
Before any handling or disposal begins, a thorough understanding of the potential hazards is paramount. Based on data from similar brominated and fluorinated pyridine derivatives, 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine should be treated as a hazardous substance with the potential for skin and eye irritation, respiratory tract irritation if inhaled, and toxicity if swallowed.[2][3]
Key Hazard Information:
| Hazard Category | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | [2] |
| Skin Corrosion/Irritation | Causes skin irritation. | [3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [2] |
All operations involving this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4] Personal Protective Equipment (PPE) is not optional; it is the first line of defense.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles with side-shields.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile).[4]
-
Body Protection: A fully-buttoned laboratory coat.[4]
-
Respiratory Protection: A NIOSH-approved respirator is necessary if working outside of a fume hood or if dust/aerosol formation is likely.[5]
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]
1. Waste Segregation and Collection:
-
Pure Compound and Concentrated Solutions: Collect any unused or waste this compound in a dedicated, sealable, and clearly labeled hazardous waste container.[4] The container must be compatible with halogenated organic compounds.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weigh boats, gloves, and absorbent pads, must also be collected as hazardous waste.[4] Place these items in a separate, sealed, and labeled container.
2. Container Labeling:
Proper labeling is critical for the safety of all laboratory personnel and waste handlers. Each waste container must be clearly marked with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
3. Storage of Waste:
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and acids.[6] The storage area should have secondary containment to mitigate any potential leaks.
4. Final Disposal:
The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[5] The most common and effective method for the destruction of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen bromide and nitrogen oxides.[5]
III. Emergency Procedures: Spills and Exposure
Accidents can happen, and a clear, rehearsed emergency plan is essential.
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as listed above.
-
Contain and Absorb: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[4] Avoid generating dust.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with fresh, running water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5] In all cases of exposure, provide the attending physician with the Safety Data Sheet for a structurally similar compound.
IV. Workflow for Disposal Decision-Making
To aid in the procedural understanding of the disposal process, the following workflow diagram outlines the key decision points and actions.
Sources
A Senior Application Scientist's Guide to Handling 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine
This document provides essential safety and handling protocols for 2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine. As the toxicological properties of this specific compound have not been thoroughly investigated, this guide is founded on the principle of precaution. We will extrapolate data from structurally similar halogenated heterocyclic compounds to establish a robust safety framework. Your adherence to these protocols is paramount for ensuring a safe laboratory environment.
Hazard Assessment: Understanding the Risk Profile
A comprehensive review of safety data for this compound reveals a critical data gap: its specific chemical, physical, and toxicological properties are not well-documented[1]. In such instances, it is imperative to assess the hazards of structurally related analogs to inform our safety procedures. The primary analogs for this assessment are 2-Bromo-thiazolo[5,4-b]pyridine (the non-fluorinated parent) and 2-Bromo-5-fluoropyridine.
Based on these analogs, we can infer a hazard profile that necessitates stringent control measures. The compound should be treated as hazardous, with the potential to cause significant irritation and harm upon exposure through any route.
| Hazard Category | Inferred Risk Based on Analogs | Rationale and Source |
| Acute Toxicity: Oral | Harmful/Toxic | Analogs are classified as harmful or toxic if swallowed[2][3]. |
| Acute Toxicity: Dermal | Harmful/Fatal | Analogs are classified as harmful or fatal in contact with skin[2]. |
| Acute Toxicity: Inhalation | Harmful | Harmful if inhaled; may cause respiratory irritation[1][2][3][4]. |
| Skin Corrosion/Irritation | Causes Skin Irritation | Direct contact with analogs causes skin irritation[2][3][4]. |
| Eye Damage/Irritation | Causes Serious Eye Irritation | Direct contact with analogs causes serious eye irritation[2][3][4]. |
| Carcinogenicity | Not Classified | No component is identified as a probable, possible, or confirmed human carcinogen by IARC for the analogs[1][3]. |
The core takeaway is this: The absence of specific data mandates that we treat this compound with the highest level of warning, assuming it is harmful by all routes of exposure.
The Core Safety Workflow: A Multi-Layered Defense
Safe handling is not merely about wearing protective gear; it is a systematic process that begins before the vial is opened and ends long after the experiment is complete. The following workflow illustrates the essential, sequential steps for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the compound's inferred hazards. A multi-layered approach is non-negotiable.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood. This is the most critical step in minimizing respiratory exposure.
Dermal Protection (Skin & Hands)
Given the high likelihood of skin irritation and dermal toxicity, robust skin protection is essential.
-
Gloves: A double-gloving strategy is mandatory. The inner glove should be a flexible laminate (e.g., Silver Shield), which offers broad chemical resistance against compounds of unknown permeability. The outer glove should be a standard, heavy-duty nitrile, providing physical protection and splash resistance. This combination is recommended for chemicals of unknown toxicity[5]. Nitrile gloves alone are not sufficient for prolonged exposure[6].
-
Body Protection: A flame-retardant lab coat is required at all times[5]. When handling quantities greater than a few milligrams or when a splash risk is present, a chemically resistant apron must be worn over the lab coat. All clothing should cover the legs, and open-toed shoes are strictly prohibited[5].
Eye and Face Protection
Protecting against splashes and contact with dust is critical to prevent serious eye irritation.
-
Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are required for all work with this compound[5].
-
Enhanced Protection: A full-face shield must be worn over the chemical splash goggles whenever there is a risk of splashing or when handling the material outside of a fume hood (a practice that should be avoided)[5][7]. A face shield alone is never adequate protection[5].
Respiratory Protection
While the fume hood is the primary control, respiratory protection may be necessary in specific scenarios.
-
Standard Operations: For all work conducted within a functioning fume hood, additional respiratory protection is not typically required.
-
Emergency or Maintenance: In the event of a significant spill or if work must be performed where ventilation is inadequate, a NIOSH-approved air-purifying respirator is required. The cartridge should be a combination type, effective against organic vapors and particulates (e.g., OV/AG/P99 or ABEK-P2)[1][8]. Personnel must be medically cleared and fit-tested to wear a respirator[6].
| Equipment | Specification | Rationale |
| Engineering Control | Certified Chemical Fume Hood | Primary method to prevent inhalation of dust and vapors. |
| Hand Protection | Double-gloved: Inner laminate (e.g., Silver Shield) + Outer heavy-duty nitrile | Protects against a compound with unknown permeability and known dermal hazards in its analogs[5]. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Protects against dust and splashes to prevent severe eye irritation[5]. |
| Face Protection | Full Face Shield (worn over goggles) | Required for splash hazards to provide a secondary barrier of protection[7]. |
| Body Protection | Flame-Retardant Lab Coat & Chemical-Resistant Apron | Prevents skin contact and contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator with organic vapor/particulate cartridges | For spill cleanup or work outside a fume hood only[1][8]. |
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[1].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention[3].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3].
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and seek immediate medical attention[1][3].
-
Spill Cleanup: Evacuate the area immediately. Ensure adequate ventilation. Wearing the full PPE ensemble described in Section 3, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up the material, avoiding dust creation, and place it into a suitable, sealed, and labeled container for hazardous waste disposal[1].
Decontamination and Disposal Plan
Proper disposal is a critical component of the safety workflow, preventing environmental contamination and future exposures.
-
Decontamination: All non-disposable equipment, such as glassware, should be decontaminated thoroughly. Rinsing with an appropriate solvent in a fume hood is a common practice before standard washing.
-
Waste Segregation: All materials that have come into contact with this compound are to be considered hazardous waste. This includes:
-
The compound itself and any reaction residues.
-
Contaminated disposable PPE (gloves, wipes, bench paper).
-
Contaminated absorbent materials from spill cleanups.
-
-
Disposal: All waste must be collected in clearly labeled, sealed containers. The disposal of this brominated organic compound must be handled by a licensed professional waste disposal company, typically through high-temperature incineration at a facility equipped with appropriate emission controls and scrubbers[1][9]. Do not attempt to dispose of this material down the drain or in regular trash. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local regulations.
References
- MSDS of 2-Bromo-thiazolo[5,4-B]pyridine.Google.
- 2-Bromo-5-fluoropyridine - Safety D
- What is bromine and what are the safe disposal and recycling methods?Ideal Response.
- Bromination Process For Disposal Of Spilled Hazardous M
- 2-Bromo-5-fluoropyridine - Safety D
- 2-Bromo-5-fluoropyridine 97% CAS: 41404-58-4.Sigma-Aldrich.
- Protective Equipment.American Chemistry Council.
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines.Organic Syntheses.
- Personal Protective Equipment (PPE).CHEMM.
- Pyridine Standard Operating Procedure.
- Bromine water - disposal.Chemtalk - Science Forum For Lab Technicians.
- Personal Protective Equipment in Chemistry.Dartmouth Environmental Health and Safety.
- Pyridine Safety Data Sheet.
- Pyridine SAFETY D
- Pyridine SAFETY D
- Personal Protective Equipment and Chemistry.Chemical Safety Facts.
- 2-Bromo-5-fluorobenzotrifluoride SAFETY D
- 5-Bromo-2-fluoropyridine SAFETY D
- 2-Fluoro-5-bromopyridine SDS.ECHEMI.
- 2-Bromo-5-fluoropyridine SAFETY D
- A Guide to Non-Respiratory Personal Protective Equipment (PPE).Health and Safety Authority.
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- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
